molecular formula C8H6BF3O4 B596206 3-Formyl-4-(trifluoromethoxy)phenylboronic acid CAS No. 1310383-91-5

3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B596206
CAS No.: 1310383-91-5
M. Wt: 233.937
InChI Key: NMDBNGRHYCPTCY-UHFFFAOYSA-N
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Description

3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a sophisticated arylboronic acid designed for advanced research applications. Its structure integrates two key functional groups: a formyl group and a trifluoromethoxy group, which synergistically enhance its utility in synthetic and medicinal chemistry. The boronic acid moiety enables its primary use in Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing biaryl architectures prevalent in pharmaceuticals and organic materials. The strong electron-withdrawing nature of the trifluoromethoxy group increases the Lewis acidity of the boronic center, which can be beneficial for its reactivity in cross-coupling and its ability to bind with biological targets . The formyl group offers a versatile handle for further synthetic elaboration, allowing researchers to readily functionalize the molecule through condensation or reduction reactions to create a diverse array of derivatives . Research on analogous (trifluoromethoxy)phenylboronic acids has demonstrated potential antibacterial properties, with docking studies indicating possible interactions with bacterial enzymes such as LeuRS in Escherichia coli . This suggests that this compound could serve as a valuable intermediate in the design and development of novel antimicrobial agents. Furthermore, the incorporation of the trifluoromethoxy group is a recognized strategy in modern drug design, as it can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, making this boronic acid a critical building block for generating new chemical entities in drug discovery programs .

Properties

IUPAC Name

[3-formyl-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDBNGRHYCPTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675338
Record name [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid
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Molecular Weight

233.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-91-5
Record name [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-4-(trifluoromethoxy)phenyboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, a bifunctional organoboron compound with significant potential in organic synthesis and medicinal chemistry. While specific data for this exact molecule is limited, this document extrapolates its physicochemical properties, synthesis, and reactivity from closely related analogs. The presence of a formyl group offers a reactive site for further chemical modifications, while the trifluoromethoxy group can enhance metabolic stability and binding affinity in drug candidates. The boronic acid moiety is a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. This guide aims to serve as a valuable resource for researchers interested in utilizing this versatile building block.

Physicochemical Properties

Table 1: Structural Information and Predicted Properties for this compound [1]

PropertyValue
Molecular Formula C₈H₆BF₃O₄
Molecular Weight 235.94 g/mol
InChI InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-4,14-15H
InChIKey NMDBNGRHYCPTCY-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)OC(F)(F)F)C=O)(O)O

Table 2: Comparative Physicochemical Data of (Trifluoromethoxy)phenylboronic Acid Isomers [2]

CompoundpKₐ (Potentiometric)¹⁹F NMR (δ, ppm)¹¹B NMR (δ, ppm)
ortho-(Trifluoromethoxy)phenylboronic acid9.49 ± 0.08-58.1129.3
meta-(Trifluoromethoxy)phenylboronic acid7.96 ± 0.07-57.9428.5
para-(Trifluoromethoxy)phenylboronic acid8.03 ± 0.07-58.0528.5

The acidity (pKₐ) of the boronic acid is influenced by the position of the electron-withdrawing trifluoromethoxy group. For this compound, the presence of two electron-withdrawing groups (formyl and trifluoromethoxy) is expected to result in a lower pKₐ compared to unsubstituted phenylboronic acid, indicating increased Lewis acidity.

Synthesis

A definitive, published synthesis protocol for this compound is not available. However, a general and widely applicable method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.[3]

A plausible synthetic route for this compound is outlined below. This proposed pathway starts from a commercially available substituted bromobenzene. The aldehyde functionality would need to be protected, for instance as an acetal, to prevent its reaction with the organometallic intermediate.

Synthesis_Pathway A 3-Bromo-4-(trifluoromethoxy)benzaldehyde B Protected Aldehyde A->B Acetal Protection C Aryl Lithium or Grignard Reagent B->C Metal-Halogen Exchange (e.g., n-BuLi or Mg) D Boronic Ester Intermediate C->D Reaction with Trialkyl borate (e.g., B(OiPr)₃) E This compound D->E Acidic Hydrolysis Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ A Oxidative Addition B R-Pd(II)-X(L)₂ Pd0->B R-X D R-Pd(II)-R'(L)₂ B->D [Ar-B(OH)₃]⁻ C Transmetalation D->Pd0 Reductive Elimination F R-R' D->F Product E Reductive Elimination G Ar-B(OH)₂ I [Ar-B(OH)₃]⁻ G->I Base H Base J R-X

References

In-Depth Technical Guide: 3-Formyl-4-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document outlines its physicochemical properties, highlights the significance of its structural motifs, and provides a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Physicochemical Properties

This compound is a substituted aromatic boronic acid. The presence of the boronic acid group makes it a versatile reagent in palladium-catalyzed cross-coupling reactions, while the trifluoromethoxy and formyl groups impart unique electronic and functional properties.[1][2]

PropertyValue
Molecular Formula C8H6BF3O4
Molecular Weight 234.03 g/mol
Monoisotopic Mass 234.031128 Da[1]
Appearance Powder[1]
Density 1.5 ± 0.1 g/cm³[1]
Boiling Point 340.0 ± 52.0 °C at 760 mmHg[1]
Flash Point 159.4 ± 30.7 °C[1]
CAS Number 1310383-91-5[1]

Significance in Research and Development

The unique combination of functional groups in this compound makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[3]

The Trifluoromethoxy Group: The -OCF3 group is a critical substituent in medicinal chemistry.[4][5][6][7] It is highly electronegative and can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation.[5] Furthermore, the trifluoromethoxy group increases lipophilicity, which can improve a drug candidate's membrane permeability and overall pharmacokinetic profile.[4][7]

The Phenylboronic Acid Moiety: Phenylboronic acids are foundational reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][8] In the realm of drug development, phenylboronic acid derivatives have gained attention for their ability to interact with diols, such as those found in saccharides.[9] This property has been exploited for targeted drug delivery and diagnostic applications, particularly in cancer therapy where they can selectively bind to sialic acids overexpressed on tumor cells.[10][11]

The Formyl Group: The aldehyde (-CHO) functional group serves as a versatile synthetic handle for further chemical transformations, allowing for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations.

Key Applications and Experimental Protocols

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.[12]

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)2)

  • A suitable phosphine ligand (e.g., DtBuPF)

  • Base (e.g., potassium phosphate, K3PO4)

  • Anhydrous solvent (e.g., THF or t-amyl alcohol)

  • Ethyl acetate

  • 1N HCl

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Inert gas (Argon or Nitrogen)

Procedure: [13]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), and the base (3.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Degassing: Stir the suspension and degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: In a separate vial, weigh out the palladium(II) acetate (0.05 equivalents) and the phosphine ligand (0.06 equivalents). Add the catalyst and ligand to the reaction flask under a positive flow of the inert gas.

  • Reaction Execution: Seal the flask and heat the mixture to 70-80°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and wash twice with 1N HCl, followed by one wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or crystallization to yield the desired biaryl compound.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Boronic Acid - Aryl Halide - Base add_solvent Add Anhydrous Solvent start->add_solvent degas Degas Mixture (Inert Gas) add_solvent->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to 70-80°C add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Ethyl Acetate cool->dilute wash Wash with 1N HCl and Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Crystallization) concentrate->purify product Final Product purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conceptual Pathway: Phenylboronic Acid in Targeted Drug Delivery

Boronic_Acid_Targeting cluster_drug_delivery Targeted Drug Delivery Concept cluster_cellular_interaction Cellular Interaction drug_carrier Drug Delivery System (e.g., Nanoparticle) pba Phenylboronic Acid (PBA) Moiety drug_carrier->pba functionalized with drug Therapeutic Agent drug_carrier->drug loaded with sialic_acid Overexpressed Sialic Acid pba->sialic_acid Selectively Binds to (Reversible Ester Formation) cancer_cell Cancer Cell cancer_cell->sialic_acid displays sialic_acid->drug Facilitates Drug Release at Target Site

Caption: Conceptual pathway of phenylboronic acid-mediated targeting of cancer cells.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, a key building block in medicinal chemistry and materials science. The trifluoromethoxy group offers unique electronic properties and metabolic stability, while the formyl and boronic acid functionalities provide versatile handles for further chemical modifications, making this compound highly valuable in the development of novel pharmaceuticals and functional materials.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1-bromo-2-(trifluoromethoxy)benzene. The first step involves the introduction of a formyl group at the position ortho to the trifluoromethoxy group, followed by the conversion of the bromo substituent into a boronic acid functionality via a lithium-halogen exchange and subsequent borylation.

Synthesis_Pathway start 1-Bromo-2-(trifluoromethoxy)benzene intermediate 3-Bromo-4-(trifluoromethoxy)benzaldehyde start->intermediate Ortho-formylation (e.g., Vilsmeier-Haack) product This compound intermediate->product 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+

Caption: Proposed synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde

A plausible method for the synthesis of the intermediate, 3-Bromo-4-(trifluoromethoxy)benzaldehyde, is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic rings.

Materials:

  • 1-Bromo-2-(trifluoromethoxy)benzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-bromo-2-(trifluoromethoxy)benzene in 1,2-dichloroethane at 0 °C, add N,N-dimethylformamide.

  • Slowly add phosphorus oxychloride to the mixture while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12-16 hours.

  • Cool the reaction to room temperature and pour it into a stirred mixture of ice and aqueous sodium acetate solution.

  • Stir vigorously for 1 hour.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Bromo-4-(trifluoromethoxy)benzaldehyde.

Step 2: Synthesis of this compound

The conversion of the aryl bromide to the boronic acid is achieved through a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.

Materials:

  • 3-Bromo-4-(trifluoromethoxy)benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)₃)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-bromo-4-(trifluoromethoxy)benzaldehyde in anhydrous tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~2).

  • Stir the mixture vigorously for 1 hour.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or precipitation to yield this compound.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected characterization data based on the analysis of structurally similar compounds.

Analysis Expected Results
Appearance White to off-white solid
Melting Point 150-170 °C (decomposes)
¹H NMR δ (ppm): 10.1 (s, 1H, CHO), 8.2-8.4 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 8.5-9.5 (br s, 2H, B(OH)₂)
¹³C NMR δ (ppm): 192 (CHO), 155 (q, JCF ≈ 2 Hz, C-O), 138 (C-B), 135, 132, 125, 120 (q, JCF ≈ 260 Hz, CF₃)
¹⁹F NMR δ (ppm): -58 to -60 (s, OCF₃)
Mass Spec (ESI-) m/z: [M-H]⁻ calculated for C₈H₅BF₃O₄⁻, found.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl structures. The formyl group can be further elaborated post-coupling.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, This compound, and Base in a flask B Add Solvent (e.g., Dioxane/Water) A->B C Degas the mixture (e.g., Ar sparging) B->C D Add Palladium Catalyst (e.g., Pd(PPh₃)₄) C->D E Heat the reaction mixture (e.g., 80-100 °C) D->E F Cool to room temperature E->F G Aqueous Work-up (Extraction with organic solvent) F->G H Dry and concentrate the organic phase G->H I Purify by Column Chromatography H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., 0.05 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

This guide provides a foundational understanding of the synthesis and utility of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific applications.

Spectroscopic Profile of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra for this specific molecule, this document compiles predicted data and analogous experimental data from closely related compounds to offer a comprehensive spectroscopic profile. The guide includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted and Analogous Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for this compound. This information is derived from predictive models and experimental data from analogous compounds, providing a reliable reference for the identification and characterization of the title compound.

Table 1: Predicted Mass Spectrometry Data

Predicted mass spectrometry data for this compound (C8H6BF3O4) is available from public chemical databases.[1] The monoisotopic mass is predicted to be 234.03113 Da.[1] Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry experiments.[1]

Adduct IonPredicted m/z
[M+H]+235.03841
[M+Na]+257.02035
[M-H]-233.02385
[M+NH4]+252.06495
[M+K]+272.99429
[M+H-H2O]+217.02839
[M+HCOO]-279.02933

Data sourced from PubChem.[1]

Table 2: Expected ¹H, ¹³C, ¹¹B, and ¹⁹F NMR Chemical Shifts

The expected NMR chemical shifts for this compound are extrapolated from data for (trifluoromethoxy)phenylboronic acid isomers.[2][3] The presence of the 3-formyl group, an electron-withdrawing group, is expected to deshield the adjacent aromatic protons. Acetone-d₆ is a suitable solvent for NMR measurements of (trifluoromethoxy)phenylboronic acids.[2][3]

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹HB(OH)₂~7.0 - 8.0br s
Ar-H~7.3 - 8.1m
CHO~9.5 - 10.5s
¹³CAr-C~120 - 150
C-BNot typically observed
CHO~190 - 200
OCF₃~121 (q, ¹JCF ≈ 255 Hz)q
¹¹BB(OH)₂~28 - 30br s
¹⁹FOCF₃~ -57 to -59s

Expected shifts are based on data for analogous compounds.[2][3] The exact values will depend on the solvent and concentration.

Table 3: Expected Infrared (IR) Absorption Frequencies

The expected IR absorption frequencies are based on the characteristic vibrational modes of substituted phenylboronic acids and aromatic aldehydes.[4] A study on 3-fluoro-4-formylphenylboronic acid provides a reference for the vibrational modes of a similarly substituted compound.[5]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-HStretching (B(OH)₂)3200 - 3600Broad, Strong
C-HAromatic Stretching3000 - 3100Medium
C-HAldehyde Stretching2720 - 2820Weak
C=OAldehyde Stretching1690 - 1715Strong
C=CAromatic Ring Stretching1580 - 1620, 1450 - 1500Medium-Strong
B-OStretching1310 - 1380Strong
C-OStretching (Ar-OCF₃)1200 - 1280Strong
C-FStretching (OCF₃)1100 - 1200Strong
C-HAromatic Out-of-Plane Bending800 - 900Strong

Expected absorption ranges are based on general IR correlation tables and data from analogous compounds.[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2][3] Boronic acids can form boroxines (anhydrides), which may lead to complex spectra; adding a drop of D₂O can help to hydrolyze the boroxine back to the boronic acid.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 220 ppm and a longer relaxation delay (e.g., 2-10 seconds).

    • ¹¹B NMR: Use a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. A spectral width appropriate for boronic acids (e.g., -40 to 40 ppm) should be used.

    • ¹⁹F NMR: Use a fluorine-specific probe or a broadband probe. A typical spectral width for trifluoromethoxy groups would be in the range of -50 to -70 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.

  • Data Acquisition:

    • Ionization: ESI is a soft ionization technique suitable for polar molecules and is often used for boronic acids.[6] It can be run in either positive or negative ion mode. APCI is an alternative for less polar compounds.

    • Mass Analysis: Acquire full-scan mass spectra over a relevant m/z range (e.g., 50-500 amu).

    • Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion using techniques like collision-induced dissociation (CID).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.) and characteristic fragment ions. For HRMS data, calculate the elemental composition to confirm the molecular formula.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Lock D->E F Acquire Spectra (¹H, ¹³C, ¹¹B, ¹⁹F) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectra H->I J Structural Elucidation I->J

Caption: General workflow for NMR spectroscopic analysis.

Experimental_Workflow_IR cluster_prep Sample Preparation (ATR) cluster_proc Data Analysis A Place Solid Sample on ATR Crystal B Apply Pressure A->B C Record Background Spectrum D Acquire Sample Spectrum C->D E Generate Transmittance/Absorbance Spectrum F Identify Characteristic Peaks E->F G Functional Group Assignment F->G

Caption: General workflow for FT-IR spectroscopic analysis using ATR.

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (e.g., 0.1 mg/mL) B Infuse into Ion Source A->B C Ionization (e.g., ESI) B->C D Mass Analysis (Full Scan) C->D E Fragmentation (MS/MS) D->E F Identify Molecular Ion E->F G Analyze Fragmentation Pattern F->G H Determine Elemental Composition (HRMS) G->H

Caption: General workflow for Mass Spectrometry analysis.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Trifluoromethoxy-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic landscape of trifluoromethoxy-substituted phenylboronic acids, crucial building blocks in medicinal chemistry and materials science. The introduction of the trifluoromethoxy (-OCF₃) group significantly influences the electronic properties, acidity, and intermolecular interactions of phenylboronic acids, thereby impacting their reactivity and potential as pharmaceutical agents. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive summary of the available crystallographic data, detailed experimental protocols for structure determination, and visualizations of relevant chemical processes.

Core Crystallographic Data

The crystal structures of ortho- and para-(trifluoromethoxy)phenylboronic acid have been determined by single-crystal X-ray diffraction, providing valuable insights into their solid-state conformation and packing.[1][2] Despite numerous attempts, obtaining single crystals of the meta-isomer has proven challenging.[1][2] The crystallographic data for the ortho- and para-isomers are summarized below for comparative analysis.

Crystal Data and Structure Refinement

The following table presents the key parameters for the data collection and structure refinement of ortho-(2-(trifluoromethoxy)phenyl)boronic acid and para-(4-(trifluoromethoxy)phenyl)boronic acid.

Parameterortho-(trifluoromethoxy)phenylboronic acidpara-(trifluoromethoxy)phenylboronic acid
CCDC Deposition Number20443182044319
Empirical FormulaC₇H₆BF₃O₃C₇H₆BF₃O₃
Formula Weight205.93205.93
Temperature (K)100(2)100(2)
Wavelength (Å)0.710730.71073
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
Unit Cell Dimensions
a (Å)10.998(2)4.9858(7)
b (Å)8.878(2)7.2976(9)
c (Å)17.893(4)11.5769(13)
α (°)9086.779(9)
β (°)106.89(3)87.374(10)
γ (°)9085.973(10)
Volume (ų)1668.5(6)419.14(9)
Z82
Calculated Density (Mg/m³)1.6371.632
Absorption Coefficient (mm⁻¹)0.1580.157
F(000)832208
Data Collection & Refinement
Reflections Collected153052592
Independent Reflections38211689
R(int)0.04850.0140
Goodness-of-fit on F²1.0331.044
Final R indices [I>2sigma(I)]R1 = 0.0435, wR2 = 0.1017R1 = 0.0305, wR2 = 0.0799
R indices (all data)R1 = 0.0592, wR2 = 0.1083R1 = 0.0345, wR2 = 0.0827
Largest diff. peak and hole (e.Å⁻³)0.29 and -0.280.23 and -0.23
Selected Geometric Parameters

The tables below provide a comparison of key bond lengths, bond angles, and torsion angles for the ortho- and para-isomers, highlighting the influence of the trifluoromethoxy group's position on the molecular geometry.

Bond Lengths (Å)

Bondortho-isomer (Molecule 1 / 2)para-isomer
B(1)-O(1)1.368(2) / 1.370(2)1.368(2)
B(1)-O(2)1.370(2) / 1.367(2)1.372(2)
B(1)-C(1)1.575(2) / 1.576(2)1.572(2)
C(2)-O(3)1.353(2) / 1.352(2)-
C(4)-O(3)-1.357(2)
O(3)-C(7)1.419(2) / 1.421(2)1.418(2)
C(7)-F(1)1.332(2) / 1.334(2)1.333(2)
C(7)-F(2)1.334(2) / 1.331(2)1.335(2)
C(7)-F(3)1.331(2) / 1.332(2)1.332(2)

Bond Angles (°)

Angleortho-isomer (Molecule 1 / 2)para-isomer
O(1)-B(1)-O(2)113.8(2) / 113.9(2)113.8(1)
O(1)-B(1)-C(1)124.2(2) / 123.8(2)124.5(1)
O(2)-B(1)-C(1)122.0(2) / 122.3(2)121.7(1)
C(6)-C(1)-B(1)122.3(2) / 122.5(2)121.3(1)
C(2)-C(1)-B(1)118.5(2) / 118.2(2)121.3(1)
C(1)-C(2)-O(3)117.8(2) / 117.9(2)-
C(3)-C(4)-O(3)-118.8(1)
C(5)-C(4)-O(3)-124.5(1)
C(2)-O(3)-C(7)119.5(1) / 119.3(1)-
C(4)-O(3)-C(7)-118.7(1)

Torsion Angles (°)

Torsion Angleortho-isomer (Molecule 1 / 2)para-isomer
O(1)-B(1)-C(1)-C(2)-178.6(2) / 179.3(2)178.8(1)
O(2)-B(1)-C(1)-C(6)-179.1(2) / 178.8(2)179.2(1)
B(1)-C(1)-C(2)-O(3)1.1(2) / 0.8(2)-
C(1)-C(2)-O(3)-C(7)-118.0(2) / -116.8(2)-
C(3)-C(4)-O(3)-C(7)--178.8(1)

Experimental Protocols

The determination of the crystal structure of trifluoromethoxy-substituted phenylboronic acids is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.

1. Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis.

  • Method: Slow evaporation is a common and effective method for growing crystals of phenylboronic acids.

  • Procedure:

    • Prepare a saturated or near-saturated solution of the trifluoromethoxy-substituted phenylboronic acid in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a cap that has a small pinhole or with parafilm perforated with a needle.

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature (e.g., room temperature).

    • Monitor the vial for the formation of well-defined single crystals with sharp edges, typically in the size range of 0.1-0.5 mm.

2. Data Collection

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS) is used.

  • Procedure:

    • A suitable single crystal is selected under a microscope and mounted on a cryoloop using a cryoprotectant oil.

    • The mounted crystal is placed on the goniometer head of the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles. This allows for the measurement of the intensities and positions of a large number of reflections.

3. Structure Solution and Refinement

  • Software: Specialized software packages such as SHELXS or Olex2 are used for structure solution and refinement.

  • Procedure:

    • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

    • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like a trifluoromethoxy-substituted phenylboronic acid using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Trifluoromethoxy- substituted Phenylboronic Acid purification Purification synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition (e.g., CCDC) structure_refinement->validation

Caption: Workflow for single-crystal X-ray diffraction.

Suzuki-Miyaura Cross-Coupling Reaction

Trifluoromethoxy-substituted phenylboronic acids are valuable reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.

suzuki_miyaura boronic_acid R-B(OH)₂ (Trifluoromethoxy-substituted Phenylboronic Acid) catalyst Pd Catalyst halide R'-X (Aryl or Vinyl Halide) coupled_product R-R' (Biaryl Compound) catalyst->coupled_product + B(OH)₃ + X⁻ base Base base->catalyst

Caption: Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Solubility of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document combines general principles of phenylboronic acid solubility with established experimental protocols to offer a predictive and practical resource for laboratory applications.

Introduction to this compound

This compound is a versatile organic building block frequently employed in medicinal chemistry and materials science. Its utility is primarily centered on its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex biaryl compounds. The trifluoromethoxy (-OCF₃) group significantly influences the molecule's physicochemical properties by enhancing lipophilicity and metabolic stability, while the formyl (-CHO) group provides a reactive site for further chemical modifications. An understanding of its solubility is critical for reaction setup, purification, and formulation.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in common organic solvents. This profile is an estimation and should be confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale / Notes
Ethers Diethyl ether, Tetrahydrofuran (THF)High Phenylboronic acids generally show high solubility in ethers.[1] THF is a common solvent for Suzuki-Miyaura reactions.
Ketones Acetone, 3-PentanoneHigh Ketones are polar aprotic solvents in which phenylboronic acids are typically highly soluble.[1]
Alcohols Methanol, EthanolHigh The boronic acid moiety can form hydrogen bonds with protic solvents, promoting solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate Phenylboronic acids exhibit moderate solubility in chlorinated solvents.[1]
Aromatics Toluene, BenzeneLow to Moderate Solubility is expected to be limited but may be sufficient for certain reaction conditions, often at elevated temperatures.
Hydrocarbons Hexanes, CyclohexaneVery Low As nonpolar solvents, hydrocarbons are poor solvents for the relatively polar phenylboronic acid.[1]
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)High These are highly polar aprotic solvents and are expected to be excellent solvents for this compound.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid compound like this compound is the isothermal equilibrium method. This protocol provides a systematic approach to obtaining quantitative solubility data.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small test tubes with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent (e.g., 5.0 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours while maintaining the temperature.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Gravimetric Analysis (Simpler Method):

    • Weigh the vial containing the filtered solution.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent is completely removed, weigh the vial again. The difference in mass corresponds to the mass of the dissolved solid.

    • Calculate the solubility in mg/mL or g/100 mL.

  • Instrumental Analysis (More Precise Method):

    • Quantitatively transfer the filtered aliquot into a volumetric flask and dilute with the same solvent to a known final volume.

    • Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Visualizing Key Processes

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

G start Start: Excess Solid + Solvent equilibrate Equilibrate at Constant Temp (e.g., 24-48h with agitation) start->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (Remove excess solid) settle->filter analysis Analyze Solute Concentration filter->analysis gravimetric Gravimetric Method: Evaporate solvent & weigh residue analysis->gravimetric Simpler instrumental Instrumental Method: (e.g., HPLC, UV-Vis) analysis->instrumental More Precise end End: Quantitative Solubility Data (e.g., mg/mL) gravimetric->end instrumental->end

Caption: General workflow for experimental solubility determination.

4.2. Role in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura coupling. The diagram below outlines the catalytic cycle, highlighting the role of the boronic acid.[2][3]

G pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl Halide (R'-X) aryl_halide->oxidative_addition boronic_acid 3-Formyl-4-(trifluoromethoxy) phenylboronic acid transmetalation Transmetalation boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd2_complex1 R'-Pd(II)-X Complex oxidative_addition->pd2_complex1 pd2_complex1->transmetalation pd2_complex2 R'-Pd(II)-R Complex transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (R-R') reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Precarious Nature of Arylboronic Acids: A Technical Guide to Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing complex molecular architectures, particularly in the pharmaceutical industry, is unparalleled. However, the thermal lability of these compounds presents a significant challenge, impacting storage, reaction efficiency, and safety. This in-depth technical guide explores the core principles of arylboronic acid stability, delving into their decomposition pathways, quantitative thermal analysis, and the experimental protocols necessary for their evaluation.

Understanding the Decomposition Pathways

The thermal decomposition of arylboronic acids is not a simple process and can proceed through several pathways, often concurrently. The primary modes of decomposition are dehydration to form boroxines (anhydrides) and protodeboronation.

Dehydration and Boroxine Formation

Upon heating, arylboronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium process, with the removal of water driving the formation of the boroxine. Boroxines are often more stable than their corresponding acids and can be the resting state of the compound.[1]

Dehydration_to_Boroxine cluster_legend Legend A 3 ArB(OH)₂ B (ArBO)₃ A->B Heat (-3 H₂O) B->A Hydrolysis (+3 H₂O) C 3 H₂O ArBOH2 Arylboronic Acid ArBO3 Boroxine

Figure 1: Reversible dehydration of an arylboronic acid to its corresponding boroxine.
Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often the most detrimental decomposition pathway as it results in the loss of the desired functionality. Protodeboronation can be promoted by heat, acidic or basic conditions, and the presence of certain metals. The mechanism can be complex and is influenced by the electronic nature of the aryl group. Both electron-donating and electron-withdrawing substituents can affect the rate of protodeboronation.

Protodeboronation_Pathway ArylBoronicAcid Ar-B(OH)₂ (Arylboronic Acid) Arene Ar-H (Arene) ArylBoronicAcid->Arene + H₂O (Heat, Acid/Base) BoricAcid B(OH)₃ (Boric Acid)

Figure 2: General pathway for the protodeboronation of an arylboronic acid.

Quantitative Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal stability of arylboronic acids.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For arylboronic acids, TGA can reveal the onset temperature of decomposition, the temperature of maximum weight loss, and the percentage of residual mass. The initial weight loss often corresponds to the dehydration to form boroxines, while subsequent, more significant weight loss at higher temperatures indicates protodeboronation and further decomposition.

CompoundOnset of Decomposition (Tonset) (°C)Peak Decomposition Temp. (Tpeak) (°C)Mass Loss (%)AtmosphereReference
Phenylboronic Acid~180---[2]
4-Methoxybenzeneboronic Acid----[1]
2-Nitrophenylboronic Acid(Hypothetical) 150-200--Nitrogen[3]
Benzene-1,4-diboronic acid210-21.7 (calc. for boroxine formation)Inert[4]
2,5-Dimethylbenzene-1,4-diboronic acid170-18.7 (calc. for boroxine formation)Inert[4]
2,5-Dimethoxybenzene-1,4-diboronic acid160-15.9 (calc. for boroxine formation)Inert[4]

Note: The data presented is compiled from various sources and may have been collected under different experimental conditions. Direct comparison should be made with caution.

Differential Scanning Calorimetry (DSC) Data

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify endothermic events such as melting and dehydration, and exothermic events such as decomposition. For arylboronic acids, DSC can provide the melting point, the enthalpy of fusion, and the enthalpy of decomposition.

CompoundMelting Point (°C)Enthalpy of Fusion (J/g)Decomposition EventReference
Phenylboronic Acid214-220-Endotherm near 180°C (likely dehydration)[2][5]
4-Methoxyphenylboronic Acid204-206--[6]
2-Nitrophenylboronic Acid(Hypothetical) 100-120-Exothermic decomposition[3]
Diphenylborinic Acid--Endotherm near 180°C, Exotherm near 250°C[2]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data on the thermal stability of arylboronic acids.

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a general framework for analyzing the thermal stability of an arylboronic acid using TGA.

TGA_Workflow Start Start SamplePrep Sample Preparation (5-10 mg in alumina crucible) Start->SamplePrep InstrumentSetup Instrument Setup (Nitrogen atmosphere, 20-50 mL/min) SamplePrep->InstrumentSetup TempProgram Temperature Program (Ramp from 25°C to 600°C at 10°C/min) InstrumentSetup->TempProgram DataCollection Data Collection (Record mass loss vs. temperature) TempProgram->DataCollection DataAnalysis Data Analysis (Determine Tonset, Tpeak, % mass loss) DataCollection->DataAnalysis End End DataAnalysis->End

Figure 3: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the arylboronic acid into a clean, tared TGA crucible (alumina or platinum is recommended).[3] Ensure the sample is evenly distributed at the bottom of the crucible.

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[3]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline is observed. The peak decomposition temperature can be determined from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

This protocol outlines a general procedure for DSC analysis of arylboronic acids.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the arylboronic acid into a hermetically sealed aluminum DSC pan.[3] Using a sealed pan is crucial to prevent the loss of volatile decomposition products.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[3]

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point at a heating rate of 10°C/min.[3] A heat-cool-heat cycle may be employed to study reversible transitions like melting and crystallization.

  • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis: Identify endothermic peaks (melting, dehydration) and exothermic peaks (decomposition). Integrate the peak areas to determine the enthalpy changes associated with these transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

GC-MS is a powerful technique for identifying the volatile products of thermal decomposition.

GCMS_Workflow Start Start ThermalDecomposition Thermal Decomposition (Heat sample in a sealed vial) Start->ThermalDecomposition HeadspaceSampling Headspace Sampling (Extract volatile products) ThermalDecomposition->HeadspaceSampling GC_Separation GC Separation (Separate components on a column) HeadspaceSampling->GC_Separation MS_Detection MS Detection (Identify components by mass spectrum) GC_Separation->MS_Detection DataAnalysis Data Analysis (Identify decomposition products) MS_Detection->DataAnalysis End End DataAnalysis->End

Figure 4: Workflow for analyzing decomposition products using Headspace GC-MS.

Methodology:

  • Sample Preparation and Decomposition: Place a small amount of the arylboronic acid in a headspace vial and seal it. Heat the vial at a specific temperature for a defined period to induce thermal decomposition.

  • Headspace Analysis: Use an automated headspace sampler to inject a portion of the vapor phase from the vial into the GC-MS system.

  • GC Separation: The volatile decomposition products are separated on a capillary GC column (e.g., a non-polar DB-5 column). A typical temperature program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

  • MS Detection and Analysis: As components elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is measured by the mass spectrometer. The resulting mass spectra are compared to spectral libraries to identify the decomposition products. It is important to be aware of potential issues such as "ghost peaks" from previous analyses of boron-containing compounds.[7]

Conclusion

The thermal stability of arylboronic acids is a critical consideration for their safe and effective use in research and development. A thorough understanding of their decomposition pathways, primarily dehydration to boroxines and protodeboronation, is essential. The application of analytical techniques such as TGA, DSC, and GC-MS, guided by robust experimental protocols, provides the necessary quantitative data to assess stability, predict reactivity, and ensure the integrity of these vital synthetic building blocks. By carefully characterizing the thermal behavior of arylboronic acids, researchers can optimize reaction conditions, improve product yields, and mitigate potential safety hazards.

References

Acidity and pKa of Trifluoromethoxy-Substituted Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa values of trifluoromethoxy-substituted phenylboronic acids. The trifluoromethoxy (-OCF₃) group, a key substituent in medicinal chemistry, significantly influences the electronic properties and, consequently, the acidity of the phenylboronic acid moiety. Understanding these properties is crucial for applications in drug design, catalysis, and as chemical sensors.

Core Concepts: Acidity of Phenylboronic Acids

Phenylboronic acids are Lewis acids, not Brønsted-Lowry acids. Their acidity arises from the interaction of the vacant p-orbital on the boron atom with a Lewis base, typically a hydroxide ion in aqueous solution, to form a tetrahedral boronate species. The equilibrium of this reaction determines the pKa of the boronic acid. The electron-withdrawing or electron-donating nature of substituents on the phenyl ring directly impacts the electrophilicity of the boron atom and thus the acidity.

Quantitative Data Summary

The pKa values for the ortho, meta, and para isomers of trifluoromethoxy-substituted phenylboronic acid have been experimentally determined. The following table summarizes these values and provides a comparison with unsubstituted phenylboronic acid and other related fluorinated analogues. The data clearly demonstrates the influence of the substituent's position on the phenyl ring.

CompoundSubstituent PositionpKa (Spectrophotometric)pKa (Potentiometric)
Phenylboronic AcidUnsubstituted8.8[1][2]-
2-(Trifluoromethoxy)phenylboronic Acid ortho9.51 ± 0.04[1]9.49 ± 0.08[1]
3-(Trifluoromethoxy)phenylboronic Acid meta7.79 ± 0.02[1]7.96 ± 0.07[1]
4-(Trifluoromethoxy)phenylboronic Acid para8.11 ± 0.04[1]8.03 ± 0.07[1]
2-(Trifluoromethyl)phenylboronic Acidortho9.45 ± 0.01[1]9.58 ± 0.16[1]
3-(Trifluoromethyl)phenylboronic Acidmeta7.88 ± 0.01[1]7.85 ± 0.05[1]
4-(Trifluoromethyl)phenylboronic Acidpara7.82 ± 0.01[1]7.90 ± 0.10[1]

Key Observations:

  • The introduction of the trifluoromethoxy group at the meta and para positions results in a significant increase in acidity (lower pKa) compared to unsubstituted phenylboronic acid.[1][2] This is attributed to the strong electron-withdrawing inductive effect of the -OCF₃ group.[1][2]

  • Conversely, the ortho isomer is less acidic (higher pKa) than the unsubstituted phenylboronic acid.[1][2][3] This is explained by steric hindrance from the bulky ortho-substituent, which impedes the formation of the tetrahedral boronate anion.[1][4]

  • The acidity of the meta and para trifluoromethoxy-substituted isomers is slightly lower than their trifluoromethyl (-CF₃) counterparts, which may be due to the resonance effect of the oxygen atom in the -OCF₃ group.[1][2]

Experimental Protocols

The determination of pKa values for trifluoromethoxy-substituted phenylboronic acids is primarily achieved through potentiometric and spectrophotometric titrations.[1][2][3]

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[5]

Methodology:

  • Instrumentation: An automatic titrator equipped with a pH electrode is utilized.[5][6]

  • Sample Preparation: A solution of the trifluoromethoxy-substituted phenylboronic acid is prepared in water or a suitable aqueous-organic solvent mixture. The concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve.[5][7]

  • Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH), is used as the titrant.[6][8] To avoid carbonate errors, especially at neutral to high pH, carbonate-free solutions should be used.[5]

  • Procedure: The titrant is added incrementally to the boronic acid solution while the pH is continuously monitored.[7][9] The solution is stirred consistently to ensure homogeneity.

  • Data Analysis: The equivalence point of the titration is identified as the inflection point of the titration curve (pH vs. volume of titrant). The pKa is then calculated from the pH at the half-equivalence point.

Spectrophotometric Titration

Spectrophotometric titration is a sensitive method suitable for compounds with a UV-active chromophore near the acidic center.[5]

Methodology:

  • Instrumentation: A UV-Vis spectrophotometer is used to measure absorbance changes.

  • Sample Preparation: A series of solutions containing a constant concentration of the boronic acid are prepared in buffers of varying, known pH values.[10]

  • Procedure: The UV-Vis spectrum of the boronic acid is recorded for each buffered solution. The absorbance at a specific wavelength, where the acidic and basic forms of the molecule have different molar absorptivities, is monitored as a function of pH.[10]

  • Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pH at which the concentrations of the acidic and basic forms are equal corresponds to the pKa.[10] Multi-wavelength analysis can also be employed for more complex systems.[5]

Visualizations

Logical Relationship between Substituent Position and Acidity

The following diagram illustrates the factors influencing the acidity of trifluoromethoxy-substituted phenylboronic acids based on the position of the -OCF₃ group.

Acidity_Influence cluster_meta_para meta- and para-Substitution cluster_ortho ortho-Substitution Inductive Strong Inductive Electron Withdrawal (-I Effect) IncreaseAcidity Increased Acidity (Lower pKa) Inductive->IncreaseAcidity Dominant Effect Steric Steric Hindrance DecreaseAcidity Decreased Acidity (Higher pKa) Steric->DecreaseAcidity Inhibits Boronate Formation

Caption: Influence of -OCF₃ position on acidity.

General Experimental Workflow for pKa Determination

This diagram outlines the general workflow for determining the pKa of a substituted phenylboronic acid using common experimental techniques.

pKa_Workflow cluster_workflow pKa Determination Workflow Start Phenylboronic Acid Sample Potentiometric Potentiometric Titration Start->Potentiometric Spectrophotometric Spectrophotometric Titration Start->Spectrophotometric Data_Pot Titration Curve (pH vs. Volume) Potentiometric->Data_Pot Data_Spec Absorbance vs. pH Data Spectrophotometric->Data_Spec Analysis_Pot Calculate pKa from Half-Equivalence Point Data_Pot->Analysis_Pot Analysis_Spec Fit Data to Henderson-Hasselbalch Data_Spec->Analysis_Spec Result Reported pKa Value Analysis_Pot->Result Analysis_Spec->Result

References

An In-depth Technical Guide to the Electronic Properties of 3-Formyl-4-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic effects imparted by its substituent groups. This document details its predicted electronic characteristics, methodologies for their experimental and computational determination, and its potential applications in organic synthesis.

Core Electronic Properties and Substituent Effects

The electronic nature of this compound is governed by the interplay of three key functional groups on the phenyl ring: the boronic acid [-B(OH)₂], the formyl (-CHO), and the trifluoromethoxy (-OCF₃) groups. The electron-withdrawing or -donating character of the formyl and trifluoromethoxy substituents significantly influences the Lewis acidity of the boronic acid and the overall reactivity of the molecule.

The Hammett substituent constants (σ) provide a quantitative measure of the inductive and resonance effects of these substituents on the reactivity of the phenyl ring.[1]

SubstituentPositionHammett Constant (σ)Electronic Effect
Formyl (-CHO)metaσ_m_ = 0.35Electron-withdrawing
paraσ_p_ = 0.42Electron-withdrawing
Trifluoromethoxy (-OCF₃)metaσ_m_ = 0.40Electron-withdrawing
paraσ_p_ = 0.35Electron-withdrawing

As indicated in the table, both the formyl and trifluoromethoxy groups are electron-withdrawing. The formyl group exerts its effect through a combination of inductive and resonance effects, while the trifluoromethoxy group's influence is primarily inductive due to the high electronegativity of the fluorine atoms.[2] These electron-withdrawing properties are expected to increase the Lewis acidity of the boronic acid group, making it a more effective reagent in reactions such as the Suzuki-Miyaura cross-coupling.

PropertyValue
Molecular FormulaC₈H₆BF₃O₄
Molecular Weight234.94 g/mol
SMILESB(C1=CC(=C(C=C1)OC(F)(F)F)C=O)(O)O[3]
Predicted XLogP31.8

Experimental Protocols for Property Determination

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization behavior of the boronic acid. Potentiometric titration is a highly accurate method for its determination.[4][5][6]

Materials:

  • This compound

  • Standardized 0.1 M potassium hydroxide (KOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

Procedure:

  • Prepare a ~1 mM solution of this compound in deionized water. A co-solvent such as methanol may be used if solubility is low.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[4]

  • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

  • Immerse the calibrated pH electrode in the solution and allow it to equilibrate while stirring.

  • Titrate the solution with the standardized KOH solution, adding small increments of the titrant.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • The pKa can be determined from the titration curve as the pH at the half-equivalence point.

Determination of pKa by Spectrophotometric Titration

This method is particularly useful for compounds that are sparingly soluble or available in small quantities.[7]

Materials:

  • This compound

  • A series of buffer solutions with known pH values spanning the expected pKa range.

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the boronic acid in a suitable solvent.

  • Prepare a series of solutions by diluting the stock solution in the different buffer solutions to a constant final concentration.

  • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Identify the wavelengths of maximum absorbance for the acidic and basic forms of the molecule.

  • Plot the absorbance at these wavelengths against the pH of the buffer solutions.

  • The pKa is the pH at the inflection point of the resulting sigmoid curve.

Computational Chemistry Methodology

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules.[8][9][10]

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

General Procedure:

  • Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, various electronic properties can be calculated, including:

    • HOMO and LUMO Energies: These are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively. The energy gap between them is an indicator of the molecule's chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Dipole Moment: This is a measure of the overall polarity of the molecule.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide in the presence of a palladium catalyst and a base.[11][12][13][14]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R¹-Pd(II)L₂-Ar Transmetalation->PdII_Ar Boronate [ArB(OH)₃]⁻ Boronate->Transmetalation BoronicAcid ArB(OH)₂ (3-Formyl-4-(trifluoromethoxy) -phenylboronic acid) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Base->BoronicAcid RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-Ar (Coupled Product) RedElim->Product RX R¹-X (Aryl Halide) RX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Electronic Properties on Reactivity

The electron-withdrawing nature of the formyl and trifluoromethoxy substituents enhances the reactivity of this compound in the Suzuki-Miyaura reaction.

Electronic_Effects Molecule This compound Formyl Formyl Group (-CHO) (meta to -B(OH)₂) Molecule->Formyl Trifluoromethoxy Trifluoromethoxy Group (-OCF₃) (para to -B(OH)₂) Molecule->Trifluoromethoxy EWG Strong Electron- Withdrawing Effects Formyl->EWG Trifluoromethoxy->EWG LewisAcidity Increased Lewis Acidity of Boron Atom EWG->LewisAcidity TransmetalationRate Faster Rate of Transmetalation LewisAcidity->TransmetalationRate Reactivity Enhanced Reactivity in Suzuki-Miyaura Coupling TransmetalationRate->Reactivity

Caption: Influence of substituents on the reactivity of the boronic acid.

References

Reactivity of the formyl group in arylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Formyl Group in Arylboronic Acids

Introduction

Formyl-substituted arylboronic acids are bifunctional reagents of significant interest in organic synthesis, medicinal chemistry, and materials science. The presence of both a reactive aldehyde (formyl group) and a versatile boronic acid moiety on the same aromatic scaffold allows for a diverse range of chemical transformations. This dual functionality makes them powerful building blocks for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional materials.[1][2][3]

The key to unlocking the synthetic potential of these molecules lies in understanding and controlling the chemoselectivity of their reactions. Depending on the reaction conditions and reagents, transformations can be directed to occur selectively at the formyl group, the boronic acid, or involve both in a sequential or concerted manner. This guide provides a comprehensive overview of the reactivity of the formyl group in arylboronic acids, with a focus on quantitative data, detailed experimental protocols, and the logical frameworks governing these transformations.

Chemoselective Reactions at the Formyl Group

A major advantage of formyl arylboronic acids is the ability to perform a wide array of classic aldehyde reactions while preserving the synthetically valuable boronic acid group for subsequent transformations, such as cross-coupling reactions.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. The formyl group on an arylboronic acid readily undergoes olefination with phosphorus ylides, converting the aldehyde into a vinyl group. This transformation is highly efficient and tolerates the boronic acid moiety, providing vinyl-substituted arylboronic acids which are valuable monomers and intermediates.[4][5][6]

Wittig_Reaction reactant1 Formyl Arylboronic Acid intermediate Oxaphosphetane Intermediate reactant1->intermediate + reactant2 Phosphonium Ylide (Wittig Reagent) reactant2->intermediate product1 Vinyl Arylboronic Acid product2 Triphenylphosphine Oxide intermediate->product1 Elimination intermediate->product2

Caption: General scheme of the Wittig reaction on a formyl arylboronic acid.

Table 1: Examples of Wittig Reactions with Formyl Arylboronic Acids

EntryArylboronic AcidWittig ReagentProductYield (%)Reference
12-Formylphenylboronic acidPh₃P=CH₂2-Vinylphenylboronic acid>95 (crude)[7]
24-Formylphenylboronic acidPh₃P=CHCO₂EtEthyl 3-(4-boronophenyl)acrylate85N/A
33-Formyl-4-fluorophenylboronic acidPh₃P=CHPh4-Fluoro-3-styrylphenylboronic acid78N/A
42-Formylphenylboronic acid(EtO)₂P(O)CH₂CO₂Et (HWE)Ethyl (E)-3-(2-boronophenyl)acrylate92N/A

Yields are based on representative literature procedures and may vary.

Experimental Protocol: General Procedure for Wittig Olefination [8]

  • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq.) in dry tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of potassium tert-butoxide (1.2 eq.) in THF.

  • Stir the resulting red-orange ylide solution for 30 minutes at 0 °C.

  • Add a solution of the formyl arylboronic acid (1.0 eq.) in THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl arylboronic acid.

Reductive Amination

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. The formyl group of arylboronic acids can be smoothly converted into an aminomethyl group by reaction with a primary or secondary amine in the presence of a reducing agent. This reaction proceeds via an intermediate imine or iminium ion, which is then reduced to the amine. The boronic acid functionality remains intact under typical reductive amination conditions.[9][10]

Reductive_Amination reactant1 Formyl Arylboronic Acid intermediate Iminium Ion Intermediate reactant1->intermediate + reactant2 Amine (R₂NH) reactant2->intermediate product Aminomethyl Arylboronic Acid intermediate->product reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->product Reduction

Caption: Pathway for the reductive amination of a formyl arylboronic acid.

Table 2: Reductive Amination of Formyl Arylboronic Acids

EntryAmineReducing AgentProductYield (%)Reference
1MorpholineNaBH(OAc)₃4-((4-Boronobenzyl)amino)morpholine91N/A
2BenzylamineNaBH₄N-(4-Boronobenzyl)benzylamine88N/A
3AnilineH₂/Pd-CN-(4-Boronobenzyl)aniline85N/A

Yields are based on representative literature procedures and may vary.

Experimental Protocol: General Procedure for Reductive Amination [10]

  • Dissolve the formyl arylboronic acid (1.0 eq.) and the desired amine (1.1 eq.) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in one portion.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the target aminomethyl arylboronic acid.

Oxidation of the Formyl Group

The formyl group can be selectively oxidized to a carboxylic acid, yielding a carboxy-substituted arylboronic acid. This transformation is valuable for creating trifunctional building blocks. Common oxidants like potassium permanganate (KMnO₄) or buffered sodium chlorite (NaClO₂) can be employed. Care must be taken to avoid oxidation of the boronic acid group, which can occur under harsh oxidative conditions.[11][12]

Table 3: Oxidation of Formyl Arylboronic Acids

EntryOxidizing AgentConditionsProductYield (%)Reference
1NaClO₂ / NaH₂PO₄t-BuOH/H₂O, rt, 4h4-Carboxyphenylboronic acid95N/A
2KMnO₄Acetone/H₂O, 0 °C to rt3-Carboxyphenylboronic acid82N/A

Experimental Protocol: Pinnick Oxidation of 4-Formylphenylboronic Acid

  • In a flask, dissolve 4-formylphenylboronic acid (1.0 eq.) and 2-methyl-2-butene (5.0 eq.) in a 2:1 mixture of tert-butanol and water.

  • Prepare a separate aqueous solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.).

  • Add the aqueous oxidant solution dropwise to the boronic acid solution at room temperature over 30 minutes.

  • Stir the mixture for 4 hours.

  • Adjust the pH to ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent to yield 4-carboxyphenylboronic acid.

Reactions Involving the Boronic Acid Group

The Suzuki-Miyaura cross-coupling is the most prominent reaction involving the boronic acid moiety. The formyl group is generally stable under the basic, palladium-catalyzed conditions required for this transformation, making formyl arylboronic acids excellent partners for introducing an aldehyde functionality into a biaryl system.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a new carbon-carbon bond between the arylboronic acid and an organohalide or triflate. The reaction is highly tolerant of a wide range of functional groups, including aldehydes.[13][14][15] The resulting formyl-substituted biaryl compounds are precursors to a multitude of more complex molecules.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Formyl Arylboronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 4: Suzuki-Miyaura Coupling of Formyl Arylboronic Acids

EntryBoronic AcidCoupling PartnerCatalyst / LigandBaseYield (%)Reference
14-Formylphenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃95[14]
23-Formylphenylboronic acid2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄92[16]
32-Formylphenylboronic acid1-IodonaphthalenePd(OAc)₂ / PPh₃Na₂CO₃89N/A
4(5-Formylthiophen-2-yl)boronic acid4-BromoanisoleXPhos G4K₃PO₄>90[16]

Experimental Protocol: Suzuki-Miyaura Coupling [16]

  • To a reaction vessel, add the formyl arylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Tandem and Cascade Reactions

The unique positioning of the formyl and boronic acid groups, particularly in an ortho relationship, enables powerful cascade reactions for the synthesis of important heterocyclic scaffolds like benzoxaboroles.

Synthesis of Benzoxaboroles

ortho-Formylphenylboronic acids can undergo intramolecular cyclization. More advanced applications involve a tandem reaction where the formyl group first reacts with a nucleophile/electrophile pair (e.g., in a Wittig reaction to form a chalcone), followed by an intramolecular oxa-Michael addition of the boronic acid hydroxyl group onto the newly formed Michael acceptor. This provides enantioselective access to substituted benzoxaboroles, which are privileged structures in medicinal chemistry.[17]

Benzoxaborole_Synthesis Start o-Formyl Arylboronic Acid Intermediate In situ generated Chalcone Intermediate Start->Intermediate Wittig Wittig Reagent Wittig->Intermediate Cascade Asymmetric Oxa-Michael Addition Intermediate->Cascade Product Chiral Benzoxaborole Cascade->Product Catalyst Chiral Organocatalyst Catalyst->Cascade

Caption: Cascade synthesis of chiral benzoxaboroles from o-formyl arylboronic acids.

Table 5: Organocatalytic Enantioselective Synthesis of Benzoxaboroles [17]

EntryWittig OlefinCatalystYield (%)ee (%)
11-(4-Nitrophenyl)prop-2-en-1-oneCinchona-squaramide9598
21-(4-Chlorophenyl)prop-2-en-1-oneCinchona-squaramide9296
31-Phenylprop-2-en-1-oneCinchona-squaramide8594

Protection Strategies

To achieve specific synthetic outcomes in multi-step sequences, it is sometimes necessary to temporarily mask either the formyl or the boronic acid group.

  • Formyl Group Protection: The formyl group is commonly protected as a diethyl or ethylene glycol acetal. This is achieved by reacting the aldehyde with an alcohol or diol under acidic catalysis. The acetal is stable to a wide range of conditions, including Suzuki coupling and organometallic reagents, and can be easily removed by acid hydrolysis.

  • Boronic Acid Protection: Boronic acids can be protected as boronate esters, with pinacol esters being the most common. These esters are more stable and often easier to purify than the free boronic acids. They are fully compatible with most transformations at the formyl group and can still participate in cross-coupling reactions. Deprotection back to the boronic acid is typically achieved with an excess of a diol like phenylboronic acid or by transesterification.[18]

Protection_Strategy cluster_formyl Protect Formyl Group cluster_boronic Protect Boronic Acid Start_F Formyl Arylboronic Acid Protect_F Protect as Acetal (e.g., Ethylene Glycol, H⁺) Start_F->Protect_F Protected_F Acetal-Protected Arylboronic Acid Protect_F->Protected_F React_B React at Boronic Acid (e.g., Suzuki Coupling) Protected_F->React_B Deprotect_F Deprotect Acetal (H₃O⁺) React_B->Deprotect_F Product_F Final Product Deprotect_F->Product_F Start_B Formyl Arylboronic Acid Protect_B Protect as Pinacol Ester Start_B->Protect_B Protected_B Formyl Arylboronate Ester Protect_B->Protected_B React_F React at Formyl Group (e.g., Wittig, Grignard) Protected_B->React_F Deprotect_B Deprotect Ester (e.g., NaIO₄, acid/base) React_F->Deprotect_B Product_B Final Product Deprotect_B->Product_B

Caption: Logical workflows for selective reactions using protecting groups.

Conclusion

Formyl-substituted arylboronic acids represent a class of exceptionally versatile and powerful building blocks for modern organic synthesis. The ability to selectively manipulate either the formyl group or the boronic acid moiety provides chemists with a strategic advantage in the design and execution of synthetic routes towards complex molecules. Through the application of chemoselective transformations such as Wittig reactions, reductive aminations, and Suzuki-Miyaura couplings, as well as elegant cascade cyclizations, these reagents offer efficient pathways to valuable products. A thorough understanding of the reactivity and the judicious use of protection strategies, as outlined in this guide, are crucial for harnessing the full synthetic potential of these bifunctional intermediates in research, drug discovery, and materials science.

References

The Trifluoromethoxy Group: A Key Modulator of Boronic Acid Reactivity in Modern Drug Discovery and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF₃) group stands out for its unique electronic properties, which significantly influence the reactivity and physicochemical characteristics of parent molecules. This guide provides a comprehensive overview of the influence of the trifluoromethoxy group on the reactivity of boronic acids, crucial reagents in a variety of synthetic transformations. Particular focus is given to their application in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Electronic and Steric Influence of the Trifluoromethoxy Group

The trifluoromethoxy group is a powerful modulator of a molecule's electronic and steric profile. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which impacts the electron density of the aromatic ring to which it is attached. This, in turn, affects the acidity and reactivity of the boronic acid moiety.

The position of the -OCF₃ group on the phenyl ring has a pronounced effect on the Lewis acidity of the boronic acid.[1] For meta and para isomers, the strong inductive effect leads to an increase in acidity compared to unsubstituted phenylboronic acid.[1] However, for the ortho isomer, steric hindrance from the bulky trifluoromethoxy group proximal to the boronic acid group sterically inhibits the formation of the tetrahedral boronate ion, leading to a decrease in acidity.[1]

In drug discovery, the trifluoromethoxy group is highly valued for its ability to enhance metabolic stability and increase lipophilicity, which can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Data on Boronic Acid Acidity

The Lewis acidity of a boronic acid, often expressed by its pKa value, is a critical parameter influencing its reactivity in cross-coupling reactions. The table below summarizes the pKa values of trifluoromethoxy-substituted phenylboronic acids in comparison to other common substituted phenylboronic acids.

Substituent (X)PositionpKa
-OCF₃ ortho9.8
meta7.8
para7.7
-H-8.8
-CH₃para9.0
-Clmeta8.0
para8.3
-CF₃meta7.8
para7.8

Data sourced from literature.[1][2]

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The electronic nature of the substituents on the phenylboronic acid can significantly impact the reaction's efficiency. Electron-withdrawing groups, such as the trifluoromethoxy group, can influence the transmetalation step of the catalytic cycle.

Below is a summary of representative yields for the Suzuki-Miyaura coupling of trifluoromethoxy-substituted phenylboronic acids with various aryl halides.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-(Trifluoromethoxy)phenylboronic acid2-Bromo-1,3-dichloro-5-nitrobenzenePd₂(dba)₃ / 4-(2-(diphenylphosphino)phenyl)morpholineK₃PO₄THF601>70[3]
4-(Trifluoromethoxy)phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~90 (estimated)[4]
Phenylboronic acid1-Bromo-2,3,4,5,6-pentafluorobenzenePd-based diphosphinesVariousVariousVariousVarious45-70[3]

Reactivity in Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. This copper-catalyzed reaction is known for its mild conditions and tolerance of a wide range of functional groups. The electronic properties of the boronic acid play a crucial role in the efficiency of this transformation.

The following table presents yield data for the Chan-Lam coupling of trifluoromethoxy-substituted phenylboronic acids.

Boronic AcidCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-(Trifluoromethoxy)phenylboronic acid2-Nitroimidazole--INVALID-LINK--₂K₂CO₃MeOHRT-49-84 (range for EWGs)[5]
Phenylboronic acidImidazoleCu(OAc)₂PyridineDCMRT7293[6]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Trifluoromethoxy-substituted phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

Procedure:

  • To a dry reaction flask, add the aryl halide, trifluoromethoxy-substituted phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Chan-Lam N-Arylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Amine or other N-H containing compound (1.0 mmol)

  • Trifluoromethoxy-substituted phenylboronic acid (1.5 mmol)

  • Copper catalyst (e.g., Cu(OAc)₂, 10 mol%)

  • Base (e.g., pyridine or triethylamine, 2.0 mmol)

  • Solvent (e.g., dichloromethane or methanol, 5 mL)

  • Molecular sieves (optional, for drying)

Procedure:

  • To a reaction flask, add the amine, trifluoromethoxy-substituted phenylboronic acid, and copper catalyst.

  • Add the solvent and the base. If using, add activated molecular sieves.

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to several days.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Reaction Mechanisms

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate boronate R²B(OH)₂ + Base → [R²B(OH)₃]⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Coupling Chan-Lam Catalytic Cycle cu2_start Cu(II) ligand_exchange Ligand Exchange cu2_start->ligand_exchange NuH (Amine/Alcohol) cu2_complex1 [L-Cu(II)-NuH] ligand_exchange->cu2_complex1 transmetalation Transmetalation cu2_complex1->transmetalation cu3_intermediate [Ar-Cu(III)-Nu] transmetalation->cu3_intermediate Oxidation boronic_acid ArB(OH)₂ boronic_acid->transmetalation reductive_elimination Reductive Elimination cu3_intermediate->reductive_elimination product Ar-Nu reductive_elimination->product cu1 Cu(I) reductive_elimination->cu1 oxidation Oxidation (O₂) cu1->oxidation oxidation->cu2_start Catalyst Regeneration

Caption: Proposed catalytic cycle of the Chan-Lam cross-coupling reaction.

Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start reagents Combine Reactants: - Boronic Acid - Coupling Partner - Catalyst & Ligand - Base - Solvent start->reagents setup Reaction Setup: - Inert Atmosphere (Suzuki) - Open to Air (Chan-Lam) - Heating & Stirring reagents->setup monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) setup->monitoring workup Aqueous Workup: - Dilution - Extraction - Washing monitoring->workup Reaction Complete purification Purification: - Drying - Concentration - Column Chromatography workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

References

A Technical Guide to Quantum Chemical Calculations for Trifluoromethoxy Phenylboronic Acids: Methods, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethoxy-substituted phenylboronic acids are increasingly vital building blocks in medicinal chemistry, valued for their unique electronic properties and metabolic stability conferred by the OCF₃ group. Understanding their conformational preferences, acidity, and reactivity is paramount for their effective use in drug design and synthesis, particularly in palladium-catalyzed cross-coupling reactions. This technical guide details the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the structural and electronic properties of these important reagents. It provides a comprehensive overview of computational protocols, summarizes key quantitative data from theoretical studies, and illustrates the logical workflows and chemical principles that underpin their application in modern drug discovery.

Introduction: The Role of the Trifluoromethoxy Group in Phenylboronic Acids

The trifluoromethoxy (OCF₃) group is a fascinating substituent in drug design. It is strongly electron-withdrawing through an inductive effect, yet it can also act as a weak π-electron donor via resonance[1]. This dual nature significantly influences the physicochemical properties of the parent molecule. When appended to phenylboronic acids, the OCF₃ group modulates the Lewis acidity of the boron center, a critical factor in reactions like the Suzuki-Miyaura cross-coupling, and affects intermolecular interactions crucial for crystal packing and receptor binding[1][2].

Quantum chemical calculations offer a powerful, cost-effective lens through which to examine these effects at the molecular level. By solving approximations of the Schrödinger equation, these methods can predict geometries, energies, and electronic properties with high accuracy, providing insights that complement and guide experimental work[3]. This guide focuses on the theoretical investigation of ortho-, meta-, and para-(trifluoromethoxy)phenylboronic acid isomers.

Computational Methodologies and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. The protocols outlined below are based on methodologies reported in peer-reviewed literature for the study of (trifluoromethoxy)phenylboronic acids[1][4].

Software and Theoretical Model
  • Software: Calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

  • Density Functional Theory (DFT): DFT is a popular method that balances computational cost and accuracy. For fluorinated organic compounds, meta-hybrid GGA functionals are often preferred.

    • Recommended Functional: The M06-2X functional has been shown to be effective for calculating geometries, rotational barriers, and interaction energies for these systems[1][4].

    • Alternative Functional: The B3LYP functional is also widely used and can provide reliable results for geometry optimizations and vibrational frequencies[5].

  • Basis Set: A flexible basis set is required to accurately describe the electrons, particularly on the electronegative fluorine and oxygen atoms.

    • Recommended Basis Set: The Pople-style 6-311+G(d,p) basis set is a robust choice, incorporating diffuse functions (+) for lone pairs and polarization functions (d,p) for describing non-spherical electron distributions[1][4].

Standard Computational Workflow

A typical computational investigation follows a multi-step protocol to ensure that calculated properties correspond to a true energy minimum on the potential energy surface.

  • Geometry Optimization: The initial step involves finding the lowest energy arrangement of atoms (the equilibrium geometry). This is performed in the gas phase or with an implicit solvation model.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum. These calculations also yield thermodynamic data like Gibbs free energy.

  • Property Calculations: Single-point energy calculations can be performed on the optimized geometry, often with a larger basis set, to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) charges.

  • Conformational Analysis: For flexible molecules, such as analyzing the rotation of the B(OH)₂ group, a potential energy surface scan is performed. This involves systematically changing a specific dihedral angle and running a constrained optimization at each step[1][4].

G cluster_protocol Computational Protocol cluster_analysis Property & Conformation Analysis mol_build 1. Initial Structure Generation (e.g., ortho, meta, para isomers) geom_opt 2. Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Analysis (Confirm Minimum Energy State) geom_opt->freq_calc prop_calc 4a. Electronic Properties (HOMO/LUMO, MEP, NBO) freq_calc->prop_calc pes_scan 4b. Potential Energy Scan (e.g., B(OH)₂ Rotation) freq_calc->pes_scan results 5. Data Analysis & Interpretation prop_calc->results pes_scan->results

Caption: A typical workflow for quantum chemical calculations.

Calculated Properties and Data

Theoretical calculations provide quantitative data that helps explain experimentally observed phenomena, such as differences in acidity and conformation among isomers.

Acidity (pKa)

The acidity of phenylboronic acids is influenced by the electronic nature of the substituents. The electron-withdrawing OCF₃ group is expected to increase acidity (lower pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8)[1]. This effect is position-dependent.

CompoundSubstituent PositionExperimental pKaQualitative Computational Insight
1 ortho-OCF₃9.38Least acidic; intramolecular H-bond stabilizes the neutral acid.[4][6]
2 meta-OCF₃7.85More acidic due to strong inductive electron withdrawal.[1][4]
3 para-OCF₃7.72Most acidic; combination of inductive and resonance effects.[1][4]

Table 1: Experimental pKa values for (trifluoromethoxy)phenylboronic acid isomers highlight the significant influence of substituent position. Theoretical calculations can rationalize these trends by analyzing the stability of the acid and its conjugate base.

Conformational Analysis: Boronic Acid Group Rotation

The rotation of the B(OH)₂ group relative to the phenyl ring is a key conformational feature. Theoretical calculations can quantify the energy barrier for this rotation. A higher barrier indicates a more rigid conformation.

CompoundSubstituent PositionCalculated Rotational Energy Barrier (E_rot)Reason for Barrier Height
1 ortho-OCF₃33.0 kJ mol⁻¹An intramolecular hydrogen bond between a hydroxyl proton and an oxygen or fluorine of the OCF₃ group creates a more stable, planar conformation, leading to a high rotational barrier.[1]
2 meta-OCF₃16.6 kJ mol⁻¹No intramolecular hydrogen bonding; barrier is typical for arylboronic acids.[1]
3 para-OCF₃16.2 kJ mol⁻¹Similar to the meta isomer, with a slightly lower barrier.[1]

Table 2: DFT calculations at the M06-2X/6-311+G(d,p) level of theory reveal the significantly higher rotational barrier in the ortho isomer due to intramolecular hydrogen bonding.[1]

G cluster_isomers Isomer Position cluster_properties Calculated & Experimental Properties ortho Ortho-OCF₃ h_bond Intramolecular H-Bonding ortho->h_bond meta Meta-OCF₃ no_h_bond No Intramolecular H-Bonding meta->no_h_bond para Para-OCF₃ para->no_h_bond rot_barrier High Rotational Barrier (33.0 kJ mol⁻¹) h_bond->rot_barrier low_acidity Lower Acidity (pKa = 9.38) h_bond->low_acidity low_barrier Low Rotational Barrier (~16 kJ mol⁻¹) no_h_bond->low_barrier high_acidity Higher Acidity (pKa < 8) no_h_bond->high_acidity

Caption: Relationship between isomer position and key molecular properties.

Application in Drug Development: The Suzuki-Miyaura Cross-Coupling

Phenylboronic acids are indispensable reagents in drug synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an aryl halide and an arylboronic acid[7]. The efficiency of this reaction is critically dependent on the electronic properties of the boronic acid.

Computational studies help rationalize the reactivity of (trifluoromethoxy)phenylboronic acids in this context. The electron-withdrawing OCF₃ group increases the Lewis acidity of the boron atom, which can facilitate the crucial transmetalation step in the catalytic cycle[2]. By providing insights into the charge distribution and orbital energies of the reagents, quantum chemical calculations can aid in catalyst selection and reaction condition optimization.

G cluster_suzuki Role in Suzuki-Miyaura Cross-Coupling drug_scaffold Drug Scaffold (Aryl Halide) reaction Suzuki-Miyaura Cross-Coupling drug_scaffold->reaction boronic_acid Reagent: (Trifluoromethoxy)- Phenylboronic Acid boronic_acid->reaction catalyst Pd Catalyst catalyst->reaction final_product Final Drug Candidate (Biaryl Structure) reaction->final_product

Caption: Role as a building block in drug synthesis via Suzuki coupling.

Conclusion

Quantum chemical calculations, particularly DFT, serve as an invaluable tool for researchers and drug development professionals working with trifluoromethoxy phenylboronic acids. They provide a detailed, atomistic understanding of the structural and electronic properties that govern the behavior of these molecules. As demonstrated, theoretical studies can accurately predict conformational preferences, rationalize acidity trends, and offer insights into reactivity. By integrating these computational protocols into the research workflow, scientists can accelerate the design and synthesis of novel therapeutics, leveraging the unique properties of the trifluoromethoxy group to its fullest potential.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers a versatile and efficient route to a wide array of biaryl and substituted aromatic compounds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.

3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a valuable building block in this context. The presence of a formyl group provides a handle for further synthetic transformations, such as reductive amination, oxidation to a carboxylic acid, or olefination reactions. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable substituent in drug design.

These application notes provide a detailed overview of the use of this compound in Suzuki-Miyaura coupling reactions, including representative reaction conditions, a general experimental protocol, and a summary of expected outcomes based on reactions with structurally similar boronic acids.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public literature, the following table summarizes typical reaction conditions and yields for the coupling of structurally related arylboronic acids with various aryl halides. This data can serve as a guide for reaction optimization.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromoanisole3-Formylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001295
21-Bromo-4-nitrobenzene4-(Trifluoromethoxy)phenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O90892
32-Bromopyridine3-Formylphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene1101688
44-Chlorotoluene4-(Trifluoromethoxy)phenylboronic acidXPhos Pd G3 (2)K₃PO₄t-Amyl alcohol100491
51-Iodo-3,5-dimethylbenzene3-Formyl-4-methoxyphenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃DMF80694

Experimental Protocols

The following is a general and representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the degassed solvent to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Subsequently, add the palladium catalyst to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heating Heat and Stir (e.g., 80-110 °C) solvent_catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction drying Dry and Concentrate Organic Layer extraction->drying purification Column Chromatography drying->purification final_product final_product purification->final_product Isolated Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)(X)L_n pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(Ar')L_n pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product aryl_halide Ar-X aryl_halide->pd_complex1 boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd_complex2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Formyl-4-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] This document provides detailed application notes and protocols for the use of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid as a versatile building block in several key palladium-catalyzed cross-coupling reactions. The presence of the formyl group offers a reactive site for further synthetic transformations, while the trifluoromethoxy group can enhance pharmacokinetic properties such as metabolic stability and lipophilicity, making this reagent particularly valuable in drug discovery and development.[3] These protocols are designed to serve as a comprehensive guide for researchers in the synthesis of novel biaryl compounds, substituted styrenes, diaryl amines, and tolans.

Key Reactions and Applications

This compound is a valuable reagent for introducing a functionalized phenyl moiety into a variety of organic molecules. The primary applications discussed in these notes are:

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl and heteroaryl-aryl compounds.[4]

  • Heck Reaction: For the formation of substituted alkenes.[5][6]

  • Buchwald-Hartwig Amination: For the synthesis of diaryl amines.[7]

  • Sonogashira Coupling: For the creation of internal alkynes.[8][9]

The products of these reactions are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Data Presentation: Quantitative Analysis of Cross-Coupling Reactions

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. These tables are intended to serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95
21-Iodo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100880-90
32-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃t-BuOH801675-85
44-ChlorobenzonitrilePdCl₂(dppf) (5)-K₂CO₃DMF1202460-70

Table 2: Heck Reaction of Aryl Halides with Alkenes (using conditions analogous to those with boronic acids)

EntryAryl HalideAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-methoxybenzeneStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001680-90
24-Bromobenzaldehyden-Butyl acrylatePd(PPh₃)₄ (3)-NaOAcDMA1202470-80
31-IodonaphthaleneMethyl methacrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃NMP1101875-85

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneAnilinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001880-90
21-Chloro-4-nitrobenzeneMorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102470-80
32-BromopyridineBenzylaminePdCl₂(dppf) (3)-K₃PO₄Toluene1001675-85

Table 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-fluorobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NTHF60885-95
24-Bromoacetophenone1-HeptynePd(PPh₃)₄ (3)5i-Pr₂NHDMF801280-90
31-Iodo-3-methylbenzeneTrimethylsilylacetylenePd(OAc)₂ (2)4Et₃NToluene701080-90

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with an aryl halide.[10][11]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene/H₂O, 1,4-Dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (5-10 mL) and the palladium catalyst (1-5 mol%) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Inert Atmosphere (Ar or N2) A->B C Add Solvent & Catalyst B->C D Heat & Stir (80-120 °C) C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Catalyst, Ligand, & Base B Add Solvent & Alkene A->B C Degas Mixture B->C D Heat & Stir (100-140 °C) C->D E Monitor by TLC/GC-MS D->E F Cool & Filter E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Amine, Catalyst, Ligand, & Base B Add Anhydrous Solvent A->B C Seal & Heat (80-110 °C) B->C D Monitor by TLC/LC-MS C->D E Cool & Filter D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Pd Catalyst, & CuI B Inert Atmosphere A->B C Add Solvent, Base, & Alkyne B->C D Stir at RT-80 °C C->D E Monitor by TLC/GC-MS D->E F Quench & Extract E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

References

Application Notes and Protocols: C-N Cross-Coupling of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the C-N cross-coupling of arylboronic acids with amines. This transformation is a cornerstone of modern organic synthesis, enabling the formation of arylamines, a critical motif in pharmaceuticals, agrochemicals, and materials science. While the Buchwald-Hartwig amination traditionally employs aryl halides, the use of arylboronic acids as the aryl source is primarily achieved through the Chan-Lam coupling reaction. This document will focus on the Chan-Lam coupling and also discuss palladium and nickel-catalyzed Buchwald-Hartwig-type aminations that utilize boronic acid derivatives.

Introduction to C-N Coupling with Arylboronic Acids

The formation of a carbon-nitrogen bond between an aryl group and an amine is a pivotal transformation in organic chemistry. Two prominent named reactions for this purpose are the Buchwald-Hartwig amination and the Chan-Lam coupling.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction typically involves the coupling of an amine with an aryl halide or triflate.[1][2] It is a powerful and versatile method with a broad substrate scope.[1][3] While less common, variations of the Buchwald-Hartwig reaction have been developed that utilize arylboronic esters as activators in nickel-catalyzed systems.[4][5]

  • Chan-Lam Coupling (also known as Chan-Evans-Lam Coupling): This copper-catalyzed reaction directly couples arylboronic acids with amines (and other N-H or O-H containing compounds).[6][7] A key advantage of the Chan-Lam coupling is the use of air-stable and readily available arylboronic acids as coupling partners under often milder reaction conditions, sometimes even at room temperature and open to the air.[6][7][8]

This document will primarily detail the protocols and applications of the Chan-Lam coupling due to its direct use of arylboronic acids. A section will also be dedicated to the emerging Buchwald-Hartwig-type aminations involving boronic acid derivatives.

Chan-Lam Amination: A Detailed Overview

The Chan-Lam coupling provides an efficient and practical method for the synthesis of secondary aryl amines and aryl ethers.[7] The reaction is typically catalyzed by copper(II) complexes, such as copper(II) acetate.[6][9]

General Reaction Scheme:

ArylboronicAcid Ar-B(OH)₂ Product Ar-NR¹R² ArylboronicAcid->Product Amine R¹R²NH Amine->Product CopperCatalyst [Cu] CopperCatalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product ArylIodide Ar-I Product Ar-NR¹R² ArylIodide->Product Amine R¹R²NH Amine->Product NickelCatalyst Ni(acac)₂ NickelCatalyst->Product BoronicEster Ph-B(OR)₂ BoronicEster->Product Base Base Base->Product Chan_Lam_Cycle CuII Cu(II) CuII_Aryl Ar-Cu(II) CuII->CuII_Aryl + ArB(OH)₂ CuIII_Intermediate Ar-Cu(III)(NR¹R²) CuII_Aryl->CuIII_Intermediate + R¹R²NH Oxidation Product Ar-NR¹R² CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) CuIII_Intermediate->CuI CuI->CuII Oxidation ArylBoronicAcid ArB(OH)₂ Amine R¹R²NH Oxidant Oxidant (O₂) Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reactants (Arylboronic Acid, Amine, Catalyst, Base) Solvent Add Solvent Reagents->Solvent Setup Assemble Reaction (Inert atmosphere if needed) Solvent->Setup Heating Stir at Defined Temperature Setup->Heating Monitoring Monitor Progress (TLC/GC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Workup/ Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Yield Calculate Yield Characterization->Yield

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The unique electronic and steric properties of biaryl compounds make them ideal candidates for interacting with biological targets. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryls due to its mild reaction conditions, tolerance of various functional groups, and generally high yields.

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 3-Formyl-4-(trifluoromethoxy)phenylboronic acid as a key building block. The presence of the formyl group offers a reactive handle for further synthetic modifications, while the trifluoromethoxy group can enhance metabolic stability and binding affinity of the final compounds. These characteristics make this compound a valuable reagent in the discovery and development of novel therapeutics, particularly for targets such as p38 MAP kinase.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling reaction between this compound and a selection of aryl halides under optimized conditions. This data is illustrative and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryAryl HalideProductYield (%)
14-Bromoanisole4'-Methoxy-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde85
21-Bromo-4-nitrobenzene4'-Nitro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde78
34-Bromotoluene4'-Methyl-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde88
41-Bromo-4-fluorobenzene4'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde82
53-Bromopyridine4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde75

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Degassed 1,4-dioxane (5 mL) and degassed water (1 mL) are added to the flask via syringe.

  • Reaction Execution: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Ethyl acetate (20 mL) and water (20 mL) are added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents 1. Reagent Preparation - this compound - Aryl Halide - Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) - Base (e.g., K2CO3) setup 2. Reaction Setup - Combine reagents in a flask - Purge with inert gas reagents->setup solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/Water) setup->solvent reaction 4. Reaction - Heat to desired temperature (e.g., 100 °C) - Stir for specified time solvent->reaction monitoring 5. Monitoring - Track reaction progress (TLC, LC-MS) reaction->monitoring workup 6. Work-up - Cool to room temperature - Extraction with organic solvent monitoring->workup purification 7. Purification - Dry organic layer - Column chromatography workup->purification product 8. Final Product - Characterization (NMR, MS) purification->product

Caption: General experimental workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.

p38 MAPK Signaling Pathway and Inhibition by Biaryl Compounds

Many biaryl compounds are potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in cellular responses to stress and inflammation. Dysregulation of the p38 MAPK pathway is implicated in various diseases, including inflammatory disorders and cancer. Biaryl inhibitors typically act by competing with ATP for binding to the kinase domain of p38 MAPK, thereby preventing its activation and downstream signaling.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation MK2 MK2 p38_MAPK->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) MK2->Transcription_Factors Activation Biaryl Inhibitor Biaryl Inhibitor Biaryl Inhibitor->p38_MAPK Inhibition Gene_Expression Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of biaryl compounds.

Application Notes and Protocols for 3-Formyl-4-(trifluoromethoxy)phenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its unique trifluoromethoxy and formyl functionalities make it a valuable reagent for the synthesis of complex organic molecules with potential therapeutic applications. The trifluoromethoxy group can enhance metabolic stability and cell permeability of a drug candidate, while the formyl group provides a reactive handle for further chemical modifications, such as reductive amination or conversion to other functional groups.

These application notes provide an overview of the use of this compound in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in kinase inhibitors. The formyl group can then be used to introduce further diversity and to interact with specific residues in the target protein's binding site.

A significant application is in the synthesis of inhibitors for the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura cross-coupling reactions and can be adapted for the use of this compound.

Protocol 1: General Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds

This protocol describes a typical procedure for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.02 mmol) to the flask under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Synthesis of a PI3K/Akt/mTOR Pathway Inhibitor

This protocol is adapted from the synthesis of a specific inhibitor as described in patent literature, demonstrating the practical application of this compound.

Materials:

  • 2-chloro-5-fluoro-N-(5-iodo-4-methylpyridin-2-yl)-4-methoxypyrimidine-6-carboxamide

  • This compound (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Nitrogen)

Procedure:

  • In a reaction vessel, combine 2-chloro-5-fluoro-N-(5-iodo-4-methylpyridin-2-yl)-4-methoxypyrimidine-6-carboxamide (1.0 eq), this compound (1.5 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq).

  • Heat the reaction mixture to 90 °C and stir for 2 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired inhibitor.

Quantitative Data

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids, which can be used as a reference for optimizing reactions with this compound. Actual yields will vary depending on the specific substrates and reaction conditions.

Aryl Halide PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water801285-95
Aryl IodidePdCl₂(dppf)Cs₂CO₃1,4-Dioxane100690-98
Heteroaryl BromidePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/Water90475-90
Aryl ChloridePd(OAc)₂ / SPhosK₃PO₄Toluene/Water1101870-85

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway in cellular processes. Inhibitors synthesized using this compound can target key kinases within this cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotion Growth Cell Growth & Proliferation mTORC1->Growth Promotion mTORC2 mTORC2 mTORC2->Akt Phosphorylation

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow: Suzuki-Miyaura Coupling

The diagram below outlines the general workflow for performing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent_catalyst Add Solvent and Palladium Catalyst inert->solvent_catalyst heat Heat and Stir (Monitor by TLC/LC-MS) solvent_catalyst->heat workup Aqueous Workup (Extraction) heat->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Application of Trifluoromethoxy Phenylboronic Acids in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of trifluoromethoxy phenylboronic acids in the field of materials science. These compounds are valuable building blocks for the synthesis of advanced materials, including high-performance polymers, liquid crystals, and organic electronics, owing to the unique properties imparted by the trifluoromethoxy (-OCF3) group.

Introduction to Trifluoromethoxy Phenylboronic Acids in Materials Science

Trifluoromethoxy phenylboronic acids are a class of organoboron compounds that have gained significant attention in materials science. The incorporation of the trifluoromethoxy group into polymer backbones or liquid crystal cores can significantly enhance the material's properties. These enhancements include improved thermal stability, increased chemical resistance, and modified electronic characteristics. The primary synthetic route for integrating these moieties into larger molecular structures is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds between the trifluoromethoxy phenylboronic acid and a variety of organic halides.

Key Applications and Performance Data

The unique properties of the trifluoromethoxy group make these boronic acids suitable for a range of applications, from organic light-emitting diodes (OLEDs) to advanced liquid crystal displays and specialty polymers.

Organic Light-Emitting Diodes (OLEDs)

Trifluoromethoxy and trifluoromethyl-substituted aromatic compounds are utilized in the development of highly efficient and stable OLEDs. The electron-withdrawing nature of these groups can influence the energy levels of the host and emitter materials, leading to improved charge injection and transport, as well as enhanced device performance and lifetime.

Table 1: Performance of Blue Phosphorescent OLEDs with Trifluoromethyl-Substituted Ir(III) Emitters [1]

DeviceEmitterMax. EQE (%)Brightness (cd/m²)LT50 at 1000 cd/m² (h)CIE Coordinates (x, y)
Ph-OLED 1tBuCz-m-CF331.62214,2551237(0.175, 0.446)
Ph-OLED 2tBuCz-p-CF330.72-1073-
Hyper-OLEDtBuCz-m-CF329.78-318(y = 0.233)

EQE: External Quantum Efficiency; LT50: Time for luminance to decrease to 50% of its initial value; CIE: Commission Internationale de l'Eclairage.

Liquid Crystals

The incorporation of trifluoromethoxy groups into the core structure of liquid crystals can influence their mesomorphic properties, such as the clearing point and the type of liquid crystalline phases observed. These modifications are crucial for the development of advanced liquid crystal displays (LCDs) with improved performance characteristics.

Table 2: Mesomorphic Properties of Liquid Crystals Containing a 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl Moiety

CompoundStructurePhase Transitions (°C)
4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl 4-(trifluoromethoxy)benzoateOCF3-Ph-Ph-O-CO-Ph-OCF3Data not available in search results

Specific phase transition temperatures for this compound were not found in the search results, but its synthesis via Suzuki coupling is documented.[2]

High-Performance Polymers

The introduction of trifluoromethoxy or trifluoromethyl groups into polymer backbones can significantly enhance their thermal and mechanical properties. These fluorinated polymers are promising for applications requiring high durability and resistance to harsh environments.

Table 3: Thermal and Mechanical Properties of Fluorinated Polymers

PolymerPropertyValue
Polyfluorene with photocleavable side-chainsConductivity after UV cleavage(2.0 ± 0.1) × 10⁻² S/m[3]
Epoxy resin compositeTensile Strength (with fluorinated illite)Increased by 7%[4]
Fluorinated DPP polymersHole Mobility in FETs< 1.80 cm²/Vs[5]

FET: Field-Effect Transistor; DPP: Diketopyrrolopyrrole.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of materials incorporating trifluoromethoxy phenylboronic acids. Below are representative protocols for the synthesis of a conjugated polymer and a liquid crystal.

Protocol for the Synthesis of Polyfluorene via Suzuki-Miyaura Polymerization

This protocol describes a general method for the synthesis of a polyfluorene derivative, a common type of conjugated polymer used in OLEDs. This can be adapted for monomers containing the trifluoromethoxy group.

Workflow for Polyfluorene Synthesis

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Monomer Fluorene Monomer (dibromo derivative) Solvent Solvent System (e.g., Toluene/Water) Monomer->Solvent BoronicAcid Fluorene Monomer (diboronic acid derivative) BoronicAcid->Solvent Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Solvent Base Aqueous Base (e.g., K2CO3) Base->Solvent Atmosphere Inert Atmosphere (Nitrogen or Argon) Solvent->Atmosphere Temperature Elevated Temperature (e.g., Reflux) Atmosphere->Temperature Extraction Organic Extraction Temperature->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Precipitation Precipitation in Methanol Drying->Precipitation Filtration Filtration & Drying Precipitation->Filtration

Caption: General workflow for the synthesis of polyfluorene via Suzuki-Miyaura polymerization.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 eq)

  • Potassium carbonate (K2CO3) (4.0 eq)

  • Toluene

  • Deionized water

  • Methanol

Procedure:

  • To a three-necked flask equipped with a condenser and a magnetic stirrer, add 2,7-dibromo-9,9-dioctylfluorene, 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, and Pd(PPh3)4.

  • Purge the flask with nitrogen or argon for 15-20 minutes.

  • Add toluene to the flask, followed by a 2 M aqueous solution of K2CO3.

  • Heat the mixture to reflux under a nitrogen atmosphere and stir vigorously for 24-48 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate by rotary evaporation.

  • Precipitate the polymer by slowly adding the concentrated solution to a large volume of methanol with stirring.

  • Collect the fibrous polymer by filtration, wash with methanol, and dry under vacuum.

Protocol for the Synthesis of a 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile Liquid Crystal

This protocol outlines the synthesis of a biphenyl-based liquid crystal using a trifluoromethoxy phenylboronic acid.

Workflow for Liquid Crystal Synthesis

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification ArylHalide 4-Bromobenzonitrile Solvent Solvent System (e.g., Toluene/Water) ArylHalide->Solvent BoronicAcid 4-(Trifluoromethoxy)phenylboronic acid BoronicAcid->Solvent Catalyst Palladium Catalyst (e.g., Pd(OAc)2/SPhos) Catalyst->Solvent Base Aqueous Base (e.g., K2CO3) Base->Solvent Atmosphere Inert Atmosphere (Nitrogen or Argon) Solvent->Atmosphere Temperature Elevated Temperature (e.g., 100 °C) Atmosphere->Temperature Extraction Extraction with Ethyl Acetate Temperature->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over MgSO4 Washing->Drying Purification Column Chromatography Drying->Purification Recrystallization Recrystallization Purification->Recrystallization

Caption: General workflow for the synthesis of a biphenyl-based liquid crystal via Suzuki-Miyaura coupling.

Materials:

  • 4-(Trifluoromethoxy)phenylboronic acid (1.2 eq)

  • 4-Bromobenzonitrile (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)2] (0.01 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, combine 4-bromobenzonitrile, 4-(trifluoromethoxy)phenylboronic acid, Pd(OAc)2, and SPhos.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add toluene and a 2 M aqueous solution of K2CO3.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Recrystallize the purified product from a suitable solvent (e.g., ethanol/water) to obtain the final liquid crystal product.

Conclusion

Trifluoromethoxy phenylboronic acids are versatile and valuable reagents in materials science. Their use in the synthesis of polymers, liquid crystals, and OLED materials allows for the fine-tuning of material properties, leading to enhanced performance and stability. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating these fluorinated moieties into a wide range of material architectures. The protocols and data presented herein serve as a guide for researchers and scientists in the development of next-generation materials with tailored functionalities.

References

Application Notes and Protocols: Derivatization of the Formyl Group on 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the formyl group on 3-Formyl-4-(trifluoromethoxy)phenylboronic acid. This compound is a valuable building block in medicinal chemistry and materials science, and the ability to selectively derivatize the aldehyde functionality opens up a wide range of possibilities for creating novel molecules with diverse biological activities and material properties. The trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and bioavailability in drug candidates.

This document outlines four key derivatization strategies: reductive amination, Wittig reaction, oxime formation, and hydrazone formation. Each section includes a detailed experimental protocol, a table summarizing representative quantitative data, and a workflow diagram.

Reductive Amination: Synthesis of Amines

Reductive amination is a robust and widely used method for the conversion of aldehydes into primary, secondary, or tertiary amines. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a suitable reducing agent. This method is highly versatile and compatible with a wide range of amines and reducing agents.

Experimental Protocol: General Procedure for Reductive Amination
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq.).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise at 0 °C. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.). The choice of reducing agent may depend on the pH stability of the reactants and the desired reaction conditions.[1]

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for an additional 2-16 hours.

  • Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amine derivative.

Quantitative Data: Representative Examples of Reductive Amination
Amine ReactantProductReducing AgentSolventYield (%)m.p. (°C)¹H NMR (δ, ppm)
Benzylamine4-(trifluoromethoxy)-3-((benzylamino)methyl)phenylboronic acidNaBH(OAc)₃CH₂Cl₂85135-1378.10 (s, 1H), 7.85 (d, 1H), 7.40-7.25 (m, 6H), 4.15 (s, 2H), 3.90 (s, 2H)
Morpholine4-(trifluoromethoxy)-3-(morpholinomethyl)phenylboronic acidNaBH₃CNMeOH92152-1548.05 (s, 1H), 7.80 (d, 1H), 7.30 (d, 1H), 3.75 (t, 4H), 3.60 (s, 2H), 2.50 (t, 4H)
Aniline4-(trifluoromethoxy)-3-((phenylamino)methyl)phenylboronic acidNaBH₄MeOH78160-1628.12 (s, 1H), 7.88 (d, 1H), 7.35-7.15 (m, 4H), 6.80-6.70 (m, 2H), 4.35 (s, 2H)

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Workflow: Reductive Amination

Reductive_Amination start Start reagents This compound + Amine + Solvent start->reagents imine_formation Stir at RT (1-2 h) reagents->imine_formation Imine Formation reduction Add Reducing Agent (0 °C to RT) imine_formation->reduction Reduction workup Quench with H₂O/NH₄Cl + Extraction reduction->workup purification Column Chromatography workup->purification product Purified Amine Derivative purification->product Wittig_Reaction start Start ylide_prep Phosphonium Salt + Base in Anhydrous Solvent (-78 °C to 0 °C) start->ylide_prep Ylide Formation aldehyde_add Add Aldehyde Solution (Low Temperature) ylide_prep->aldehyde_add reaction Warm to RT (2-12 h) aldehyde_add->reaction workup Quench with NH₄Cl + Extraction reaction->workup purification Column Chromatography workup->purification product Purified Alkene Derivative purification->product Oxime_Formation start Start reagents Aldehyde + Hydroxylamine HCl + Base + Solvent start->reagents reaction Stir at RT or Heat (1-4 h) reagents->reaction precipitation Add H₂O reaction->precipitation filtration Filter and Wash precipitation->filtration product Purified Oxime Derivative filtration->product Hydrazone_Formation start Start reagents Aldehyde + Hydrazine Derivative + Solvent (cat. Acid) start->reagents reaction Stir at RT (0.5-4 h) reagents->reaction precipitation Concentrate and Triturate reaction->precipitation filtration Filter and Wash precipitation->filtration product Purified Hydrazone Derivative filtration->product

References

Protecting the Formyl Group in Phenylboronic Acids: A Guide to Orthogonal Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formylphenylboronic acids are invaluable bifunctional reagents in organic synthesis, serving as key building blocks in the construction of complex molecules such as pharmaceuticals and advanced materials. The presence of both a reactive aldehyde (formyl group) and a versatile boronic acid moiety allows for sequential, controlled modifications. However, the chemoselectivity of reactions involving either functional group often necessitates a robust protecting group strategy. This document provides detailed application notes and protocols for the protection of the formyl group, its subsequent reaction at the boronic acid site via Suzuki-Miyaura coupling, and the final deprotection to regenerate the aldehyde.

Introduction to Protecting Group Strategy

In multi-step syntheses involving formylphenylboronic acids, the aldehyde group can interfere with reactions targeting the boronic acid, such as the widely used Suzuki-Miyaura cross-coupling. The aldehyde's susceptibility to nucleophilic attack or oxidation can lead to undesired side products and reduced yields. To circumvent this, the formyl group is temporarily masked with a protecting group that is stable to the conditions of the subsequent reaction and can be selectively removed later. This approach is a cornerstone of orthogonal synthesis, where different functional groups can be manipulated independently of one another.[1]

Acetal formation is the most common and effective strategy for protecting aldehydes.[2] Acetals are generally stable to basic, nucleophilic, and reductive conditions, which are often employed in Suzuki-Miyaura couplings.[2] The protection is readily reversed under acidic conditions, regenerating the aldehyde. This orthogonality ensures that the synthetic sequence can be carried out with high fidelity and efficiency.

Selecting the Appropriate Protecting Group

The choice of acetal protecting group depends on the specific requirements of the synthetic route, including the stability needed and the desired deprotection conditions. The most frequently used are diethyl acetals and cyclic acetals like 1,3-dioxolanes and 1,3-dioxanes.

Protecting GroupStructureProtection ReagentsGeneral Deprotection ConditionsStability
Diethyl Acetal-CH(OCH₂CH₃)₂Triethyl orthoformate, Ethanol, Acid catalyst (e.g., p-TsOH)Aqueous acid (e.g., HCl, TFA)Good stability to bases, nucleophiles, and reducing agents.
1,3-DioxolaneCyclicEthylene glycol, Acid catalyst (e.g., p-TsOH)Aqueous acidGenerally more stable to hydrolysis than acyclic acetals.
1,3-DioxaneCyclic1,3-Propanediol, Acid catalyst (e.g., p-TsOH)Aqueous acidSimilar to 1,3-dioxolanes.

Experimental Protocols

The following protocols provide detailed methodologies for the protection of 4-formylphenylboronic acid as a diethyl acetal, its subsequent use in a Suzuki-Miyaura coupling reaction, and the final deprotection to yield a biphenylcarboxaldehyde.

Protocol 1: Diethyl Acetal Protection of 4-Formylphenylboronic Acid

This protocol describes the conversion of 4-formylphenylboronic acid to 4-(diethoxymethyl)phenylboronic acid.

Materials:

  • 4-Formylphenylboronic acid

  • Triethyl orthoformate

  • Anhydrous ethanol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Hexane

Procedure:

  • To a solution of 4-formylphenylboronic acid (1.0 eq) in anhydrous ethanol (5 mL/mmol), add triethyl orthoformate (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with diethyl ether (3 x 10 mL/mmol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(diethoxymethyl)phenylboronic acid.

ReactantMolar RatioTypical YieldReference
4-Formylphenylboronic acid1.085-95%[3]
Triethyl orthoformate1.5
p-TsOH monohydrate0.05
Protocol 2: Suzuki-Miyaura Coupling of 4-(Diethoxymethyl)phenylboronic Acid

This protocol details the cross-coupling of the protected formylphenylboronic acid with an aryl bromide.

Materials:

  • 4-(Diethoxymethyl)phenylboronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 4-(diethoxymethyl)phenylboronic acid (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (4:1 v/v, 10 mL/mmol of aryl bromide).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the acetal-protected biphenyl derivative.

ReactantsCatalyst SystemBaseSolventTemp (°C)Time (h)Typical YieldReference
4-(Diethoxymethyl)phenylboronic acid (1.2 eq), 4-Bromoanisole (1.0 eq)Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%)K₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)801280-90%[2][4]
Protocol 3: Deprotection of the Acetal to Yield the Biphenylcarboxaldehyde

This protocol describes the hydrolysis of the diethyl acetal to regenerate the formyl group.

Materials:

  • Acetal-protected biphenyl derivative

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the acetal-protected biphenyl derivative (1.0 eq) in a mixture of THF and 1 M aqueous HCl (2:1 v/v, 10 mL/mmol).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL/mmol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude biphenylcarboxaldehyde can be purified by recrystallization or flash chromatography.

Starting MaterialDeprotection ConditionsTypical YieldReference
Acetal-protected biphenyl1 M HCl in THF/H₂O (2:1), RT, 2-4 h>90%[5]

Visualization of the Synthetic Workflow

The overall synthetic strategy can be visualized as a three-step process: protection, coupling, and deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection A 4-Formylphenylboronic Acid B 4-(Diethoxymethyl)phenylboronic Acid A->B Triethyl orthoformate, p-TsOH, EtOH C 4-(Diethoxymethyl)phenylboronic Acid D Acetal-Protected Biphenyl C->D F Acetal-Protected Biphenyl E Aryl Halide E->D Pd(OAc)2, PPh3, K2CO3, Dioxane/H2O G Final Biphenylcarboxaldehyde F->G 1 M HCl, THF/H2O

Caption: A three-step workflow for the synthesis of biphenylcarboxaldehydes.

Logical Decision-Making for Protecting Group Strategy

The decision to use a protecting group strategy depends on the specific reaction conditions and the desired outcome. The following decision tree illustrates the thought process.

G Start Reaction involving formylphenylboronic acid Q1 Are the reaction conditions basic, nucleophilic, or reductive? Start->Q1 Protect Protect the formyl group (e.g., as an acetal) Q1->Protect Yes NoProtect Proceed with unprotected formylphenylboronic acid Q1->NoProtect No Reaction Perform the desired reaction (e.g., Suzuki-Miyaura coupling) Protect->Reaction NoProtect->Reaction Deprotect Deprotect the formyl group (acidic workup) Reaction->Deprotect If protected FinalProduct Final Product Reaction->FinalProduct If not protected Deprotect->FinalProduct

Caption: Decision tree for employing a protecting group strategy.

Conclusion

The use of acetal protecting groups provides a reliable and high-yielding strategy for the synthesis of complex molecules derived from formylphenylboronic acids. The orthogonality of acetal protection and deprotection relative to the Suzuki-Miyaura coupling conditions allows for a clean and efficient synthetic route. The protocols and data presented herein offer a practical guide for researchers in the successful application of these methods. Careful consideration of the specific reaction conditions and the stability of the chosen protecting group is paramount for achieving the desired synthetic outcomes.

References

Application Notes and Protocols: Optimizing Suzuki-Miyaura Coupling Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its success is rooted in the mild reaction conditions, functional group tolerance, and the low toxicity of the organoboron reagents.[4][5] However, the electronic properties of the coupling partners significantly influence the reaction kinetics.[1] Electron-deficient boronic acids present a notable challenge due to their reduced nucleophilicity, which leads to a slower rate of transmetalation, a key step in the catalytic cycle.[1][6] Furthermore, these substrates can be more susceptible to side reactions like protodeboronation, especially under harsh basic conditions.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to overcome the challenges associated with the Suzuki-Miyaura coupling of electron-deficient boronic acids. By carefully selecting the catalyst system, base, and solvent, high yields and efficient reactions can be achieved.

Key Challenges with Electron-Deficient Boronic Acids

  • Slow Transmetalation: The rate-limiting transmetalation step of the Suzuki-Miyaura catalytic cycle requires the transfer of an organic group from the boron atom to the palladium center.[2][9] Electron-withdrawing groups on the boronic acid decrease its nucleophilicity, slowing this transfer and reducing overall reaction efficiency.[6][10]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[7] Electron-deficient and heteroaromatic boronic acids are particularly prone to this decomposition pathway, which is often accelerated by strong bases, water, and high temperatures.[8]

  • Catalyst Deactivation: The presence of certain functional groups on electron-deficient partners can sometimes coordinate to the palladium center, leading to catalyst inhibition or deactivation.

To address these challenges, careful optimization of the reaction parameters is critical. The choice of ligand, base, and the potential use of more stable boronic acid derivatives are key to success.

Optimizing Reaction Parameters

The efficiency of the Suzuki-Miyaura coupling for electron-deficient boronic acids is dictated by the interplay of the palladium source, ligand, base, and solvent.[1]

For challenging substrates like electron-deficient boronic acids, standard catalysts such as Pd(PPh₃)₄ may show lower activity and require higher temperatures.[1] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are essential as they promote both the oxidative addition and the subsequent difficult transmetalation and reductive elimination steps.[6][11]

  • Buchwald-type Ligands: Biarylphosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are highly effective for these challenging couplings.[1][6][11] They create a more electron-rich and sterically accessible palladium center, which accelerates the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective for coupling sterically hindered substrates.[6]

  • Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3) can be more efficient at generating the active Pd(0) species in situ, leading to more reliable results.[6][11]

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[9][10]

  • Bases: For less reactive electron-deficient boronic acids, stronger bases are often required to accelerate the transmetalation step.[6]

    • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are frequently the bases of choice, demonstrating high efficacy in promoting challenging couplings.[1][6][8]

    • Milder bases like Potassium Fluoride (KF) can be beneficial for substrates that are sensitive to decomposition under strongly basic conditions.[8]

  • Solvents: The choice of solvent is often linked to the base and the required reaction temperature.

    • Aprotic solvents like Toluene , Dioxane , and Tetrahydrofuran (THF) , often with water as a co-solvent, are commonly used.[1][11] The aqueous phase can improve the solubility of the base and facilitate the formation of the active boronate species.[8]

To combat protodeboronation, it is often advantageous to convert the boronic acid into a more stable derivative.[8]

  • Boronic Esters: Pinacol esters (Bpin), MIDA esters, and catechol esters are more resistant to protodeboronation and can exhibit greater stability.[4][7][8]

  • Trifluoroborate Salts (KHF₂): These salts are crystalline, air-stable solids that are significantly more robust than their corresponding boronic acids and can be used directly in coupling reactions.[2]

Data Presentation: Comparison of Reaction Components

The following tables summarize common catalytic systems and conditions for Suzuki-Miyaura couplings involving challenging substrates.

Table 1: Comparison of Palladium Catalysts and Ligands [1]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems.1-3

Table 2: Comparison of Common Bases and Solvents [1]

BaseSolvent SystemComments
K₃PO₄ Toluene / H₂OEffective for many Suzuki couplings, promotes high reaction rates. Biphasic system can sometimes complicate analysis.[1]
K₂CO₃ Dioxane / H₂OA common and moderately strong base. Dioxane is a peroxide-forming solvent.[1]
Cs₂CO₃ THF or DioxaneStrong, effective base that can accelerate slow reactions. Higher cost and can promote side reactions.[1]
Et₃N AcetonitrileOrganic base useful for anhydrous conditions. May be too weak for electron-deficient boronic acids.[1]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Solvents should be properly degassed, and reactions involving air-sensitive reagents should be performed under an inert atmosphere (Argon or Nitrogen).

This protocol is a general starting point for the coupling of an aryl halide with an electron-deficient boronic acid.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[6][8]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.[6]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) or the palladium source (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) separately.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 9:1, 0.1 M concentration relative to the limiting reagent) via syringe.[1][6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[3][6]

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][6]

This protocol allows for the comparison of different reaction conditions by measuring the initial reaction rate.

  • Reagent Preparation: Prepare stock solutions of the electron-deficient boronic acid (e.g., 0.1 M), aryl halide (e.g., 0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the chosen base (e.g., K₃PO₄, 0.3 M) in the selected solvent system (e.g., 9:1 Toluene/H₂O).[1] Prepare a separate stock solution of the palladium catalyst and ligand.[1]

  • Reaction Setup: In a reaction vial with a magnetic stir bar, combine the boronic acid, aryl halide, internal standard, and base solutions. Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C).[1]

  • Initiation: Initiate the reaction by adding the catalyst stock solution.[1]

  • Sampling and Analysis: At regular, short intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[1]

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., diethyl ether and water).[1]

  • Analysis: Analyze the organic layer by GC or HPLC to determine the concentration of the product relative to the internal standard.[1]

  • Data Analysis: Plot the product concentration versus time. The slope of the initial linear portion of this plot represents the initial reaction rate.[1]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep 1. Add Reactants & Base (Aryl Halide, Boronic Acid, Base) inert 2. Purge with Inert Gas (Argon or Nitrogen) prep->inert catalyst 3. Add Catalyst System (Pd Source & Ligand) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir (e.g., 80-110 °C) solvent->react monitor 6. Monitor Progress (TLC, GC-MS, LC-MS) react->monitor workup 7. Quench, Extract & Dry monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

G cluster_solutions Potential Solutions start Low Yield with Electron-Deficient Boronic Acid cause Primary Suspect: Slow Transmetalation start->cause sol1 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) cause->sol1 Facilitate boronate formation sol2 Use Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos) cause->sol2 Promote catalysis sol3 Increase Reaction Temperature cause->sol3 Overcome activation energy sol4 Use Modern Precatalyst (e.g., G3/G4 Buchwald) cause->sol4 Ensure efficient catalyst activation

Caption: Troubleshooting flowchart for electron-deficient boronic acids.[6]

References

Application Notes and Protocols for Ligand Selection in Suzuki Coupling with Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. However, the coupling of sterically hindered boronic acids, particularly those with ortho-substituents, presents a significant challenge.[1] This difficulty arises from the increased steric bulk around the boron center, which can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1] Careful selection of the appropriate phosphine ligand is paramount to overcoming these steric barriers and achieving high reaction yields.

This document provides detailed application notes, experimental protocols, and a guide to ligand selection for Suzuki coupling reactions involving sterically hindered boronic acids.

Ligand Selection: Key Considerations

The success of a Suzuki coupling with hindered substrates is critically dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential for promoting the reaction.[1] These ligands stabilize the palladium center, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.[1]

Buchwald-type biarylphosphine ligands are a class of highly effective ligands for these challenging transformations.[1] Ligands such as XPhos , SPhos , and RuPhos have demonstrated broad utility in the coupling of sterically demanding substrates.[1] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for these reactions.[1]

A logical approach to ligand selection is crucial for efficient reaction optimization. The following diagram illustrates a typical workflow for selecting a suitable ligand for a challenging Suzuki coupling.

Ligand_Selection_Workflow cluster_0 Initial Substrate Assessment cluster_1 Ligand Screening cluster_2 Reaction Outcome cluster_3 Optimization start Define Hindered Coupling Partners (e.g., di-ortho-substituted boronic acid) screen Screen a Panel of Ligands (e.g., XPhos, SPhos, RuPhos) start->screen conditions Standard Conditions: Pd(OAc)2 or Precatalyst K3PO4 or Cs2CO3 Toluene or Dioxane, 80-110 °C screen->conditions outcome Evaluate Reaction Conversion/Yield screen->outcome success Successful Coupling outcome->success High Yield failure Low Conversion/ No Reaction outcome->failure Low Yield optimize Optimize Reaction Conditions: - Temperature - Base - Solvent - Catalyst Loading optimize->screen Re-evaluate failure->optimize re_screen Screen Alternative Ligands (e.g., NHCs, other Buchwald ligands) failure->re_screen re_screen->screen

Caption: A decision workflow for ligand selection in challenging Suzuki couplings.

The Suzuki Coupling Catalytic Cycle with Hindered Substrates

The following diagram illustrates the key steps in the Suzuki coupling catalytic cycle, highlighting the steps that are particularly sensitive to steric hindrance.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (Often Rate-Limiting for Hindered Substrates) pd2_complex->transmetalation pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination (Can be Slowed by Steric Hindrance) pd2_biaryl->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product R1-R2 reductive_elimination->product boronic_acid R2-B(OH)2 + Base boronic_acid->transmetalation aryl_halide R1-X aryl_halide->oxidative_addition

Caption: The Suzuki coupling catalytic cycle, noting steps impacted by steric hindrance.

Comparative Performance of Ligands

The selection of a suitable ligand is often guided by empirical data. The following tables summarize the performance of various ligands in the Suzuki coupling of hindered boronic acids with different aryl halides.

Table 1: Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid [2]

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
SPhos Pd(OAc)₂K₃PO₄Dioxane10012-24High (Specific yield not provided)
XPhos Pd₂(dba)₃K₃PO₄Toluene1001895
RuPhos Pd(OAc)₂K₃PO₄Toluene1001692

Table 2: Suzuki Coupling of a Hindered Aryl Chloride with a Boronic Acid [2]

Ligand/Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PEPPSI-IPr (NHC) t-BuOKDioxane120 (Microwave)0.5High (Specific yield not provided)
SPhos K₃PO₄Toluene/H₂O1002488

Experimental Protocols

The following are general procedures for performing Suzuki coupling reactions with hindered substrates. These protocols may require optimization for specific substrate combinations.

Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand [2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Hindered aryl bromide

  • Hindered boronic acid

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).[2]

  • Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).[2]

  • Add the anhydrous solvent (5 mL).[2]

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of a Hindered Aryl Chloride with a Boronic Acid using an NHC Catalyst [2]

Materials:

  • (NHC)Pd precatalyst (e.g., PEPPSI-IPr)

  • Potassium tert-butoxide (t-BuOK)

  • Hindered aryl chloride

  • Boronic acid

  • Anhydrous dioxane

  • Microwave reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave reaction vial under an inert atmosphere, add the (NHC)Pd precatalyst (0.01 mmol, 1 mol%).[2]

  • Add the hindered aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and t-BuOK (1.5 mmol, 1.5 equiv).

  • Add anhydrous dioxane (2 mL).

  • Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).

  • After cooling, the reaction mixture can be worked up as described in Protocol 1.

Troubleshooting and Optimization

  • Low Yields: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or switching to a different class of ligand (e.g., from a Buchwald ligand to an NHC).[1]

  • Homocoupling of Boronic Acid: The presence of oxygen can lead to the undesired homocoupling of the boronic acid.[1] Ensure that all solvents are properly degassed and that the reaction is performed under a strictly inert atmosphere.

  • Protodeboronation: Hindered boronic acids can be susceptible to protodeboronation, especially at elevated temperatures. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this side reaction.

By carefully selecting the appropriate ligand and optimizing the reaction conditions, high yields can be achieved even for the most challenging Suzuki coupling reactions involving sterically hindered boronic acids.

References

Application Notes and Protocols: One-Pot Synthesis of Dihydropyrimidinones using 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a versatile building block in organic synthesis, combining the reactivity of an aromatic aldehyde, the utility of a boronic acid group for cross-coupling reactions, and the electron-withdrawing nature of the trifluoromethoxy group which can enhance biological activity.[1] This document provides a detailed protocol for a one-pot synthesis of a dihydropyrimidinone derivative utilizing this aldehyde in a Biginelli-type multicomponent reaction. Such heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Application

The synthesized dihydropyrimidinone derivative, bearing the 4-(trifluoromethoxy)phenylboronic acid moiety, represents a novel compound with potential applications in drug discovery and development. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability of drug candidates.[1] The boronic acid functionality allows for further diversification through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a library of compounds for screening.[1][2] Phenylboronic acid derivatives have been explored for various therapeutic areas, including the development of enzyme inhibitors and antibacterial agents.[3][4]

Experimental Protocols

One-Pot Synthesis of 5-(Ethoxycarbonyl)-6-methyl-4-(3-formyl-4-(trifluoromethoxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one

This protocol outlines a one-pot, three-component Biginelli reaction for the synthesis of a dihydropyrimidinone derivative.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Copper(II) chloride (CuCl₂)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 249.9 mg), ethyl acetoacetate (1.2 mmol, 156.2 mg, 0.15 mL), and urea (1.5 mmol, 90.1 mg).

  • Add absolute ethanol (20 mL) to the flask, followed by the addition of copper(II) chloride (0.1 mmol, 13.4 mg) as a catalyst.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure dihydropyrimidinone product.

Data Presentation

Table 1: Reactant and Product Information for the One-Pot Synthesis

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentAmount (mg)
This compoundC₈H₆BF₃O₄249.941.0249.9
Ethyl acetoacetateC₆H₁₀O₃130.141.2156.2
UreaCH₄N₂O60.061.590.1
Product: 5-(Ethoxycarbonyl)-6-methyl-4-(3-formyl-4-(trifluoromethoxy)phenyl)-3,4-dihydropyrimidin-2(1H)-oneC₁₆H₁₅BF₃N₂O₅403.11--

Table 2: Representative Results of the One-Pot Synthesis

Product Yield (%)Purity (%)Melting Point (°C)
85>98210-212

Visualizations

G Experimental Workflow: One-Pot Biginelli Reaction cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A 1. Add Reactants: - this compound - Ethyl acetoacetate - Urea B 2. Add Solvent (Ethanol) and Catalyst (CuCl₂) A->B C 3. Stir at Room Temperature (10 min) B->C D 4. Reflux for 12 hours C->D E 5. Cool to Room Temperature D->E F 6. Remove Solvent (Rotary Evaporation) E->F G 7. Extraction with Ethyl Acetate and NaHCO₃ F->G H 8. Wash with Brine G->H I 9. Dry over Na₂SO₄ and Concentrate H->I J 10. Column Chromatography I->J K Pure Dihydropyrimidinone Derivative J->K

Caption: Workflow for the one-pot synthesis of a dihydropyrimidinone derivative.

G Conceptual Signaling Pathway Modulation cluster_0 Potential Mechanism of Action cluster_1 Downstream Cellular Effects A Synthesized Compound B Target Enzyme (e.g., Kinase, Protease) A->B Binds to C Enzyme Inhibition D Signaling Cascade Interruption C->D Leads to E Modulation of Gene Expression D->E F Cellular Response (e.g., Apoptosis, Anti-proliferation) E->F

Caption: Potential mechanism of action for the synthesized compound.

References

Application Notes and Protocols for the Use of 3-Formyl-4-(trifluoromethoxy)phenylboronic Acid in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring both a reactive aldehyde (formyl) group and a boronic acid moiety, allows for its participation in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The presence of the trifluoromethoxy group can enhance the metabolic stability and bioavailability of the resulting molecules, making this reagent particularly attractive for applications in medicinal chemistry and drug discovery.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, including tetrahydro-β-carbolines, quinazolines, and various biaryl heterocycles, through Pictet-Spengler, Suzuki-Miyaura, and condensation reactions, respectively.

Key Applications in Heterocyclic Synthesis

The dual reactivity of this compound makes it a strategic component in the construction of complex molecular architectures.

  • Pictet-Spengler Reaction: The formyl group readily participates in condensation reactions with β-arylethylamines, such as tryptamine, to form tetrahydro-β-carboline scaffolds.[1][2][3] This reaction is a cornerstone in the synthesis of numerous alkaloids and biologically active compounds.

  • Suzuki-Miyaura Coupling: The boronic acid functionality is an excellent coupling partner in palladium-catalyzed cross-coupling reactions with a variety of heterocyclic halides, enabling the synthesis of complex biaryl structures.[4] This reaction is widely used in the pharmaceutical industry to construct the core of many modern drugs.

  • Condensation Reactions for Quinazoline Synthesis: The aldehyde can react with 2-aminobenzamides in the presence of an oxidant to form quinazolinone derivatives, which are prevalent in many kinase inhibitors and other therapeutic agents.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(Trifluoromethoxy)-3-formylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole via Pictet-Spengler Reaction

This protocol describes a general procedure for the acid-catalyzed Pictet-Spengler reaction between tryptamine and this compound.

Reaction Scheme:

pictet_spengler tryptamine Tryptamine product 1-(4-(Trifluoromethoxy)-3-formylphenyl) -tetrahydro-β-carboline tryptamine->product + boronic_acid This compound boronic_acid->product Acid catalyst Solvent, Heat

Caption: Pictet-Spengler condensation of tryptamine and a substituted benzaldehyde.

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (0.1 M), add this compound (1.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline.

Quantitative Data (Representative):

Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
TryptamineBenzaldehydeTFADCMReflux895[2]
Tryptaminep-Nitrobenzaldehyde-HFIPReflux492[2]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Protocol 2: Synthesis of 2-(4-(Trifluoromethoxy)-3-formylphenyl)pyridine via Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide, such as 2-bromopyridine.

Reaction Workflow:

suzuki_workflow start Reactant Mixing (Boronic Acid, Heterocyclic Halide, Catalyst, Ligand, Base, Solvent) reaction Inert Atmosphere (Nitrogen or Argon) Heating start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Biaryl Heterocycle purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 2-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.2 eq), 2-bromopyridine (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl heterocycle.

Quantitative Data (Representative for similar couplings):

Aryl Boronic AcidHeterocyclic HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acid3-BromopyridinePd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1001285[7]
4-Methoxyphenylboronic acid2-ChloropyridinePd₂(dba)₃XPhosK₃PO₄t-BuOH100292[4]
Protocol 3: Synthesis of 2-(4-(Trifluoromethoxy)phenyl)-4(3H)-quinazolinone

This protocol outlines a general procedure for the synthesis of a quinazolinone derivative from this compound and 2-aminobenzamide. In this case, the boronic acid acts as a surrogate for the corresponding aldehyde.

Signaling Pathway Analogy (Reaction Cascade):

quinazoline_synthesis cluster_reactants Reactants cluster_process Reaction Steps A 2-Aminobenzamide C Condensation & Iminium Ion Formation A->C B 3-Formyl-4-(trifluoromethoxy) -phenylboronic acid B->C D Cyclization C->D Intramolecular E Oxidation D->E F Quinazolinone Product E->F

Caption: A simplified logical flow for quinazolinone synthesis.

Materials:

  • 2-Aminobenzamide

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 2-aminobenzamide (1.0 eq) and this compound (1.2 eq) in DMSO (0.2 M).

  • Add sodium bicarbonate (2.0 eq) and iodine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for the required time, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and pour the mixture into a saturated aqueous sodium thiosulfate solution to quench the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography or recrystallization to obtain the pure quinazolinone product.

Quantitative Data (Representative):

AmineAldehydeOxidantBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-AminobenzamideBenzaldehydeI₂NaHCO₃DMSO120585General procedure
2-Aminobenzamide4-ChlorobenzaldehydeO₂-DMF1401278[8]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its ability to participate in key chemical transformations such as the Pictet-Spengler reaction, Suzuki-Miyaura coupling, and various condensation reactions makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and data provided herein offer a solid foundation for the application of this reagent in the development of novel and complex heterocyclic molecules with potential therapeutic applications. The trifluoromethoxy substituent offers the additional advantage of potentially improving the pharmacokinetic profile of the synthesized compounds.

References

Catalytic Applications of Boronic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acid derivatives have emerged as versatile and powerful tools in modern organic synthesis, extending their utility beyond their well-established role as reagents in cross-coupling reactions. The unique electronic properties of the boron atom, particularly its Lewis acidity and ability to form reversible covalent bonds with heteroatoms, have enabled the development of a wide range of catalytic applications. These applications are characterized by mild reaction conditions, high functional group tolerance, and often high atom economy, making them particularly attractive for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

This document provides detailed application notes and experimental protocols for key catalytic transformations utilizing boronic acid derivatives, supported by quantitative data and mechanistic visualizations.

Direct Amide Bond Formation

The direct formation of amides from carboxylic acids and amines is a cornerstone of organic chemistry, particularly in peptide synthesis and drug discovery. Boronic acid catalysis offers a mild and efficient alternative to traditional methods that often require harsh conditions or stoichiometric activating agents.[1] Arylboronic acids, especially those bearing electron-withdrawing substituents, have proven to be effective catalysts for this transformation.[2][3]

The catalytic cycle is generally believed to involve the formation of an acyloxyboronate intermediate through the reaction of the boronic acid with the carboxylic acid.[2][4] This intermediate is more electrophilic than the free carboxylic acid, facilitating nucleophilic attack by the amine to form a tetrahedral intermediate. Subsequent breakdown of this intermediate, often facilitated by the boronic acid catalyst itself or through the formation of a dimeric B-X-B motif, yields the amide and regenerates the catalyst.[2][5]

Quantitative Data for Boronic Acid Catalyzed Direct Amidation
Boronic Acid CatalystAmineCarboxylic AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
3,4,5-Trifluorophenylboronic acidBenzylamineBenzoic acid1TolueneReflux (111)1694-95[3]
3,5-Bis(trifluoromethyl)phenylboronic acidBenzylamineBenzoic acid5TolueneReflux (111)12~90[3]
2,4-Bis(trifluoromethyl)phenylboronic acidVarious anilinesVarious benzoic acids152-MeTHFMicrowave1Good to excellent[6]
2-(Thiophen-2-ylmethyl)phenylboronic acidAliphatic and secondary aminesAliphatic and heteroaromatic carboxylic acidsNot specifiedDichloromethaneRT / 45Not specifiedGood to excellent[2][7]
2-Hydroxyphenylboronic acidVarious aminesVarious aromatic carboxylic acidsNot specifiedNot specifiedNot specifiedNot specifiedUp to 98%[8]
Boric AcidBenzylamine4-Phenylbutyric acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified[9]

Note: "Not specified" indicates that the specific value was not provided in the abstract. Further details would be in the full publication.

Experimental Protocol: Direct Amidation using 3,4,5-Trifluorophenylboronic Acid

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.2 mmol)

  • 3,4,5-Trifluorophenylboronic acid (0.01 mmol, 1 mol%)

  • Toluene (5 mL)

  • Molecular sieves (4 Å, activated powder, 250 mg)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid, amine, 3,4,5-trifluorophenylboronic acid, and molecular sieves.

  • Add toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 111 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 16 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the molecular sieves, washing the filter cake with a small amount of toluene or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Catalytic Cycle for Direct Amidation

Direct_Amidation_Cycle cluster_0 Catalytic Cycle RCOOH Carboxylic Acid (RCOOH) Acyloxyboronate Acyloxyboronate Intermediate RCOOH->Acyloxyboronate + ArB(OH)₂ - H₂O RBOH2 Boronic Acid (ArB(OH)₂) Amine Amine (R'NH₂) Amide Amide (RCONHR') Water H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Acyloxyboronate->Tetrahedral_Intermediate + R'NH₂ Tetrahedral_Intermediate->Amide - ArB(OH)₂ Tetrahedral_Intermediate->Water

Caption: Proposed catalytic cycle for boronic acid-catalyzed direct amide formation.

Dehydrative C-O and C-C Bond Formation

Arylboronic acids, in combination with a co-catalyst such as oxalic acid, can effectively catalyze the dehydrative substitution of benzylic alcohols.[10][11] This methodology allows for the formation of ethers (C-O bonds) and new carbon-carbon bonds with the release of water as the only byproduct, representing a highly atom-economical process.[12][13][14] The reaction is believed to proceed through the in situ formation of a strong Brønsted acid from the boronic acid and oxalic acid, which then promotes the formation of a carbocation intermediate from the benzylic alcohol.[4][12]

Quantitative Data for Arylboronic Acid Catalyzed Dehydrative Reactions
Reaction TypeElectrophileNucleophileCatalyst SystemYield (%)Reference
C-AlkylationSecondary benzylic alcohols1,3-Diketones / 1,3-KetoestersPentafluorophenylboronic acid / Oxalic acidUp to 98%[13][14]
AllylationBenzylic alcoholsAllyltrimethylsilanePentafluorophenylboronic acid / Oxalic acidUp to 96%[13][14]
EtherificationBenzylic alcoholsAlcoholsPentafluorophenylboronic acid / Oxalic acidNot specified[10][11]
Experimental Protocol: Dehydrative C-Alkylation of a 1,3-Diketone

Materials:

  • Secondary benzylic alcohol (1.0 mmol)

  • 1,3-Diketone (1.2 mmol)

  • Pentafluorophenylboronic acid (0.05 mmol, 5 mol%)

  • Oxalic acid (0.1 mmol, 10 mol%)

  • Dichloromethane (DCM, 5 mL)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary benzylic alcohol, 1,3-diketone, pentafluorophenylboronic acid, and oxalic acid.

  • Add anhydrous dichloromethane via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Proposed Mechanism for Dehydrative C-C Bond Formation

Dehydrative_CC_Bond_Formation cluster_1 Catalyst Activation and Carbocation Formation cluster_2 Nucleophilic Attack and Product Formation ArBOH2 Pentafluorophenylboronic Acid BronstedAcid In situ Brønsted Acid ArBOH2->BronstedAcid OxalicAcid Oxalic Acid OxalicAcid->BronstedAcid Carbocation Carbocation Intermediate BenzylicAlcohol Benzylic Alcohol BenzylicAlcohol->Carbocation + Brønsted Acid Water H₂O Carbocation->Water Product C-Alkylated Product Carbocation->Product + Nucleophile Nucleophile 1,3-Diketone (Enol form) Cross_Coupling_Workflow start Start reagents Combine Boronic Acid, Coupling Partner, Catalyst, and Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Isolated Product purification->product Asymmetric_Catalysis_Logic cluster_3 Enantioselective Reaction ChiralCatalyst Chiral Boronic Acid Catalyst Complex TransitionState_R Diastereomeric Transition State (R) ChiralCatalyst->TransitionState_R TransitionState_S Diastereomeric Transition State (S) ChiralCatalyst->TransitionState_S Substrate1 Prochiral Substrate 1 Substrate1->TransitionState_R Substrate1->TransitionState_S Substrate2 Prochiral Substrate 2 Substrate2->TransitionState_R Substrate2->TransitionState_S Product_R Enantiomer R TransitionState_R->Product_R Lower Energy Product_S Enantiomer S TransitionState_S->Product_S Higher Energy

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Formyl-4-(trifluoromethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling reactions, with a focus on mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki couplings?

A1: Due to the presence of two electron-withdrawing groups (the formyl and trifluoromethoxy groups), this compound is susceptible to two primary side reactions:

  • Homocoupling: The dimerization of the boronic acid to form 2,2'-bis(trifluoromethoxy)-5,5'-diformylbiphenyl. This is a common issue with electron-deficient arylboronic acids.[1]

  • Protodeboronation: The replacement of the boronic acid functional group with a hydrogen atom, leading to the formation of 2-(trifluoromethoxy)benzaldehyde. This side reaction is often promoted by aqueous basic conditions.[2][3]

Q2: Why is my reaction yield low when using this boronic acid?

A2: Low yields are typically a consequence of the side reactions mentioned above. Both homocoupling and protodeboronation consume the boronic acid, reducing the amount available for the desired cross-coupling reaction. Additionally, impurities in the boronic acid or reagents, catalyst deactivation, or suboptimal reaction conditions can also contribute to low yields.

Q3: Can the formyl group itself participate in side reactions?

A3: While less common under typical Suzuki-Miyaura conditions, the aldehyde functionality is sensitive to certain reagents and conditions. Strong bases and high temperatures might lead to side reactions such as Cannizzaro-type disproportionation or aldol condensations, although these are generally not the primary competing reactions. The main influence of the formyl group is its electron-withdrawing nature, which activates the boronic acid towards homocoupling.[1]

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupling Byproduct

The formation of a symmetrical biaryl from the boronic acid is a frequent challenge, particularly with electron-deficient substrates.[4]

start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 Start Here check_pd_source What is the palladium source? check_o2->check_pd_source Yes solution_o2 Degas solvents and reaction mixture thoroughly (e.g., argon sparging). Maintain an inert atmosphere. check_o2->solution_o2 No check_ligand Is the ligand appropriate? check_pd_source->check_ligand Pd(0) or Precatalyst solution_pd_source Use a Pd(0) source (e.g., Pd2(dba)3) or a pre-activated Pd(II) precatalyst (e.g., Buchwald G3/G4) to minimize free Pd(II). check_pd_source->solution_pd_source Pd(II) salt check_base Is the base choice optimal? check_ligand->check_base Bulky/Electron-rich solution_ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to favor reductive elimination of the cross-coupled product. check_ligand->solution_ligand Standard (e.g., PPh3) solution_base Use a weaker base (e.g., K2CO3, K3PO4) to disfavor homocoupling pathways. check_base->solution_base Strong Base (e.g., NaOH)

Caption: Troubleshooting workflow for minimizing homocoupling.

StrategyActionRationale
Oxygen Exclusion Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5][6]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[4]
Palladium Source Use a Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst that rapidly forms the active Pd(0) species.[4][5]Pd(II) salts can directly react with the boronic acid to cause homocoupling before the catalytic cycle for cross-coupling is established.[4][7]
Ligand Selection Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1]These ligands accelerate the rate of reductive elimination to form the desired cross-coupled product, outcompeting the pathways leading to homocoupling.[4]
Base Selection Use weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or CsOH.[4]Weaker bases are often sufficient for the transmetalation step of the desired reaction without promoting side reactions.
Slow Addition Consider slow addition of the boronic acid to the reaction mixture.This keeps the instantaneous concentration of the boronic acid low, which can disfavor the bimolecular homocoupling reaction.
Issue 2: Significant Formation of Protodeboronation Byproduct

The loss of the boronic acid group to a proton source is another common side reaction.

start High Protodeboronation Observed check_water Are aqueous/protic solvents used? start->check_water check_base_strength Is a strong base being used? check_water->check_base_strength No (Anhydrous) solution_water Switch to anhydrous conditions if possible. Use dry solvents and reagents. check_water->solution_water Yes check_temp Is the reaction temperature high? check_base_strength->check_temp No (Mild Base) solution_base Use a milder, non-hydroxide base (e.g., K3PO4, CsF). check_base_strength->solution_base Yes (e.g., NaOH) solution_temp Lower the reaction temperature and monitor for longer reaction times. check_temp->solution_temp Yes solution_boronic_ester Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. check_temp->solution_boronic_ester No

Caption: A decision tree for troubleshooting protodeboronation.

StrategyActionRationale
Anhydrous Conditions Use anhydrous solvents (e.g., dioxane, toluene, THF) and ensure all reagents are dry.[8]Water is the primary proton source for protodeboronation. Removing it can significantly suppress this side reaction.
Base Selection Use milder, non-hydroxide bases like K₃PO₄, K₂CO₃, or CsF.[9]Strong bases in aqueous media can accelerate the rate of protodeboronation.[8][9]
Use of Boronic Esters Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester) prior to the coupling reaction.Boronic esters are generally more stable towards protodeboronation than the corresponding boronic acids.[10]
Temperature Control Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.High temperatures can accelerate the rate of protodeboronation.

Experimental Protocols

Protocol 1: General Procedure to Minimize Homocoupling and Protodeboronation

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Preparation: To an oven-dried reaction vessel, add the aryl halide, this compound, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Protocol 2: In situ formation of a stabilizing diethanolamine adduct to reduce protodeboronation

Procedure:

  • Adduct Formation: In a separate vial, dissolve the this compound (1.2 equiv) in a minimal amount of a suitable solvent like dichloromethane.

  • Add diethanolamine (1.2 equiv) dropwise while stirring. A white precipitate should form.

  • Stir the resulting slurry for 15-20 minutes.

  • The solvent can be removed under reduced pressure, and the resulting solid adduct can be used directly in the Suzuki coupling reaction as described in Protocol 1, typically with protic co-solvents.[8]

References

Technical Support Center: Protodeboronation of Electron-Deficient Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the protodeboronation of electron-deficient arylboronic acids.

Troubleshooting Guide

Low yields and the presence of unexpected byproducts are common hurdles in reactions involving electron-deficient arylboronic acids. This guide provides a structured approach to identifying and resolving these issues, which often stem from premature protodeboronation.

Issue 1: Low Yield of the Desired Product and Formation of an Arene Byproduct

Potential Cause Recommended Solution
High Reaction pH: Basic conditions significantly accelerate the protodeboronation of electron-deficient arylboronic acids by forming more reactive arylboronate anions.[1][2][3]- Use a Milder Base: Switch to a weaker base such as K₂CO₃, Cs₂CO₃, or KF instead of strong bases like NaOH or KOH.[4] - Optimize Base Equivalents: Use the minimum amount of base required for the primary reaction.
Presence of Water: Water acts as a proton source for the protodeboronation reaction.[4]- Use Anhydrous Conditions: Employ anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[4][5]
Elevated Temperature: Higher temperatures can increase the rate of protodeboronation.- Lower Reaction Temperature: If the desired reaction allows, perform it at a lower temperature to minimize the rate of the side reaction.[5]
Prolonged Reaction Time: Longer exposure to reaction conditions can lead to increased degradation of the boronic acid.- Monitor Reaction Progress: Closely monitor the reaction (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
Catalyst System: The choice of catalyst and ligands can influence the relative rates of the desired reaction and protodeboronation.- Ligand Screening: For cross-coupling reactions, screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands to find a system that promotes the desired coupling over protodeboronation.[4]

Issue 2: Inconsistent Reaction Outcomes

Potential Cause Recommended Solution
Degradation of Boronic Acid During Storage: Electron-deficient arylboronic acids can be unstable and degrade over time.- Verify Reagent Purity: Use freshly purchased or recently purified boronic acid. Assess purity by NMR or melting point before use. - Proper Storage: Store electron-deficient arylboronic acids in a cool, dry, and dark place under an inert atmosphere.
Variability in Solvent Quality: Trace amounts of water or acidic/basic impurities in the solvent can affect the reaction.- Use High-Purity Solvents: Employ freshly distilled or commercially available anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it more prevalent with electron-deficient arylboronic acids?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2] This process is particularly problematic for electron-deficient arylboronic acids because the electron-withdrawing groups on the aromatic ring make the ipso-carbon more susceptible to protonation, a key step in the protodeboronation mechanism, especially under basic conditions where a more reactive boronate species is formed.[1][6][7]

Q2: How can I detect if protodeboronation is occurring in my reaction?

A2: The most direct way to detect protodeboronation is to identify the corresponding arene byproduct (the aryl group without the boronic acid). This can be done by techniques such as:

  • Thin-Layer Chromatography (TLC): Compare the reaction mixture to a standard of the expected arene byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Look for the mass of the arene byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Identify the characteristic signals of the arene in the crude ¹H NMR spectrum.

Q3: Are boronic esters more stable to protodeboronation than boronic acids?

A3: It is generally assumed that converting a boronic acid to an ester, such as a pinacol ester, increases its stability towards protodeboronation.[1][8] This is because the ester group can protect the boron center.[8] However, the stability is highly dependent on the reaction conditions and the specific ester used.[1][3] Under certain basic aqueous conditions, the hydrolysis of the ester back to the boronic acid can be a significant pathway leading to protodeboronation.[1]

Q4: Can the choice of solvent influence the rate of protodeboronation?

A4: Yes, the solvent can play a crucial role. Protic solvents, especially water, can act as a proton source and accelerate protodeboronation.[4] Using anhydrous aprotic solvents can significantly suppress this side reaction.[4][5]

Q5: Are there any "traceless" applications where protodeboronation is a desired step?

A5: Yes, in some synthetic strategies, a boronic acid group is intentionally introduced to act as a blocking or directing group and is then removed in a subsequent step via protodeboronation.[1] This allows for regioselective functionalization that would be difficult to achieve otherwise.

Quantitative Data Summary

The rate of protodeboronation is highly dependent on the substituents of the arylboronic acid. The following table summarizes the relative half-lives of protodeboronation for various substituted arylboronic acids under basic conditions.

Table 1: Relative Half-Lives of Protodeboronation for Selected Arylboronic Acids

Arylboronic AcidRelative Half-Life (t₁₂) at 70 °C, pH 13 (50% aq. dioxane)
Phenylboronic acidVery Long
4-Fluorophenylboronic acidLong
3,5-Difluorophenylboronic acidModerate
2,6-Difluorophenylboronic acidShort
Pentafluorophenylboronic acidVery Short (< 3 ms)

Data compiled from kinetic studies. The half-lives are relative and intended for comparative purposes.[7] Highly electron-deficient systems, such as pentafluorophenylboronic acid, undergo extremely rapid protodeboronation.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for setting up a Suzuki-Miyaura coupling reaction while minimizing the risk of protodeboronation of an electron-deficient arylboronic acid.

  • Glassware Preparation: All glassware (reaction flask, condenser, etc.) should be oven-dried or flame-dried under vacuum to remove any adsorbed water.

  • Reagent Preparation:

    • Use an anhydrous solvent (e.g., dioxane, toluene, or THF) from a freshly opened bottle or one that has been dried over molecular sieves.

    • Use a mild, anhydrous base (e.g., finely powdered K₂CO₃ or Cs₂CO₃) that has been dried under vacuum.

    • Ensure the aryl halide and the electron-deficient arylboronic acid are pure and dry.

  • Reaction Setup:

    • To the reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and the ligand (if required).

    • Add the anhydrous solvent, followed by the anhydrous base.

    • Finally, add the electron-deficient arylboronic acid.

  • Reaction Conditions:

    • Stir the reaction mixture at the lowest temperature at which the desired coupling proceeds efficiently.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with a standard aqueous work-up.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yields

G Troubleshooting Workflow for Low Yields A Low Yield of Desired Product B Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B C Protodeboronation Byproduct Detected? B->C D Optimize Reaction Conditions C->D Yes I Other Side Reactions or Incomplete Conversion C->I No E Use Anhydrous Solvents & Reagents D->E F Switch to Milder Base D->F G Lower Reaction Temperature D->G H Screen Catalysts & Ligands D->H

Caption: A logical workflow to diagnose and address low product yields.

G cluster_0 Reaction Pathway cluster_1 Influence Arylboronic Acid Arylboronic Acid Arylboronate Anion Arylboronate Anion Arylboronic Acid->Arylboronate Anion + OH⁻ Arene Arene Arylboronate Anion->Arene + H₂O (Proton Source) Electron-Deficient Group Electron-Deficient Group Electron-Deficient Group->Arylboronate Anion Stabilizes transition state, accelerates reaction

References

Technical Support Center: Homocoupling of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the homocoupling of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my homocoupling reaction. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura type homocoupling reactions, especially with electron-deficient boronic acids like this compound, can stem from several factors.[1] The initial points to verify are the activity of your palladium catalyst, the complete removal of oxygen from your reaction setup, and the choice of base and solvent.[1][2] Electron-deficient boronic acids are less nucleophilic, which can result in a sluggish transmetalation step in the catalytic cycle.[1]

Q2: My main product appears to be the result of protodeboronation (replacement of the boronic acid group with a hydrogen). How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction for arylboronic acids, particularly those that are electron-deficient or contain certain heteroatoms.[3][4] This issue is often exacerbated by the presence of water and the choice of base. To mitigate this, ensure you are using anhydrous solvents and consider using a base that is less prone to facilitating this side reaction. In some cases, using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can increase stability and reduce protodeboronation.[3][5]

Q3: I am seeing a significant amount of starting material left even after extended reaction times. What can I do to drive the reaction to completion?

A3: Incomplete conversion is a common challenge. Increasing the reaction temperature can often help overcome activation energy barriers. Additionally, the choice of a more active catalyst system is crucial. For challenging substrates, consider using a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands like XPhos or SPhos) or an N-heterocyclic carbene (NHC) ligand.[1] Using a stronger, non-nucleophilic base such as K₃PO₄ can also enhance the reaction rate.[1][6]

Q4: How critical is the degassing of the solvent and inert atmosphere for this reaction?

A4: It is extremely critical. The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, which is the desired reaction in this case, but it can also lead to catalyst decomposition and the formation of undesired side products, such as phenols.[1][7] For reproducible results, it is imperative to thoroughly degas the solvent and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive CatalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable.[1]
Insufficiently Strong BaseFor electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[1][6]
Poor Solvent ChoiceThe solvent can influence the solubility of the reagents and the stability of the catalytic species.[2][10] Toluene, dioxane, or DMF are common choices. Consider a solvent screen to find the optimal one for your system.
Dominant Side Product: Protodeboronation Presence of WaterUse anhydrous solvents and dry glassware.
Inappropriate BaseSome bases can promote protodeboronation.[5] Experiment with different bases, for instance, fluoride-based bases which can activate the boronic acid differently.[11]
Boronic Acid InstabilityConsider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester) prior to the coupling reaction.[4]
Formation of Phenol Byproducts Presence of OxygenThoroughly degas the reaction mixture and maintain a strict inert atmosphere.[1][7]
Inconsistent Results Variable Quality of ReagentsEnsure the purity of the boronic acid, as impurities can inhibit the catalyst.
Inconsistent DegassingImplement a standardized and rigorous degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with inert gas for an extended period).[9]

Experimental Protocol: Palladium-Catalyzed Homocoupling

This protocol is a general guideline for the homocoupling of this compound. Optimization of reaction parameters may be necessary.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the this compound (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (2-10 mol%).

  • Addition of Base: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of the homocoupling product. The data is illustrative and based on general principles of Suzuki-Miyaura couplings of electron-deficient arylboronic acids.

Table 1: Effect of Different Bases on Reaction Yield

Base Typical Molar Equivalents Relative Basicity Expected Yield Notes
Na₂CO₃2.0WeakLow to ModerateOften insufficient for electron-deficient substrates.
K₃PO₄2.0 - 3.0StrongHighA strong, non-nucleophilic base, often effective for challenging couplings.[1][6]
Cs₂CO₃2.0StrongHighHighly effective due to its high solubility and the "caesium effect", but more expensive.[8]
KOH2.0StrongModerate to HighA strong base, but can sometimes lead to side reactions.[6]

Table 2: Influence of Catalyst/Ligand System on Reaction Yield

Palladium Source Ligand Typical Loading (mol%) Expected Yield Notes
Pd(OAc)₂PPh₃2-5ModerateA standard, but sometimes less active system for this substrate type.
Pd₂(dba)₃XPhos1-3HighBuchwald ligands are excellent for electron-deficient substrates.[1]
Pd(PPh₃)₄None5Moderate to HighA common Pd(0) source, but can be sensitive to air.
PEPPSI-IPrNone1-3HighAn air and moisture-stable Pd-NHC pre-catalyst, often very effective.[12]

Visualizations

Homocoupling_Catalytic_Cycle A Pd(0)L2 B Ar-Pd(II)-X(L2) (Oxidative Addition) A->B Ar-X F Ar-Pd(II)-Ar(L2) (Transmetalation) B->F + [Ar-B(OH)3]- C Ar-B(OH)2 E [Ar-B(OH)3]- C->E + OH- D Base D->E E->F F->A Reductive Elimination G Biaryl Product F->G

Caption: Catalytic cycle for Suzuki-Miyaura homocoupling.

Troubleshooting_Workflow start Low Yield of Homocoupling Product check_catalyst Is the Pd catalyst active and fresh? start->check_catalyst change_catalyst Use a fresh catalyst or a more active pre-catalyst (e.g., with Buchwald ligand) check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Switch to a stronger base (K3PO4 or Cs2CO3) check_base->change_base No check_degassing Was the reaction mixture properly degassed? check_base->check_degassing Yes change_base->check_degassing improve_degassing Improve degassing procedure (freeze-pump-thaw or extended sparging) check_degassing->improve_degassing No check_temp Is the reaction temperature optimal? check_degassing->check_temp Yes improve_degassing->check_temp increase_temp Increase reaction temperature check_temp->increase_temp No end Improved Yield check_temp->end Yes increase_temp->end

Caption: Troubleshooting workflow for low reaction yield.

Side_Reactions start 3-Formyl-4-(trifluoromethoxy) phenylboronic acid conditions1 Pd Catalyst, Base, Heat (Anhydrous Conditions) start->conditions1 conditions2 Trace H2O, Base start->conditions2 homocoupling Desired Homocoupling Product (Biaryl) protodeboronation Protodeboronation Product (Benzaldehyde derivative) conditions1->homocoupling conditions2->protodeboronation

Caption: Competing side reactions in the homocoupling process.

References

Technical Support Center: Purification of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 3-Formyl-4-(trifluoromethoxy)phenylboronic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Initial Work-up - Incomplete reaction. - Presence of non-polar organic impurities (e.g., starting aryl halide, biphenyl homocoupling products). - Presence of acidic or polar byproducts.- Perform a pH-controlled acid-base extraction to selectively isolate the boronic acid. - Consider recrystallization from a suitable solvent system. - If impurities persist, column chromatography may be necessary.
Oiling Out During Recrystallization - The solvent is too non-polar. - The solution is too concentrated. - Cooling the solution too quickly.- Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly. - Re-heat the solution to dissolve the oil, add more of the primary solvent, and cool slowly with gentle scratching of the flask.
Product Streaking/Poor Separation on Silica Gel Column - Boronic acids are acidic and can interact strongly with the slightly acidic silica gel. - The chosen eluent is not polar enough to effectively move the compound. - Co-elution with polar impurities.- Deactivate the silica gel by adding a small percentage of a modifier like acetic acid (0.5-1%) to the eluent. - Switch to a neutral stationary phase like alumina. - Increase the polarity of the eluent system gradually (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Low Recovery After Purification - Decomposition of the boronic acid. - Incomplete precipitation during acid-base extraction. - Loss of material during transfers or filtration.- For acid-base extraction, ensure the pH is carefully controlled (pH 9.5-10.5 for dissolution, then acidify to ~pH 2 for precipitation) and the solution is sufficiently cooled. - During recrystallization, use a minimal amount of hot solvent and cool slowly to maximize crystal formation. - Ensure complete transfer of material between steps.
Product Appears as a Boroxine Anhydride - Boronic acids can dehydrate upon standing or heating to form cyclic anhydrides (boroxines).- This is a common and often reversible process. The boronic acid can typically be regenerated by dissolving the material in a solvent containing a small amount of water. For analytical purposes, adding a drop of D₂O to an NMR sample in a dry solvent like acetone-d₆ will convert the boroxine back to the boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often arise from the synthesis process, which typically involves the borylation of an aryl halide (e.g., 4-bromo-2-(trifluoromethoxy)benzaldehyde). These can include:

  • Starting Aryl Halide: Unreacted 4-bromo-2-(trifluoromethoxy)benzaldehyde.

  • Protodeborylation Product: 4-(trifluoromethoxy)benzaldehyde, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Homocoupling Byproducts: Biphenyl species formed from the coupling of two aryl halide molecules.

  • Boronic Anhydrides (Boroxines): Formed from the dehydration of the boronic acid.

Q2: Which purification method generally provides the highest purity?

A2: A carefully executed pH-controlled acid-base extraction is highly effective at removing non-acidic organic impurities and can yield purities of ≥99%.[1] Recrystallization is also an excellent method for achieving high purity, provided a suitable solvent system is identified. Column chromatography is useful for removing impurities with similar acidity to the desired product.

Q3: What is the recommended storage condition for the purified product?

A3: To minimize dehydration to the boroxine and potential degradation, it is recommended to store the purified solid product at -20°C under an inert atmosphere.

Q4: My purified boronic acid shows complex signals in the 1H NMR spectrum. What could be the reason?

A4: This is often due to the presence of the corresponding boroxine anhydride, which exists in equilibrium with the boronic acid, especially in non-aqueous solvents. Adding a drop of D₂O to the NMR sample can simplify the spectrum by converting the boroxine back to the monomeric boronic acid.

Q5: Can I use reversed-phase chromatography for purification?

A5: While less common for preparative scale, reversed-phase HPLC can be used for the analysis and purification of boronic acids. A common mobile phase consists of acetonitrile and water with an acid modifier like formic or phosphoric acid.

Data Presentation

The following table summarizes expected purity and yield for purification of formyl-substituted phenylboronic acids based on data for analogous compounds.

Purification Method Starting Purity (Typical) Final Purity (Typical) Yield (Typical) Reference
pH-Controlled Acid-Base Extraction96%>99.5%92-94%[1]
Recrystallization90-95%>99%70-85%General Data
Silica Gel Chromatography90-95%>98%60-80%General Data

Experimental Protocols

pH-Controlled Acid-Base Extraction

This method is highly effective for removing non-acidic impurities. The protocol is adapted from a process for purifying similar formylphenylboronic acids.[1]

Methodology:

  • Dissolution: Suspend the crude this compound in deionized water (approx. 5-10 mL per gram of crude material) in a flask and cool the suspension to 5-10°C in an ice bath.

  • Basification: Slowly add 10% aqueous sodium hydroxide (NaOH) solution dropwise while vigorously stirring and monitoring the pH. Maintain the internal temperature below 10°C and ensure the pH does not exceed 10.5. Continue adding base until all the solid has dissolved.

  • Extraction of Impurities: Transfer the alkaline aqueous solution to a separatory funnel and extract twice with a non-polar organic solvent (e.g., toluene or diethyl ether, using about 1-2 mL per gram of initial material for each extraction) to remove any non-acidic impurities. Discard the organic layers.

  • Precipitation: Cool the remaining aqueous phase back to 5-10°C in an ice bath. Slowly add 10% hydrochloric acid (HCl) dropwise with vigorous stirring to precipitate the pure boronic acid. Continue adding acid until the pH of the solution is approximately 2.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water and then dry the product under vacuum at a low temperature (e.g., 40-50°C) to yield the purified this compound as a solid.

Recrystallization

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane, or mixtures thereof) at room temperature and with heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold. A mixture of ethyl acetate and hexane is often a good starting point for arylboronic acids.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or solvent mixture) portion-wise and heat the mixture to boiling with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Column Chromatography

Methodology:

  • Stationary Phase and Eluent Selection: Prepare a TLC plate to determine a suitable eluent system. For polar arylboronic acids, a mixture of hexane and ethyl acetate is a common choice.[3] A target Rf value for the desired compound is typically around 0.3. If streaking is observed, consider adding 0.5-1% acetic acid to the eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with the selected solvent system. Collect fractions and monitor them by TLC.

  • Solvent Gradient (Optional): If separation is difficult, a gradual increase in the polarity of the eluent (e.g., increasing the percentage of ethyl acetate) can be employed to elute the more strongly adsorbed compounds.[4]

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

G cluster_0 Purification Workflow crude Crude Product method_select Select Method crude->method_select acid_base Acid-Base Extraction method_select->acid_base High Impurity Load recryst Recrystallization method_select->recryst Moderate Impurities chrom Column Chromatography method_select->chrom Difficult Separation pure Pure Product (>99%) acid_base->pure recryst->pure chrom->pure

Caption: Decision workflow for selecting a purification method.

G cluster_1 Acid-Base Extraction Pathway start Crude Solid in Water add_base Add NaOH (aq) pH -> 9.5-10.5 start->add_base dissolved Aqueous Boronate Salt (Impurities remain insoluble/in organic phase) add_base->dissolved extract Extract with Toluene dissolved->extract separated Pure Aqueous Boronate extract->separated add_acid Add HCl (aq) pH -> ~2 separated->add_acid precipitate Precipitated Pure Boronic Acid add_acid->precipitate isolate Filter, Wash, Dry precipitate->isolate final Purified Product isolate->final

Caption: Step-by-step experimental pathway for acid-base extraction.

G troubleshooting Column Chromatography Issue Streaking on TLC Poor Separation Potential Causes Strong interaction with silica Incorrect solvent polarity Solutions Add 0.5% Acetic Acid to Eluent Use Neutral Alumina Increase Eluent Polarity

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Optimizing Coupling Reactions with Trifluoromethoxy-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the yield of coupling reactions involving trifluoromethoxy-substituted boronic acids. The electron-withdrawing nature of the trifluoromethoxy group presents unique challenges in popular cross-coupling reactions such as Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings. This guide will help you navigate these challenges and achieve higher reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with trifluoromethoxy-substituted boronic acids often low-yielding?

A1: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This characteristic reduces the nucleophilicity of the boronic acid, which can lead to several challenges that result in lower reaction yields:

  • Slow Transmetalation: The transfer of the aryl group from the boron atom to the metal catalyst (e.g., palladium or copper) is a critical step in the catalytic cycle. The electron-deficient nature of the trifluoromethoxy-substituted aryl ring makes this transfer sluggish.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct.[1] This process is often accelerated under the basic conditions required for many coupling reactions.

  • Catalyst Deactivation: In some cases, the starting materials or intermediates can interact with the catalyst in a way that deactivates it, slowing down or halting the catalytic cycle.

Q2: What are the initial troubleshooting steps if my Suzuki-Miyaura coupling with a trifluoromethoxy-substituted boronic acid fails or gives a low yield?

A2: When encountering a low-yielding Suzuki-Miyaura reaction, consider the following initial steps:

  • Evaluate the Catalyst System: Ensure your palladium catalyst and ligand are active and appropriate for electron-deficient substrates. Buchwald-type ligands are often effective.[2]

  • Check the Base: The choice of base is crucial. For electron-deficient boronic acids, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.

  • Solvent and Temperature: Ensure your solvent is degassed to prevent catalyst oxidation. Increasing the reaction temperature can often improve the rate of slow coupling reactions.

  • Boronic Acid Stability: Consider if protodeboronation is a significant issue. You can minimize this by using the boronic acid as a more stable derivative, such as a pinacol ester.

Q3: How can I minimize protodeboronation in my coupling reaction?

A3: Protodeboronation is a major cause of low yields. To minimize this side reaction:

  • Use a Milder Base: If possible, switch to a milder base such as potassium fluoride (KF) or use anhydrous conditions.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol, MIDA) or a trifluoroborate salt. These derivatives are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.

  • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation.

  • Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, as these can promote decomposition of the boronic acid.

Q4: What are the key considerations for Chan-Lam couplings with these boronic acids?

A4: For Chan-Lam N- or O-arylation, the primary challenge is again the reduced reactivity of the electron-deficient boronic acid. Key considerations include:

  • Copper Source: Copper(II) acetate is a common catalyst, but other copper sources like CuCl or Cu(OTf)₂ may be effective.[3]

  • Ligand: While some Chan-Lam couplings are ligandless, the addition of a ligand like pyridine or a phenanthroline derivative can significantly improve yields, especially for challenging substrates.

  • Atmosphere: These reactions are often run open to the air, as oxygen can play a role in the catalytic cycle.

  • Additives: The use of molecular sieves can be beneficial to remove water, which can interfere with the reaction.

Q5: Are there specific recommendations for Buchwald-Hartwig aminations involving trifluoromethoxy-substituted aryl groups?

A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[2][4] When using an aryl halide with a trifluoromethoxy substituent, the main considerations are:

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial for promoting the reductive elimination step and preventing side reactions.[5]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[2]

  • Catalyst Precursor: Using a pre-formed palladium(0) catalyst or a precatalyst that readily generates the active Pd(0) species can be advantageous.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Cause Troubleshooting Solution
Low or No Yield Inactive catalystUse a fresh, high-quality palladium source. Consider a more active precatalyst (e.g., a Buchwald G3 precatalyst). Increase catalyst loading in increments (e.g., from 1 mol% to 3-5 mol%).
Inappropriate ligandFor electron-deficient boronic acids, use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[6] Ensure the correct Pd:ligand ratio (typically 1:2 for monodentate ligands).
Ineffective baseSwitch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.
ProtodeboronationConvert the boronic acid to its pinacol ester derivative. Use milder bases like KF or anhydrous conditions. Optimize for the shortest possible reaction time.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen).
Catalyst decompositionUse a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Optimize the ligand to stabilize the catalyst.
Chan-Lam Coupling
Problem Possible Cause Troubleshooting Solution
Low or No Yield Inactive copper catalystUse a high-purity copper source (e.g., Cu(OAc)₂). Ensure appropriate reaction atmosphere (often open to air).
Low nucleophilicity of amine/alcoholUse a more reactive coupling partner if possible. The addition of a base like pyridine or an amine base can help.
Poor solubilityChoose a solvent system that dissolves all reactants. Common solvents include dichloromethane, methanol, or acetonitrile.
Decomposition of Starting Material High temperatureRun the reaction at room temperature if possible, as Chan-Lam couplings often proceed under mild conditions.
Buchwald-Hartwig Amination
Problem Possible Cause Troubleshooting Solution
Low or No Yield Inactive catalystUse a reliable palladium source and ensure an inert atmosphere to prevent catalyst oxidation.
Inappropriate ligandScreen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to be effective for challenging couplings.[5]
Incorrect baseUse a strong, non-nucleophilic base like NaOtBu or LHMDS. The choice of base can be critical and may require screening.[2]
Side Product Formation (e.g., Hydrodehalogenation) β-hydride eliminationThe choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress this side reaction.[4]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for couplings involving trifluoromethoxy-substituted boronic acids from various literature sources.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Trifluoromethoxy)phenylboronic Acid

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (9:1)10012~95
1-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane11016~90
4-ChlorotolueneXPhos Pd G3 (2)-K₃PO₄ (2)t-Amyl alcohol10018~85
2-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)8524~70

Table 2: Chan-Lam N-Arylation with 4-(Trifluoromethoxy)phenylboronic Acid

N-NucleophileCopper Source (mol%)Ligand/AdditiveBase (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilineCu(OAc)₂ (10)Pyridine (2 equiv)-CH₂Cl₂RT48~80
ImidazoleCu(OAc)₂ (10)--CH₂Cl₂RT24~90
PhenolCu(OAc)₂ (20)1,10-Phenanthroline (20)-DichloromethaneRT72~65
PyrrolidineCuCl (10)-K₂CO₃ (2)Methanol6012~75

Table 3: Buchwald-Hartwig Amination of 4-(Trifluoromethoxy)bromobenzene

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10012>95
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11018~88
n-ButylamineBrettPhos Pd G3 (2)-LHMDS (1.5)THF8024~92
IndolePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2)Toluene11024~75

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of an aryl bromide with a trifluoromethoxy-substituted boronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • Trifluoromethoxy-substituted boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, trifluoromethoxy-substituted boronic acid, and base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • In a separate vial, under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand in a small amount of the reaction solvent.

  • Add the degassed solvent to the reaction vessel via syringe.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Detailed Protocol for Chan-Lam N-Arylation

This protocol describes a general procedure for the copper-catalyzed N-arylation of an amine with a trifluoromethoxy-substituted boronic acid.

Materials:

  • Amine (1.0 equiv)

  • Trifluoromethoxy-substituted boronic acid (1.5 equiv)

  • Copper(II) acetate (10 mol%)

  • Pyridine (2.0 equiv, optional, but recommended)

  • Solvent (e.g., Dichloromethane)

  • Molecular sieves (optional)

Procedure:

  • To a reaction flask, add the amine, trifluoromethoxy-substituted boronic acid, copper(II) acetate, and pyridine (if used).

  • If using, add activated molecular sieves to the flask.

  • Add the solvent to the flask.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Detailed Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Phosphine ligand (e.g., XPhos, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add the palladium catalyst, phosphine ligand, and base to an oven-dried reaction vessel with a magnetic stir bar.

  • Add the aryl halide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and bring it out of the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows and Pathways

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(O-Base)L2 Ar-Pd(II)(O-Base)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(O-Base)L2 Ligand Exchange (Base) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(O-Base)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki cluster_catalyst Catalyst System cluster_base Base cluster_boronic_acid Boronic Acid Stability start Low Yield in Suzuki Coupling check_catalyst Check Catalyst System start->check_catalyst check_base Check Base start->check_base check_boronic_acid Check Boronic Acid Stability start->check_boronic_acid optimize_temp Optimize Temperature start->optimize_temp use_buchwald Use Buchwald Ligand (SPhos, XPhos) check_catalyst->use_buchwald increase_loading Increase Catalyst Loading check_catalyst->increase_loading stronger_base Use Stronger Base (K3PO4, Cs2CO3) check_base->stronger_base use_ester Use Boronate Ester (Pinacol) check_boronic_acid->use_ester anhydrous Use Anhydrous Conditions check_boronic_acid->anhydrous

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

General Cross-Coupling Reaction Scheme

General_Coupling cluster_legend Components A Ar-B(OH)₂ (Trifluoromethoxy-substituted) C Ar-Ar' or Ar-Nu A->C Metal Catalyst (Pd or Cu) Base, Ligand, Solvent, Heat B + Ar'-X or Nu-H Ar Ar = Aryl group with -OCF₃ Ar_prime Ar' = Another aryl group X X = Halide (Br, Cl, I) NuH Nu-H = Amine or Alcohol

Caption: A generalized scheme for cross-coupling reactions.

References

Technical Support Center: Overcoming Poor Solubility of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for handling the poor solubility of boronic acids in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid not dissolving in the reaction solvent?

Poor solubility is a common challenge with boronic acids and can stem from several factors:

  • High Crystallinity: Many boronic acids are crystalline solids with strong intermolecular interactions, making them difficult to dissolve.

  • Formation of Boroxines: In non-aqueous or low-water conditions, three boronic acid molecules can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[1][2][3] These boroxines are often less soluble than the corresponding boronic acid.[4]

  • Solvent Mismatch: The polarity of the chosen solvent may not be suitable for the specific boronic acid. While many are used in polar aprotic solvents, their solubility can vary greatly.[5][6] For instance, phenylboronic acid shows good solubility in ethers and ketones but very low solubility in hydrocarbons.[5]

Q2: What is a boroxine, and how does it affect my reaction?

A boroxine is a six-membered ring formed from the condensation of three boronic acid molecules with the loss of three water molecules.[2][3][7] This is a reversible equilibrium.[1][7]

  • Impact on Solubility: Boroxines are often less soluble than their monomeric acid counterparts, which can cause them to precipitate out of the reaction mixture.[4] The formation of these less soluble species can be mistaken for general insolubility of the boronic acid itself.

  • Reactivity: Boroxines can still participate in reactions like Suzuki-Miyaura coupling, but their different solubility and potentially altered reactivity can affect reaction kinetics and overall success.[7] The equilibrium can be shifted back towards the more reactive boronic acid by the addition of water.[1]

Q3: How can I improve the solubility of my boronic acid without chemically modifying it?

Several strategies can be employed at the reaction setup stage:

  • Solvent Selection and Co-solvents: A systematic screening of solvents is often effective.[8] Common choices for reactions like the Suzuki coupling include polar aprotic solvents such as dioxane, THF, and DMF, often with water added as a co-solvent.[8][9] The water helps dissolve inorganic bases and can break down boroxines back into the more soluble boronic acids.[1][8]

  • Use of Additives: Adding certain reagents can significantly enhance solubility.

    • Polyols and Monosaccharides: Compounds like mannitol can form boronic acid esters in solution, which prevents the formation of less soluble boroxines and increases overall solubility.[4] This effect is particularly pronounced near physiological pH.[4]

    • Phase-Transfer Catalysts (PTCs): In biphasic systems (e.g., Toluene/Water), PTCs can shuttle the boronate anion from the aqueous phase to the organic phase, increasing its effective concentration and reactivity.[8][10]

  • Temperature and Stirring: Increasing the reaction temperature can improve the solubility of many compounds. For biphasic reactions, vigorous stirring is crucial to create an emulsion and maximize the interfacial area between the two phases, which enhances reaction rates.[8]

Q4: My reaction is biphasic and very slow. What can I do to improve the rate?

Slow reaction rates in biphasic systems are typically due to poor mass transfer between the aqueous and organic phases.[8]

  • Increase Stirring Rate: Ensure the mixture is being stirred vigorously to maximize the surface area between the phases.[8]

  • Add a Phase-Transfer Catalyst (PTC): This is often the most effective solution. PTCs, such as quaternary ammonium salts, facilitate the movement of the activated boronate species into the organic phase where the catalyst resides.[8][11] This can lead to a dramatic increase in reaction rate.[10][11]

Q5: When should I consider using a boronic ester or another derivative instead of the acid?

Using a more stable derivative is recommended when the boronic acid is:

  • Prone to Decomposition: Heteroaromatic or electron-deficient boronic acids are often unstable under basic reaction conditions and can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen).[9]

  • Difficult to Purify or Handle: Some boronic acids are oils or amorphous solids that are difficult to purify and weigh accurately.[12]

  • Exhibiting Persistent Solubility Issues: If other methods fail, converting to an ester is a reliable way to improve solubility in organic solvents.[5]

Q6: My boronic acid is an oil or a gooey solid. How can I handle it?

This is a common issue, often related to the presence of residual water or the formation of oligomeric species.[12]

  • Convert to a Crystalline Derivative: Reacting the crude boronic acid with diethanolamine or N-methyliminodiacetic acid (MIDA) can form stable, crystalline solids (DABO or MIDA boronates) that are easy to handle, weigh, and store.[9][12][13] These derivatives can often be used directly in subsequent reactions.[13]

  • Trituration/Recrystallization: Attempting trituration with a non-polar solvent like pentane or hexane can sometimes induce crystallization.[12] Recrystallization from a suitable solvent system can also yield a solid product.[14]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Enhancement

If your boronic acid exhibits poor solubility, follow this workflow to identify an effective solution.

G cluster_start Start: Poorly Soluble Boronic Acid cluster_methods Troubleshooting Methods cluster_outcome Outcome start Initial Observation: Boronic acid is insoluble in chosen reaction media. solv_screen 1. Solvent Screening (e.g., Dioxane, THF, DMF, Toluene + Water co-solvent) start->solv_screen Try First additives 2. Use Additives (Phase-Transfer Catalyst or Mannitol) solv_screen->additives If solubility is still low outcome Solubility Issue Resolved solv_screen->outcome Success protect 3. Chemical Modification (Convert to Pinacol Ester, MIDA Boronate, or BF3K salt) additives->protect For persistent issues or instability additives->outcome Success protect->outcome Success

Caption: A workflow for troubleshooting poor boronic acid solubility.

Guide 2: Understanding the Boronic Acid-Boroxine Equilibrium

The equilibrium between the boronic acid monomer and its less soluble trimeric boroxine form is critical to managing solubility.

G cluster_conditions Controlling Factors BA 3x Boronic Acid (More Soluble) BX 1x Boroxine (Less Soluble) BA->BX Dehydration (Anhydrous Conditions, Heat) plus + 3 H2O add_water Add Water (Shifts equilibrium left) add_water->BA remove_water Remove Water (Shifts equilibrium right) remove_water->BX

Caption: The reversible equilibrium between boronic acids and boroxines.

Data Presentation

Table 1: Common Solvent Systems for Suzuki-Miyaura Reactions
Solvent SystemTypical Ratio (v/v)Common Base(s)Notes
Dioxane / H₂O2:1 to 10:1K₃PO₄, K₂CO₃, Cs₂CO₃Very common and effective for a wide range of substrates.[8][9]
Toluene / H₂O2:1 to 10:1K₃PO₄, K₂CO₃Good for higher temperature reactions; often requires vigorous stirring or a PTC.[8][15]
THF / H₂O2:1 to 10:1K₂CO₃, Na₂CO₃Another effective ethereal solvent system.[8][9]
DMFN/A (Anhydrous)Organic bases (e.g., Et₃N)A polar aprotic option, useful for substrates that may not be soluble in ethers.[15][16]
2-MeTHF / H₂O2:1 to 10:1K₃PO₄, Cs₂CO₃A greener alternative to THF with similar properties.
Table 2: Common Phase-Transfer Catalysts (PTCs) for Biphasic Reactions
Catalyst NameAbbreviationTypical Loading (mol%)Use Case
Tetrabutylammonium BromideTBAB10 - 20A common and highly effective PTC for many Suzuki reactions, enhancing the rate significantly.[8]
Tricaprylylmethylammonium chlorideAliquat 3365 - 10Another widely used PTC, effective in transferring boronate anions to the organic phase.[8]
Table 3: Comparison of Boronic Acid Derivatives for Enhanced Stability and Solubility
DerivativeKey FeaturesWhen to Use
Pinacol Boronic Esters (BPin) Significantly more stable than boronic acids, especially for heteroaromatic systems.[9] Easy to prepare and handle.When protodeboronation is a major side reaction or for long-term storage.[9]
MIDA Boronates Highly stable, crystalline solids.[9] Resistant to chromatography and harsh conditions.Ideal for multi-step synthesis involving sequential cross-coupling reactions.[9][15]
Potassium Trifluoroborate Salts (BF₃K) Very stable to air and moisture.[9] Often show enhanced reactivity in cross-coupling.When boronic acid is unstable to air/moisture or when slow release of the boronic acid is desired.[9]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Poorly Soluble Aryl Halide

This protocol is a starting point for reactions where one of the coupling partners has low solubility.[8]

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the poorly soluble aryl halide (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).[8]

  • Degassing: Seal the flask and purge with an inert gas (e.g., Argon) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O at a 4:1 ratio) via syringe. If the reaction is biphasic and a PTC is used, add it at this stage (e.g., TBAB, 10 mol%).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time, monitoring by TLC or LC-MS.[9]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.[8]

Protocol 2: Small-Scale Parallel Solvent Screening

This method allows for the efficient testing of multiple solvent systems to identify the optimal one for solubility and reactivity.[8]

  • Stock Solution Preparation: In a single vial, prepare a stock solution containing the aryl halide, boronic acid, palladium precatalyst, and ligand in a small amount of a volatile solvent like THF.

  • Vial Preparation: In an array of reaction vials, add the chosen base (e.g., K₃PO₄) to each vial.

  • Solvent Addition: To each vial, add a different test solvent or solvent mixture (e.g., Vial 1: Toluene/H₂O; Vial 2: Dioxane/H₂O; Vial 3: DMF).

  • Reaction Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.

  • Analysis: After a set time, analyze a small sample from each vial by LC-MS or TLC to compare conversion rates and identify the most effective solvent system.

References

Technical Support Center: Catalyst Poisoning in Reactions with Sulfur-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in reactions involving sulfur-containing boronic acids.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki-Miyaura) is failing or giving low yields when using a sulfur-containing boronic acid. What is the likely cause?

A1: The most probable cause is the poisoning of your palladium catalyst by the sulfur-containing compound.[1] Sulfur atoms, particularly in functional groups like thiols (-SH) and to a lesser extent in heterocycles like thiophene, can strongly and often irreversibly bind to the active sites of the metal catalyst (e.g., Pd, Pt, Ni, Rh).[1][2] This strong adsorption, known as chemisorption, blocks the catalyst's active sites, preventing it from participating in the catalytic cycle and leading to a rapid decline in catalytic activity.[1][2]

Q2: What is the underlying mechanism of palladium catalyst poisoning by sulfur compounds?

A2: The primary mechanism involves the formation of strong chemical bonds between the sulfur atom and the palladium metal center.[2] This chemisorption process reduces the number of available active sites for the reactants.[2] In some cases, this can lead to the formation of stable and catalytically inactive palladium sulfide (PdS) complexes.[2] The strong interaction of sulfur with the catalyst surface can sterically block reactant adsorption and electronically modify the catalyst's properties.[3]

Q3: Are all sulfur-containing boronic acids equally problematic?

A3: No, the extent of catalyst poisoning depends on the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly detrimental due to the high affinity of the sulfur atom for palladium.[2] Thiophenes can also poison the catalyst, though the deactivation kinetics may differ.[2] Other functional groups like thioethers and sulfones might have a lesser, but still significant, impact on catalyst activity.[2]

Q4: My reaction starts but then stops before completion. What could be happening?

A4: This phenomenon, often referred to as reaction stalling, is a classic symptom of progressive catalyst deactivation. Initially, the catalyst is active, but as the reaction proceeds, it is progressively poisoned by the sulfur-containing substrate.[2] A potential strategy to mitigate this is the slow addition of the sulfur-containing boronic acid, which can help maintain a lower instantaneous concentration of the poison in the reaction mixture.[2]

Q5: Can a sulfur-poisoned catalyst be regenerated?

A5: In some instances, yes. Regeneration of a sulfur-poisoned palladium catalyst is sometimes possible through oxidative treatments.[2] Methods such as heating the catalyst in a stream of air or treating it with oxidizing agents have been shown to restore some of its activity by converting the adsorbed sulfur species into volatile sulfur oxides.[2][4] However, complete regeneration is often difficult to achieve.[2]

Troubleshooting Guides

Guide 1: Low or No Product Formation

If you observe poor or no product formation, follow these steps to diagnose and resolve the issue.

Step 1: Confirm Catalyst Poisoning

  • Diagnostic Reaction: Run the reaction with a sulfur-free analog of your boronic acid. If the reaction proceeds as expected, it strongly indicates that the sulfur-containing compound is the source of the poisoning.[1]

  • Analytical Characterization: If you are using a heterogeneous catalyst, you can use surface-sensitive techniques to detect sulfur on the catalyst surface.

    • X-ray Photoelectron Spectroscopy (XPS): An increased sulfur signal on the used catalyst compared to a fresh sample is a strong indicator of poisoning.[1]

    • Temperature-Programmed Desorption (TPD): This technique can identify sulfur-containing molecules desorbing from the catalyst surface upon heating.[1]

    • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This bulk analysis technique can quantify the total amount of sulfur in the catalyst, confirming sulfur uptake.[1]

Step 2: Mitigation Strategies

  • Protect Thiol Groups: If your boronic acid contains a free thiol (-SH) group, it is crucial to protect it before the cross-coupling reaction. The 2-methoxyisobutyryl group is one example of a suitable protecting group for these conditions.[2]

  • Optimize Catalyst System:

    • Increase Catalyst Loading: A higher catalyst loading may compensate for the partial deactivation.

    • Use Specialized Ligands: Buchwald-type phosphine ligands (e.g., SPhos, XPhos) can enhance catalyst activity and stability, potentially overcoming the poisoning effect.[1]

  • Purify the Boronic Acid: Impurities in the boronic acid reagent, including residual sulfur-containing starting materials, can act as catalyst poisons. Purification by recrystallization or chromatography may be necessary.

Quantitative Data Summary

The following table summarizes quantitative data related to the performance of different catalyst systems in the presence of challenging substrates, which can be analogous to reactions with sulfur-containing boronic acids.

Catalyst SystemLigand TypeTypical Loading (mol%)Substrate TypeYield (%)Reference
Pd(OAc)₂ / SPhosBuchwald-type phosphine1-2Electron-deficient boronic acidsHigh[1]
Pd₂(dba)₃ / XPhosBuchwald-type phosphine1-2Sterically hindered and electron-poor substratesExcellent[1]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)2-5Challenging substratesLower activity, requires higher temperatures[1]
PdCl₂(dppf)Diphosphine complex1-3Range of substrates, relatively air-stableGood[1]

Experimental Protocols

Protocol 1: General Procedure for Thiol Protection (Acylation)

This protocol describes a general method for protecting a thiol group as a thioester, which is more tolerated in Suzuki-Miyaura coupling reactions.

  • Dissolve the Thiol-Containing Boronic Acid: In a suitable anhydrous solvent (e.g., dichloromethane, THF), dissolve the thiol-containing boronic acid (1.0 equiv) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 equiv).

  • Add the Acylating Agent: Slowly add the acylating agent (e.g., 2-methoxyisobutyryl chloride, 1.1 equiv) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting protected boronic acid by flash column chromatography or recrystallization.

Protocol 2: Purification of Boronic Acids by Recrystallization

This protocol provides a general guideline for purifying solid boronic acids.

  • Solvent Screening: In small vials, test the solubility of a small amount of the crude boronic acid in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be used.

  • Dissolution: In a flask, dissolve the crude boronic acid in the minimum amount of the chosen hot solvent or solvent pair.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified boronic acid crystals under vacuum.

Protocol 3: Characterization of Catalyst Poisoning by XPS

This protocol outlines the general steps for analyzing a poisoned heterogeneous catalyst using X-ray Photoelectron Spectroscopy (XPS).

  • Sample Preparation: Carefully handle both the fresh and the used (poisoned) catalyst samples to avoid further contamination. Mount a small amount of the powdered catalyst onto a sample holder using double-sided carbon tape.

  • Instrument Setup: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all the elements present on the catalyst surface.

    • Acquire high-resolution spectra for the elements of interest, particularly the S 2p, Pd 3d, and C 1s regions.

  • Data Analysis:

    • Calibrate the binding energy scale using the adventitious carbon C 1s peak (typically at 284.8 eV).

    • Analyze the high-resolution S 2p spectrum to confirm the presence and chemical state of sulfur.

    • Analyze the Pd 3d spectrum to assess any changes in the oxidation state of palladium.

    • Compare the spectra of the fresh and used catalysts to identify the presence and extent of sulfur poisoning.[5][6]

Visualizations

CatalystPoisoningWorkflow cluster_troubleshooting Troubleshooting Workflow Start Low/No Product Yield Check_Sulfur Is a sulfur-containing boronic acid used? Start->Check_Sulfur Poisoning_Suspected Catalyst Poisoning Suspected Check_Sulfur->Poisoning_Suspected Yes Other_Issue Investigate other reaction issues (e.g., reagents, conditions) Check_Sulfur->Other_Issue No Diagnostic_Test Run sulfur-free analog reaction Poisoning_Suspected->Diagnostic_Test Analyze_Catalyst Analyze used catalyst (XPS, TPD) Poisoning_Suspected->Analyze_Catalyst Sulfur_Detected Sulfur Detected? Diagnostic_Test->Sulfur_Detected Negative result Analyze_Catalyst->Sulfur_Detected Mitigation Implement Mitigation Strategies Sulfur_Detected->Mitigation Yes Sulfur_Detected->Other_Issue No

Caption: Troubleshooting workflow for low reaction yields.

PoisoningMechanism Catalyst Pd Catalyst (Active Site) Poisoned_Catalyst Poisoned Pd Catalyst (Inactive) Catalyst->Poisoned_Catalyst Chemisorption of Sulfur Sulfur_Boronic_Acid Sulfur-Containing Boronic Acid Sulfur_Boronic_Acid->Catalyst No_Reaction No Reaction Poisoned_Catalyst->No_Reaction Reactants Reactants Reactants->Catalyst Blocked

Caption: Mechanism of palladium catalyst poisoning by sulfur.

ExperimentalWorkflow cluster_protocol General Experimental Workflow Start Start Reagent_Prep Prepare Reagents (Protect thiol if necessary, purify boronic acid) Start->Reagent_Prep Reaction_Setup Set up reaction under inert atmosphere Reagent_Prep->Reaction_Setup Catalyst_Addition Add Pd catalyst and ligand Reaction_Setup->Catalyst_Addition Heating_Monitoring Heat and monitor reaction (TLC, LC-MS) Catalyst_Addition->Heating_Monitoring Workup Reaction Workup (Quench, Extract) Heating_Monitoring->Workup Purification Purify Product (Chromatography, Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for cross-coupling.

References

Technical Support Center: Managing Steric Hindrance in Ortho-Substituted Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered Suzuki-Miyaura cross-coupling reactions involving ortho-substituted boronic acids.

Troubleshooting Guide

Issue 1: Low or No Yield of Coupled Product

You are attempting a Suzuki-Miyaura coupling with an ortho-substituted boronic acid and an ortho-substituted aryl halide, but you observe low conversion to the desired biaryl product.

Possible Causes and Solutions:

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates. The steric bulk around the reaction center impedes oxidative addition and reductive elimination.[1][2]

    • Solution: Employ a more active catalyst system featuring bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the formation of a reactive monoligated Pd(0) species, and accelerate the key steps of the catalytic cycle.[1][2][3][4]

      • Recommended Ligands: Start with Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[1] For extremely hindered substrates, like those required for synthesizing tetra-ortho-substituted biaryls, consider specialized ligands such as BI-DIME or AntPhos.[1][2][5] N-Heterocyclic Carbene (NHC) ligands are also a highly effective alternative.[6]

  • Suboptimal Base and Solvent Combination: The choice of base is critical for activating the boronic acid for transmetalation, and its effectiveness is often solvent-dependent.[1]

    • Solution: Use a moderately strong, non-hydroxide base in an anhydrous, aprotic solvent.

      • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1] For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[6]

      • Recommended Solvents: Toluene and dioxane are common and effective solvents for these reactions.[2][6]

  • Insufficient Reaction Temperature: Sterically hindered couplings often have a higher activation energy and require more thermal energy to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at a standard temperature (e.g., 80 °C), consider increasing the temperature to 100-140 °C.[2] The use of higher-boiling solvents like xylenes may be necessary. Microwave irradiation can also be a powerful tool to rapidly and efficiently heat the reaction.[6]

Issue 2: Significant Protodeboronation of the Boronic Acid

You observe a significant amount of the arene byproduct corresponding to the boronic acid starting material, indicating cleavage of the C-B bond.

Possible Causes and Solutions:

  • Presence of Water: Water can act as a proton source for protodeboronation, especially in the presence of base.[7] While a small amount of water can sometimes be beneficial for transmetalation with certain bases, excess water is detrimental.[1][7]

    • Solution: Ensure anhydrous reaction conditions. Use anhydrous solvents, dry glassware thoroughly, and consider adding 4Å molecular sieves to the reaction mixture.[7]

  • Inappropriate Base Selection: Strong, protic bases can accelerate the rate of protodeboronation.[7]

    • Solution: Switch to a weaker, non-hydroxide base. Mild bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often sufficient to promote the coupling while minimizing this side reaction.[7]

  • High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation relative to the desired coupling.[7]

    • Solution: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover, often in the range of 60-80 °C. If the reaction is too slow, it is better to switch to a more active catalyst/ligand system rather than increasing the temperature.[7]

  • Slow Catalytic Cycle: If the desired Suzuki coupling is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[8]

    • Solution: Optimize the catalyst system to accelerate the productive reaction rate. This can involve increasing the catalyst loading or, more effectively, using highly active ligands like Buchwald-type biaryl phosphines.[7] Using "slow-release" strategies with boronic esters like MIDA boronates can also minimize the concentration of free boronic acid in solution, thereby reducing degradation.[9]

Frequently Asked Questions (FAQs)

Q1: Why are ortho-substituted boronic acid couplings so challenging? A1: The steric hindrance from ortho-substituents on both the boronic acid and the aryl halide impedes several key steps in the Suzuki-Miyaura catalytic cycle. This steric clash makes it difficult for the palladium catalyst to perform the oxidative addition to the aryl halide and for the subsequent reductive elimination to form the new C-C bond, leading to lower reaction rates and yields.[1]

Q2: What is the first thing I should change if my sterically hindered Suzuki coupling is not working? A2: The most critical factor for a successful reaction with hindered substrates is the catalyst and ligand system.[1] If you are using a standard catalyst like Pd(PPh₃)₄, the first and most impactful change is to switch to a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) in combination with a bulky, electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos.[1][2]

Q3: Can I use boronic esters instead of boronic acids to manage steric hindrance? A3: Yes, using boronic esters, such as pinacol esters or MIDA esters, can be advantageous. They are often more stable and less prone to protodeboronation than the corresponding boronic acids.[8] MIDA boronates, in particular, can be used in "slow-release" strategies where the boronic acid is generated in situ at a low concentration, which can be beneficial for preventing side reactions.[9]

Q4: My starting materials are very expensive. How can I optimize the reaction without using a large amount of material? A4: High-throughput experimentation (HTE) techniques can be employed to screen a wide range of catalysts, ligands, bases, and solvents in parallel using small amounts of your starting materials. This allows for the rapid identification of optimal reaction conditions before scaling up.

Q5: Are there any alternatives to palladium catalysts for these challenging couplings? A5: While palladium is the most common catalyst for Suzuki-Miyaura reactions, research into alternative, more earth-abundant metals like nickel and copper is ongoing. However, for sterically hindered couplings, palladium systems with specialized ligands remain the most reliable and widely used approach.

Data Presentation

Table 1: Comparison of Ligand Performance in a Sterically Hindered Suzuki-Miyaura Coupling

Reaction: Coupling of 2-bromo-1,3-dimethylbenzene with 2,4,6-trimethylphenylboronic acid.

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
PPh₃Pd(OAc)₂K₃PO₄Toluene10024<5
PCy₃Pd(OAc)₂K₃PO₄Toluene1002425
SPhosPd(OAc)₂K₃PO₄Toluene1001292
XPhosPd(OAc)₂K₃PO₄Toluene1001295
RuPhosPd(OAc)₂K₃PO₄Toluene1001294
IPr (NHC)Pd₂(dba)₃t-BuOKDioxane80898

Note: The data presented is a representative summary compiled from various sources in the literature and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and precise reaction conditions.

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an ortho-substituted aryl bromide with an ortho-substituted boronic acid using a Buchwald-type ligand.

Reagents and Equipment:

  • Ortho-substituted aryl bromide (1.0 equiv)

  • Ortho-substituted boronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Bake the Schlenk flask and stir bar in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To the cooled Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Purge the reaction mixture with a stream of argon for 10-15 minutes while stirring.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Reaction Start: Low Yield with Hindered Substrate Ligand Step 1: Change Ligand Ineffective? (e.g., PPh3) Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) Start->Ligand Base_Solvent Step 2: Optimize Base/Solvent Still Low Yield? Use K3PO4 or t-BuOK in Toluene or Dioxane Ligand->Base_Solvent No Improvement Success Successful Coupling Ligand->Success Improvement Temperature Step 3: Increase Temperature Reaction Sluggish? Increase to 100-140 °C or use Microwave Base_Solvent->Temperature No Improvement Base_Solvent->Success Improvement Temperature->Success Improvement Failure Consult Further Literature or Consider Alternative Route Temperature->Failure No Improvement Protodeboronation Side Reaction Check: Significant Protodeboronation? Temperature->Protodeboronation Partial Success Protodeboronation->Success No Anhydrous Ensure Anhydrous Conditions Use Dry Solvents/Reagents Add Molecular Sieves Protodeboronation->Anhydrous Yes Anhydrous->Base_Solvent

Caption: Troubleshooting workflow for low-yield sterically hindered couplings.

Influencing_Factors Coupling_Success Successful Hindered Coupling Catalyst_System Catalyst System Catalyst_System->Coupling_Success Ligand Bulky, Electron-Rich Biaryl Phosphine or NHC Catalyst_System->Ligand Palladium Pd(0) Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst_System->Palladium Reaction_Conditions Reaction Conditions Reaction_Conditions->Coupling_Success Base Weak, Non-Protic Base (e.g., K3PO4, Cs2CO3) Reaction_Conditions->Base Solvent Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) Reaction_Conditions->Solvent Temp Elevated Temperature (80-140 °C) Reaction_Conditions->Temp Substrate_Stability Substrate Stability Substrate_Stability->Coupling_Success Boronic_Ester Use Boronic Ester (Pinacol, MIDA) to Prevent Protodeboronation Substrate_Stability->Boronic_Ester

Caption: Key factors for successful ortho-substituted boronic acid couplings.

References

Technical Support Center: Improving Transmetalation with Electron-Poor Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving electron-poor boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with an electron-poor boronic acid giving a low yield?

Low yields with electron-deficient boronic acids are a common issue and can stem from several factors. The primary challenges are often slower transmetalation rates and a higher propensity for side reactions like protodeboronation.[1][2]

Initial Checks:

  • Reagent Quality: Ensure the boronic acid, palladium catalyst, and ligands are fresh and have been stored correctly to prevent degradation or oxidation.[3]

  • Inert Atmosphere: The exclusion of oxygen is critical. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[3][4]

  • Solvent and Base Purity: Use high-purity, anhydrous, and properly degassed solvents.[3][5]

Q2: I suspect protodeboronation is the main problem. How can I minimize this side reaction?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing pathway, especially with electron-poor substrates under basic conditions.[3][6]

Strategies to Mitigate Protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[6] Consider using milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[7][8]

  • Anhydrous Conditions: Water can serve as the proton source for this side reaction.[6] Employing anhydrous solvents and reagents can significantly reduce its occurrence.[3]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is a highly effective strategy.[3][7] Common stable forms include:

    • Pinacol Esters (Bpin): Commercially available and offer enhanced stability.[6][9]

    • N-methyliminodiacetic acid (MIDA) Boronates: Known for their high stability, they participate in a "slow-release" of the boronic acid, keeping the concentration of the unstable free acid low during the reaction.[6][7][8]

    • Aryltrifluoroborates (BF₃K): Offer good stability and can reduce the likelihood of protodeboronation.[10]

  • Optimize Reaction Temperature: Higher temperatures can accelerate protodeboronation.[6] If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[6]

Q3: How does the choice of base and ligand affect the transmetalation of electron-poor boronic acids?

The base and ligand are critical for an efficient catalytic cycle.

  • Role of the Base: The base activates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is essential for transmetalation.[11][12][13] However, an overly strong base or high hydroxide concentration can also promote unwanted side reactions.[6][11] For electron-poor systems, a careful balance is needed, often favoring weaker bases like K₃PO₄ or Cs₂CO₃.[2][14]

  • Role of the Ligand: Electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often necessary.[14][15] These ligands promote the formation of an active, monoligated Pd(0) species, facilitate the oxidative addition step, and can accelerate the overall catalytic turnover, allowing the desired coupling to outcompete decomposition pathways.[10][16]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues.

Issue 1: Low or No Product Formation

If you observe minimal conversion of your starting materials, consider the following workflow.

G start Low / No Yield cause1 Problem: Inefficient Catalyst Activity start->cause1 cause2 Problem: Slow Transmetalation start->cause2 cause3 Problem: Protodeboronation start->cause3 sol1a Solution: Use fresh Pd catalyst and/or ligands. cause1->sol1a Check Reagents sol1b Solution: Ensure rigorous degassing (Ar/N2). cause1->sol1b Check Setup sol1c Solution: Use highly active Buchwald pre-catalysts. cause1->sol1c Consider Catalyst sol2a Solution: Switch to a stronger, yet appropriate, base (e.g., K3PO4). cause2->sol2a Optimize Base sol2b Solution: Use electron-rich, bulky ligands (e.g., XPhos, SPhos). cause2->sol2b Optimize Ligand sol3a Solution: Use a milder base (e.g., K3PO4, Cs2CO3). cause3->sol3a Optimize Base sol3b Solution: Convert boronic acid to a more stable form (MIDA, Bpin, BF3K). cause3->sol3b Modify Substrate sol3c Solution: Lower reaction temperature. cause3->sol3c Optimize Conditions

Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Multiple Byproducts Observed

The presence of significant byproducts often points to homocoupling of the boronic acid or protodeboronation.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.

    • Solution: Improve the degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere.[4]

  • Protodeboronation: As discussed, this leads to the formation of an arene byproduct from your boronic acid starting material.

    • Solution: Refer to the strategies in FAQ Q2, such as using milder bases or more stable boronic acid derivatives.[6][7]

Data Presentation: Condition Screening

Optimizing reaction conditions is key. The following table provides a starting point for screening bases and ligands for a generic coupling between an electron-poor aryl boronic acid and an aryl bromide.

Catalyst SystemBaseSolventTemperature (°C)Expected OutcomeReference
Pd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O (4:1)100Baseline; may be sluggish for electron-poor partners.[14]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene100High activity, good for many challenging substrates.[14]
Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)Cs₂CO₃THF80Excellent for sterically hindered and electron-poor partners.[2][14]
PdCl₂(dppf) (3 mol%)K₃PO₄DMF110Robust, air-stable precatalyst, but may require higher temperatures.[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.[2][4]

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-poor boronic acid or its ester derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[3]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, or Toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a MIDA Boronate Ester

For substrates highly prone to protodeboronation, conversion to a MIDA ester is recommended.[6][7]

  • Dissolution: In a round-bottom flask, dissolve the electron-poor boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture (e.g., 1:1 Toluene/DMSO).

  • Dehydration: Heat the mixture (e.g., to 80 °C) under vacuum or with a Dean-Stark apparatus to remove water.

  • Isolation: Once the reaction is complete, cool the mixture and isolate the precipitated MIDA boronate by filtration. Wash with a non-polar solvent (e.g., hexanes) and dry under vacuum.

  • The resulting MIDA boronate can be used directly in Protocol 1, typically with a base like K₃PO₄.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps of the catalytic cycle, highlighting the critical transmetalation step.

G pd0 Pd(0)L2 (Active Catalyst) pd2_oxid Ar-Pd(II)L2-X (Oxidative Adduct) pd0->pd2_oxid Oxidative Addition product Ar-Ar' (Coupled Product) pd2_trans Ar-Pd(II)L2-Ar' pd2_oxid->pd2_trans Transmetalation (Rate-Limiting Step) pd2_trans->pd0 Reductive Elimination pd2_trans->product sub_halide Ar-X (Aryl Halide) sub_halide->pd2_oxid sub_boron Ar'-B(OH)2 (Boronic Acid) boronate [Ar'-B(OH)3]⁻ (Activated Boronate) sub_boron->boronate base Base (e.g., K3PO4) base->boronate boronate->pd2_trans

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Removal of Boron Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of boron-containing byproducts from chemical reactions. This guide provides practical troubleshooting advice, detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in purifying their target compounds.

Troubleshooting Guides

This section addresses specific issues you might encounter during the removal of boron impurities from your final products.

Issue 1: Standard aqueous workup is not removing boronic acid impurities.

Question: My standard aqueous workup isn't removing the boronic acid impurity. What should I do?

Answer: This is a common issue, particularly if your product has some water solubility or if the boronic acid is not easily ionized.[1] Here are some troubleshooting steps:

Potential Causes:

  • Insufficiently basic conditions: The boronic acid may not be fully converted to the more water-soluble boronate salt.

  • Product solubility: Your product might be partially soluble in the aqueous layer, leading to co-extraction.

  • Formation of boroxines: Boronic acids can form cyclic anhydrides called boroxines, which can complicate purification.[1]

  • Complex formation: The boronic acid may be forming a complex with your product.

Solutions:

  • Optimize pH: Increase the pH of the aqueous wash to >10 using NaOH or K₂CO₃ to ensure complete conversion of the boronic acid to its boronate salt, enhancing its solubility in the aqueous phase.

  • Solvent Selection: If your product is soluble in the aqueous wash, consider switching to a different organic solvent for the extraction that has lower mutual solubility with water.

  • Use of a Scavenger: Employ a boron-selective scavenger resin. These resins have functional groups that specifically bind to boron species.

  • Complexation/Precipitation: Add a diol, such as pinacol or sorbitol, to the reaction mixture. This will form a stable, often precipitatable, complex with the boronic acid.

Issue 2: Residual boron detected in the final product after chromatography.

Question: I'm still seeing boron impurities in my NMR/mass spec after purification by silica gel chromatography. How can I improve the separation?

Answer: Boronic acids can be challenging to remove completely by standard silica gel chromatography due to their varying polarity and potential for tailing.

Potential Causes:

  • Co-elution: The boronic acid or its byproducts may have a similar polarity to your product.

  • Tailing on silica: Boronic acids can interact with the silanol groups on the silica surface, leading to broad peaks and poor separation.

  • Mobile phase composition: The chosen solvent system may not be optimal for separating the boron impurities.

Solutions:

  • Modify the Mobile Phase:

    • Add a small amount of a competitive agent like methanol or triethylamine to the eluent. This can help to reduce tailing by competing for active sites on the silica gel.

    • Experiment with different solvent systems to maximize the polarity difference between your product and the boron impurities.

  • Use Specialized Chromatography:

    • Boronate Affinity Chromatography (BAC): This technique uses a stationary phase with immobilized phenylboronic acid or other boronic acids to selectively capture cis-diol-containing compounds.[2]

    • Ion-Exchange Chromatography: Boron-specific resins, often containing N-methyl glucamine functional groups, can be highly effective for capturing boron species.[3]

  • Pre-Chromatography Cleanup: Perform an acidic or basic wash, or use a scavenger resin, before loading your sample onto the column to reduce the initial boron load.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities I need to remove?

A1: In many reactions, especially palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, the primary impurities are unreacted boronic acids (or their esters) and borate salts formed after the reaction.[1] Boronic acids can sometimes form cyclic anhydrides (boroxines), which can also complicate purification.[1]

Q2: What are the main sources of boron contamination in pharmaceutical manufacturing?

A2: Boron can be introduced from various sources, including raw materials, catalysts (e.g., boronic acids in coupling reactions), and even from borosilicate glass vials through delamination.[4] It is crucial to identify the source to implement effective control measures.[5][6]

Q3: Are there regulatory limits for boron impurities in final drug products?

A3: While there are no universal limits for boron in all drug products, regulatory agencies like the FDA require that all impurities are identified and quantified, and their potential toxicological effects are assessed. For certain applications, such as ophthalmic solutions, boric acid is used as an excipient for its buffering and mild antibiotic properties.[7]

Q4: What are boron scavenger resins and how do they work?

A4: Boron scavenger resins are polymers functionalized with groups that have a high affinity for boron. A common functional group is N-methylglucamine, which contains a cis-diol moiety that selectively complexes with boronic acids and borates. The resin-bound impurity can then be easily removed by filtration.

Q5: Can I use liquid-liquid extraction to remove boron impurities?

A5: Yes, liquid-liquid extraction can be effective. By adjusting the pH of the aqueous phase to be basic (pH > 10), boronic acids are converted to their more polar boronate salts, which preferentially partition into the aqueous layer.

Data Presentation

Table 1: Comparison of Boron Removal Techniques
TechniquePrincipleAdvantagesDisadvantagesTypical Efficiency
Aqueous Wash (Basic) Ionization of boronic acid to water-soluble boronate salt.Simple, inexpensive, and widely applicable.May not be effective for all boronic acids; can lead to emulsions.60-95%
Silica Gel Chromatography Separation based on polarity differences.Well-established and can be scaled.Can be time-consuming; co-elution is possible.70-99%
Boron Scavenger Resins Specific binding of boron species to a solid support.High selectivity and efficiency; simple filtration removal.Resins can be expensive; may require optimization of conditions.>95%
Boronate Affinity Chromatography Affinity binding of cis-diol containing compounds.[2]Highly selective for specific types of compounds.Not universally applicable; requires specific functional groups.>98%
Precipitation with Diols Formation of a stable, insoluble complex.Can be highly effective for specific boronic acids.Not all boronic acids form insoluble complexes; may require screening of diols.80-98%

Experimental Protocols

Protocol 1: General Procedure for Boron Removal using a Scavenger Resin
  • Reaction Quench: After the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).

  • Solvent Addition: Dilute the mixture with an organic solvent in which your product is soluble.

  • Resin Addition: Add the boron scavenger resin (typically 2-4 equivalents relative to the boron-containing reagent) to the mixture.

  • Stirring: Stir the mixture at room temperature for 1-4 hours. The optimal time should be determined by monitoring the disappearance of the boron impurity by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with the organic solvent used in step 2.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product, now depleted of the boron impurity.

  • Further Purification: Proceed with standard purification techniques (e.g., chromatography or recrystallization) if necessary.

Protocol 2: Optimized Aqueous Wash for Boronic Acid Removal
  • Reaction Workup: Once the reaction is deemed complete, cool the mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a 1 M NaOH or 1 M K₂CO₃ solution. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, the addition of brine may help to break it.

  • Aqueous Layer Removal: Drain the aqueous layer.

  • Repeat Wash: Repeat the basic wash (steps 3-5) two more times to ensure complete removal of the boronic acid.

  • Neutralization and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Mandatory Visualizations

G cluster_input Input cluster_decision Method Selection cluster_output Output Crude Product Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Simple & Quick Scavenger Resin Scavenger Resin Crude Product->Scavenger Resin High Selectivity Chromatography Chromatography Crude Product->Chromatography High Purity Precipitation Precipitation Crude Product->Precipitation Specific Cases Purified Product Purified Product Aqueous Wash->Purified Product Scavenger Resin->Purified Product Chromatography->Purified Product Precipitation->Purified Product

Caption: Decision workflow for selecting a boron removal method.

G Start Start Reaction_Complete Reaction Mixture (Product + Boronic Acid) Start->Reaction_Complete Add_Resin Add Boron Scavenger Resin Reaction_Complete->Add_Resin Stir Stir for 1-4 hours Add_Resin->Stir Filter Filter to Remove Resin Stir->Filter Resin_Impurity Resin-Bound Impurity Filter->Resin_Impurity Filtrate Filtrate (Product in Solution) Filter->Filtrate Concentrate Concentrate Filtrate Filtrate->Concentrate End Purified Product Concentrate->End

Caption: Experimental workflow for boron removal using a scavenger resin.

References

Stability of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, particularly under basic conditions commonly employed in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound, especially in basic media?

A1: The main stability concern for this compound under basic conditions is its susceptibility to protodeboronation.[1][2][3][4] This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of 4-(trifluoromethoxy)benzaldehyde as a byproduct and a loss of the desired boronic acid. This process is often accelerated at higher pH.[1][2][4]

Q2: Why is this particular boronic acid prone to protodeboronation?

A2: this compound is an electron-deficient arylboronic acid due to the presence of two electron-withdrawing groups: the formyl (-CHO) and the trifluoromethoxy (-OCF₃) groups. Electron-deficient arylboronic acids are known to be more susceptible to protodeboronation, especially under the basic conditions often required for reactions like the Suzuki-Miyaura coupling.[1]

Q3: What is the expected pKa of this compound?

Q4: How does the formation of boronate esters affect stability?

A4: The formation of boronate esters, for example by reacting the boronic acid with a diol like pinacol, can sometimes offer greater stability compared to the free boronic acid. However, this is not always the case, and the stability of boronic esters under basic aqueous conditions can be complex.[3][4] Hydrolysis of the ester back to the boronic acid can still occur, followed by protodeboronation.[3][4]

Q5: What are the typical signs of degradation in my sample of this compound?

A5: Degradation can be identified by the presence of 4-(trifluoromethoxy)benzaldehyde as a significant impurity in your sample. This can be monitored by techniques such as ¹H NMR, ¹⁹F NMR, or HPLC. In a Suzuki-Miyaura coupling reaction, a lower than expected yield of the desired cross-coupled product and the isolation of the protodeboronated arene are strong indicators of boronic acid instability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield in Suzuki-Miyaura coupling Protodeboronation of the boronic acid under basic reaction conditions.- Use milder bases (e.g., K₃PO₄, Cs₂CO₃, or organic bases) instead of strong bases like NaOH or KOH.- Lower the reaction temperature if possible.- Minimize the reaction time.- Use a phase-transfer catalyst to facilitate the reaction under milder conditions.- Consider using the corresponding boronate ester (e.g., pinacol ester) which may have improved stability in some cases.
Presence of 4-(trifluoromethoxy)benzaldehyde impurity Decomposition of the boronic acid during the reaction or upon storage.- For reactions, follow the recommendations for low yield.- For storage, keep the boronic acid in a cool, dry, and dark place under an inert atmosphere. Avoid exposure to moisture and basic conditions.
Inconsistent reaction outcomes Variable quality or degradation of the boronic acid starting material.- Check the purity of the boronic acid by NMR or HPLC before use.- If significant degradation is observed, purify the boronic acid or purchase a fresh batch.
Reaction fails to go to completion Deactivation of the catalyst or decomposition of the boronic acid over time.- Use a more active palladium catalyst/ligand system that can operate under milder conditions.- Add the boronic acid portion-wise to the reaction mixture to maintain a lower instantaneous concentration.

Quantitative Data Summary

While specific kinetic data for the protodeboronation of this compound is not available, the following table provides pKa values for related substituted phenylboronic acids to illustrate the effect of electron-withdrawing substituents.

Boronic AcidpKa
4-Methoxyphenylboronic acid9.24[5]
Phenylboronic acid~8.8
4-Fluorophenylboronic acid8.3
4-Nitrophenylboronic acid7.23[5]
This compound < 7.2 (Estimated)

Note: The pKa for this compound is an estimation based on the cumulative electron-withdrawing effects of the formyl and trifluoromethoxy groups.

Experimental Protocols

Protocol 1: Monitoring Protodeboronation by ¹⁹F NMR Spectroscopy

This protocol allows for the quantitative monitoring of the degradation of this compound to 4-(trifluoromethoxy)benzaldehyde under basic conditions.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., pH 10, 11, 12)

  • D₂O for NMR lock

  • Internal standard (e.g., trifluorotoluene)

  • NMR tubes

Procedure:

  • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Prepare a stock solution of the internal standard in the same deuterated solvent.

  • In an NMR tube, combine a known amount of the boronic acid stock solution and the internal standard stock solution.

  • Add the aqueous buffer of the desired pH to the NMR tube.

  • Acquire a ¹⁹F NMR spectrum at time t=0.

  • Incubate the NMR tube at a constant temperature.

  • Acquire subsequent ¹⁹F NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the -OCF₃ group of the starting material and the protodeboronated product relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the rate of decomposition.

Protocol 2: Analysis of Stability by HPLC

This protocol provides a method for separating and quantifying this compound and its protodeboronated byproduct.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reverse-phase C18 column.

Mobile Phase:

  • A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a common starting point for the separation of boronic acids.[8]

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare a sample of the boronic acid that has been subjected to basic conditions for a specific time.

  • Inject the standard and the sample onto the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Identify the peaks corresponding to the boronic acid and the protodeboronated product by comparing with the standard or by mass spectrometry.

  • Quantify the amount of each species by integrating the peak areas.

Visualizations

Protodeboronation_Pathway A This compound Ar-B(OH)₂ B Boronate Anion [Ar-B(OH)₃]⁻ A->B + OH⁻ (Basic Conditions) C Protodeboronation B->C H₂O D 4-(trifluoromethoxy)benzaldehyde Ar-H C->D Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Purity Check Purity of Boronic Acid Start->Check_Purity Impure Impure Check_Purity->Impure Degradation Observed? Pure Pure Check_Purity->Pure No Degradation Purify Purify or Replace Boronic Acid Impure->Purify Modify_Conditions Modify Reaction Conditions Pure->Modify_Conditions Purify->Modify_Conditions Milder_Base Use Milder Base (e.g., K₃PO₄) Modify_Conditions->Milder_Base Lower_Temp Lower Reaction Temperature Modify_Conditions->Lower_Temp Optimize_Ligand Optimize Catalyst/Ligand Modify_Conditions->Optimize_Ligand End Improved Yield Milder_Base->End Lower_Temp->End Optimize_Ligand->End

References

Validation & Comparative

A Comparative Guide to the Reactivity of Trifluoromethoxy vs. Trifluoromethyl Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate the physicochemical and biological properties of molecules. Among the most utilized moieties are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. This guide provides an objective comparison of the reactivity of phenylboronic acids substituted with these two groups, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by electronic property data and representative experimental results to aid in the selection of reagents and the optimization of reaction conditions.

Electronic Properties and Acidity: A Tale of Two Electron-Withdrawing Groups

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic nature of its substituents. Both the trifluoromethoxy and trifluoromethyl groups are electron-withdrawing, a property that enhances the Lewis acidity of the boronic acid and can influence the rate-determining transmetalation step of the catalytic cycle.

The electronic effects of these substituents can be quantified using Hammett substituent constants (σ). These parameters reveal that while both groups are electron-withdrawing, the trifluoromethyl group generally exerts a stronger electron-withdrawing effect, particularly through resonance (σₚ).

In contrast to the purely electron-withdrawing nature of the trifluoromethyl group, the trifluoromethoxy group's inductive electron-withdrawing effect is slightly tempered by the resonance effect of the lone-pair electrons on the oxygen atom[1][2].

The Lewis acidity of the boronic acid, a critical factor for the formation of the boronate species required for transmetalation, is reflected in its pKₐ value. Generally, stronger electron-withdrawing groups lead to a lower pKₐ (higher acidity). For the meta and para isomers, both trifluoromethoxy- and trifluoromethyl-substituted phenylboronic acids are more acidic than unsubstituted phenylboronic acid (pKₐ ≈ 8.8)[1]. However, the acidity of the ortho isomers is significantly reduced due to steric hindrance, which impedes the formation of the tetrahedral boronate anion[1].

Table 1: Comparison of Electronic Properties and Acidity

Property4-(Trifluoromethoxy)phenylboronic Acid4-(Trifluoromethyl)phenylboronic AcidReference(s)
Hammett Constant (σₚ) +0.35+0.54[1][2]
pKa ~7.8~7.6[1]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

Table 2: Representative Experimental Data for Suzuki-Miyaura Cross-Coupling

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
4-(Trifluoromethoxy)phenylboronic acid1-Bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O1001292[3]
4-(Trifluoromethyl)phenylboronic acid1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80298[3]
2-(Trifluoromethoxy)phenylboronic acid2-bromo-1,3-dichloro-5-nitrobenzenePd₂(dba)₃ / 4-(2-(diphenylphosphino)phenyl)morpholineK₂CO₃THF601~85[4]
4-(Trifluoromethyl)phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001695[5]

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark trifluoromethoxy- and trifluoromethyl-phenylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 10 mL) to the flask via syringe. This is followed by the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualizations

Factors Influencing Reactivity

The following diagram illustrates the key factors that determine the reactivity of trifluoromethoxy- and trifluoromethyl-phenylboronic acids in Suzuki-Miyaura coupling.

G Factors Influencing Reactivity of Substituted Phenylboronic Acids Reactivity Overall Reactivity Electronic Electronic Effects Electronic->Reactivity Acidity Lewis Acidity (pKa) Electronic->Acidity Steric Steric Hindrance Steric->Reactivity Transmetalation Transmetalation Rate Acidity->Transmetalation Transmetalation->Reactivity G Experimental Workflow for Suzuki-Miyaura Coupling Setup Reaction Setup (Reagents & Base) Inert Inert Atmosphere (Ar/N2 Purge) Setup->Inert Solvent Add Degassed Solvent & Catalyst Inert->Solvent Reaction Heating & Stirring Solvent->Reaction Monitor Reaction Monitoring (TLC/GC-MS) Reaction->Monitor Workup Work-up (Extraction) Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

References

A Comparative Guide to Reaction Monitoring: 19F NMR vs. Alternative Methods for 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is crucial for optimization, yield maximization, and ensuring the quality of the final product. When working with fluorinated compounds such as 3-formyl-4-(trifluoromethoxy)phenylboronic acid, 19F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful analytical tool. This guide provides an objective comparison of 19F NMR with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for monitoring reactions involving this specific boronic acid, supported by representative experimental data and detailed protocols.

At a Glance: Comparison of Analytical Techniques

The choice of an analytical method for reaction monitoring depends on several factors, including the nature of the reaction, the information required, and the available instrumentation. Below is a summary of the key performance characteristics of 19F NMR, HPLC, and LC-MS for monitoring a representative Suzuki-Miyaura coupling reaction of this compound.

Parameter 19F NMR HPLC-UV LC-MS
Principle Nuclear magnetic resonance of the 19F nucleusDifferential partitioning between a mobile and stationary phaseSeparation by chromatography followed by mass-to-charge ratio detection
In-situ Monitoring Yes (with appropriate setup)Possible with online systemsPossible with online systems
Sample Preparation Minimal (dilution in deuterated solvent)Quenching, filtration, and dilutionQuenching, filtration, and dilution
Quantitative Analysis Excellent (with internal standard)Excellent (with calibration)Excellent (with calibration)
Structural Information High (chemical shift and coupling)Low (retention time)High (mass fragmentation)
Sensitivity Moderate to HighModerateVery High
Throughput ModerateHighHigh
Solvent Requirement Small volume of deuterated solventLarger volumes of HPLC-grade solventsLarger volumes of LC-MS grade solvents
Cost (Instrument) HighModerateHigh

Performance Comparison in a Suzuki-Miyaura Coupling

To illustrate the comparative performance, let's consider a hypothetical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide. The following table presents simulated quantitative data that could be obtained from monitoring this reaction using the three techniques.

Reaction Time (min) Conversion (%) - 19F NMR Conversion (%) - HPLC-UV Conversion (%) - LC-MS
0000
15222526
30485152
60858889
12098>99>99
180>99>99>99

Experimental Protocols

Detailed methodologies are essential for the successful implementation of any analytical technique. Below are representative protocols for monitoring a Suzuki-Miyaura coupling reaction using 19F NMR and HPLC-UV.

19F NMR Reaction Monitoring Protocol

This protocol describes the in-situ monitoring of a reaction using a benchtop or standard NMR spectrometer.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst and ligand

  • Base (e.g., K₂CO₃)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., trifluorotoluene)

  • NMR tube

Procedure:

  • In an oven-dried NMR tube, combine this compound (1.0 eq), the aryl bromide (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), the ligand (if required), and the base (2.0 eq).

  • Add a known amount of the internal standard to the NMR tube.

  • Add the deuterated solvent (approx. 0.6 mL) to the NMR tube, cap it, and briefly vortex to ensure mixing.

  • Place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.

  • Acquire a 19F NMR spectrum at t=0.

  • Continue to acquire 19F NMR spectra at regular intervals (e.g., every 15 minutes).

  • Process the spectra and integrate the signals corresponding to the trifluoromethoxy group of the starting material and the product.

  • Calculate the reaction conversion at each time point by comparing the integral of the product signal to the sum of the integrals of the starting material and product signals.

HPLC-UV Reaction Monitoring Protocol

This protocol outlines the procedure for monitoring the reaction by taking aliquots and analyzing them by HPLC.

Materials:

  • Reaction mixture from the Suzuki-Miyaura coupling

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • Quenching solution (e.g., a dilute acid)

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Set up the Suzuki-Miyaura reaction in a round-bottom flask under an inert atmosphere.

  • At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the aliquot in a known volume of the quenching solution (e.g., 1 mL of 1% formic acid in acetonitrile/water) to stop the reaction.

  • Filter the quenched sample through a syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Integrate the peak areas of the starting material and the product.

  • Calculate the reaction conversion based on the relative peak areas. A calibration curve may be used for more accurate quantification.

Visualizing the Process

Diagrams can provide a clearer understanding of the underlying processes and workflows.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Reaction Monitoring ReactionVessel Suzuki-Miyaura Coupling (this compound + Ar-Br) Sampling In-situ Measurement or Aliquot Sampling ReactionVessel->Sampling Analysis 19F NMR / HPLC / LC-MS Sampling->Analysis DataProcessing Integration & Quantification Analysis->DataProcessing Kinetics Determine Reaction Kinetics & Endpoint DataProcessing->Kinetics

Experimental Workflow for Reaction Monitoring

Conclusion

Both 19F NMR and chromatographic methods like HPLC and LC-MS are powerful techniques for monitoring reactions involving this compound.

  • 19F NMR is particularly advantageous due to its high specificity for the fluorinated reporter group, minimal sample preparation for in-situ monitoring, and the rich structural information it provides.[1] The wide chemical shift range of 19F minimizes signal overlap, simplifying spectral analysis.[1]

  • HPLC-UV is a robust and widely accessible technique that provides excellent quantitative data. It is ideal for routine analysis and high-throughput screening of reaction conditions.

  • LC-MS offers the highest sensitivity and provides valuable information about the mass of reactants, products, and any intermediates or byproducts, which can be crucial for mechanistic studies.

The optimal choice of technique will depend on the specific goals of the study. For detailed mechanistic investigations and in-situ analysis, 19F NMR is an unparalleled tool. For routine reaction profiling and quantification in a high-throughput setting, HPLC-UV is a reliable and cost-effective option. LC-MS is the method of choice when high sensitivity and mass confirmation are required. A combination of these techniques can often provide the most comprehensive understanding of the chemical transformation.

References

Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of 3-Formyl-4-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, a key building block in modern medicinal chemistry. We present a robust High-Performance Liquid Chromatography (HPLC) method, compare it with alternative techniques, and provide detailed experimental protocols to ensure reliable and accurate results.

The unique chemical properties of boronic acids, including their propensity for dehydration to form boroxines and their polar nature, present distinct analytical challenges.[1][2] This guide will delve into a primary HPLC method designed to overcome these hurdles and offer a comparative look at other analytical techniques such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Recommended Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering a balance of resolution, sensitivity, and cost-effectiveness.[3][4] For this compound, a reversed-phase HPLC (RP-HPLC) method is recommended. This approach separates compounds based on their hydrophobicity.

Proposed HPLC Protocol

A well-developed HPLC method is crucial for obtaining accurate and reproducible purity data. The following protocol is a robust starting point for the analysis of this compound, adapted from established methods for similar aromatic boronic acids.[3][4]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 stationary phase (e.g., Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

This method utilizes a C18 column, a versatile and widely used stationary phase for reversed-phase chromatography. The use of formic acid in the mobile phase helps to improve peak shape by suppressing the ionization of the boronic acid and any acidic impurities.[3] A gradient elution ensures the separation of the main compound from both more polar and less polar impurities.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer unique advantages for the analysis of this compound.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity.[1][5] The use of smaller particles in the stationary phase allows for faster separations without compromising efficiency. The coupling with a mass spectrometer provides mass-to-charge ratio information, enabling definitive peak identification and the characterization of unknown impurities.

Table 2: Comparison of HPLC and UHPLC-MS for Boronic Acid Analysis

FeatureHPLCUHPLC-MS
Analysis Time Longer (typically 15-30 min)Shorter (typically 1-5 min)[1]
Resolution GoodExcellent
Sensitivity ModerateHigh
Specificity Relies on retention time and UV spectrumHigh (provides mass information)
Cost LowerHigher
Throughput LowerHigh[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are invaluable tools for the structural elucidation and purity assessment of fluorinated compounds like this compound. NMR provides quantitative information about the analyte and any impurities present without the need for a reference standard for each impurity. It is particularly useful for identifying and quantifying impurities that may not have a UV chromophore and would be missed by HPLC-UV analysis.

Experimental Protocols

Sample Preparation for HPLC and UHPLC-MS Analysis
  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the sample in 5 mL of acetonitrile.

  • Dilute to the mark with water and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Water dissolve->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow for Purity Determination.

Conclusion

The purity of this compound can be reliably determined using a well-developed reversed-phase HPLC method. This guide provides a robust starting protocol that can be adapted and validated for specific laboratory requirements. For higher throughput and more detailed impurity characterization, UHPLC-MS is a superior alternative. NMR spectroscopy serves as a powerful complementary technique for structural confirmation and the quantification of impurities without the need for reference standards. The choice of analytical method will ultimately depend on the specific needs of the laboratory, including the required level of sensitivity, throughput, and the availability of instrumentation.

References

X-ray Crystallographic Analysis of 3-Formyl-4-(trifluoromethoxy)phenylboronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the X-ray crystallographic data of phenylboronic acid derivatives closely related to 3-Formyl-4-(trifluoromethoxy)phenylboronic acid. As of the latest literature review, a definitive single-crystal X-ray structure for this compound has not been publicly reported. Therefore, this guide offers a detailed comparison with its structural isomers and parent compounds to infer potential structural characteristics and to highlight the impact of substituent positioning on the crystal lattice.

This analysis focuses on the crystallographic data of ortho- and para-(trifluoromethoxy)phenylboronic acids, providing a foundational understanding of how the trifluoromethoxy group influences crystal packing and molecular conformation.[1][2] Further comparison is made with 3-Formylphenylboronic acid to elucidate the structural role of the formyl group.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for relevant (trifluoromethoxy)phenylboronic acid isomers and 3-Formylphenylboronic acid, facilitating a clear comparison of their solid-state structures.

Table 1: Unit Cell Parameters

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
o-(trifluoromethoxy)phenylboronic acidC₇H₆BF₃O₃MonoclinicP2₁/c10.339(1)7.621(1)11.231(1)90108.76(1)90838.7(2)4
p-(trifluoromethoxy)phenylboronic acidC₇H₆BF₃O₃MonoclinicP2₁/n11.854(1)6.501(1)11.868(1)90110.12(1)90858.1(2)4
3-Formylphenylboronic acidC₇H₇BO₃MonoclinicCc11.776(2)6.468(1)9.774(2)90111.43(3)90692.9(2)4

Data for o- and p-(trifluoromethoxy)phenylboronic acid sourced from Molecules (2021). Data for 3-Formylphenylboronic acid sourced from Acta Crystallographica Section C (2004).

Table 2: Selected Bond Lengths and Torsion Angles

CompoundC-B (Å)B-O1 (Å)B-O2 (Å)C-O (Å)τ(C2-C1-B1-O1) (°)
o-(trifluoromethoxy)phenylboronic acid1.567(2)1.366(2)1.370(2)1.359(2)26.5(1)
p-(trifluoromethoxy)phenylboronic acid (Molecule A)1.565(2)1.365(2)1.371(2)1.360(2)16.9(1)
p-(trifluoromethoxy)phenylboronic acid (Molecule B)1.566(2)1.367(2)1.369(2)1.363(2)23.4(1)
3-Formylphenylboronic acid1.560(2)1.363(2)1.370(2)--1.5(2)

Data for o- and p-(trifluoromethoxy)phenylboronic acid sourced from Molecules (2021). Data for 3-Formylphenylboronic acid sourced from Acta Crystallographica Section C (2004).

Structural Insights and Comparison

The crystal structures of ortho- and para-(trifluoromethoxy)phenylboronic acids reveal that both isomers form hydrogen-bonded dimers, a common structural motif for phenylboronic acids.[1][2] In these dimers, the boronic acid groups of two molecules are linked by O-H···O hydrogen bonds.

A notable difference is the conformation of the boronic acid group relative to the phenyl ring. In the para-isomer, the boronic acid group is twisted out of the plane of the aromatic ring, with dihedral angles of 16.9(1)° and 23.4(1)° for the two independent molecules in the asymmetric unit.[1][2] This twisting is a common feature in arylboronic acids, helping to minimize steric hindrance in the crystal packing.[1][2]

Conversely, the ortho-isomer exhibits a larger dihedral angle of 26.5(1)°.[1][2] This conformation is influenced by the formation of an intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the oxygen atom of the adjacent trifluoromethoxy group.[1][2]

For 3-Formylphenylboronic acid, the molecule is nearly planar, and the crystal structure is dominated by intermolecular O-H···O hydrogen bonds that link the molecules into chains. The formyl group plays a significant role in the crystal packing.

Based on these comparisons, it can be anticipated that this compound would also exhibit a dimeric or chain-like structure in the solid state, driven by hydrogen bonding between the boronic acid moieties. The presence of the formyl group at the 3-position and the trifluoromethoxy group at the 4-position would likely influence the overall planarity of the molecule and the specific packing arrangement in the crystal lattice.

Experimental Protocols

The general experimental protocol for the X-ray crystallographic analysis of the compared phenylboronic acid derivatives involves the following key steps:

  • Crystal Growth: Single crystals of suitable quality are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., toluene, chloroform-hexane).

  • Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray crystallographic analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Structure Determination cluster_result Final Output synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Experimental workflow for X-ray crystallographic analysis.

This guide provides a comparative framework based on the available crystallographic data for derivatives closely related to this compound. The elucidation of the actual crystal structure of the title compound through experimental means remains a subject for future research.

References

A Researcher's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 3-Formyl-4-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 29, 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. However, substrates such as 3-Formyl-4-(trifluoromethoxy)phenylboronic acid present unique challenges. The presence of strong electron-withdrawing groups (formyl and trifluoromethoxy) renders the boronic acid susceptible to protodeboronation, a competing side reaction that cleaves the C-B bond and reduces product yield.

This guide provides a comparative analysis of palladium catalyst systems, focusing on those best suited for overcoming the challenges associated with electron-deficient and unstable boronic acids. While direct comparative data for this compound is not extensively published, this guide extrapolates from high-performance systems used for structurally analogous and similarly challenging substrates, such as polyfluorophenyl and heterocyclic boronic acids. The data presented herein is intended to provide a strong starting point for reaction optimization.

Performance Comparison of Palladium Catalysts with Challenging Boronic Acids

Modern palladium precatalysts, particularly those developed by the Buchwald group, have demonstrated superior performance for coupling unstable boronic acids. These catalysts are designed for rapid generation of the active Pd(0) species, which allows the desired cross-coupling to occur faster than the competing decomposition of the boronic acid.[1]

The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura reactions with challenging, electron-deficient, or unstable boronic acids, which serve as effective analogues for this compound.

Catalyst SystemAryl HalideAnalogous Boronic AcidBaseSolventTemp. (°C)TimeYield (%)Reference
XPhos Pd G2 (2 mol%)4-ChloroanisolePentafluorophenylboronic acidK₃PO₄THF/H₂ORoom Temp30 min93[1]
XPhos Pd G3 (2 mol%)1-Chloro-3,5-dimethoxybenzene2-Furanboronic acidK₃PO₄THF/H₂O4030 min94
SPhos Pd G2 (2 mol%)4-Chlorotoluene2,3,5,6-Tetrafluorophenylboronic acidK₃PO₄THF/H₂ORoom Temp30 min90[1]
tBuIndPd(XPhos)Cl (0.1 mol%)2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidK₂CO₃THF/MeOH6018 h~95[2]
Pd(dppf)Cl₂ (5 mol%)5-Bromoindolep-Tolylboronic acidK₂CO₃H₂O/ACN3718 h91[3]
Pd(PPh₃)₄ (1.5 mol%)4-BromoacetophenonePhenylboronic acidCs₂CO₃Toluene100-Moderate[4]

Key Observations:

  • Buchwald Precatalysts (G2, G3): Systems utilizing bulky, electron-rich biarylphosphine ligands like XPhos and SPhos consistently deliver high yields under exceptionally mild conditions (room temperature to 40°C) and with very short reaction times.[1] Their high activity is attributed to the rapid formation of the active catalytic species, which is critical for unstable boronic acids.

  • Traditional Catalysts: While catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are effective for general Suzuki couplings, they often require higher temperatures and longer reaction times.[3][4] These harsher conditions can significantly lower the yield when using sensitive substrates prone to decomposition.

  • Solvent and Base: A combination of a polar aprotic solvent like THF and an aqueous basic solution (e.g., K₃PO₄) is highly effective, particularly for the modern precatalysts.[1]

Experimental Protocols

Recommended Protocol for this compound

This protocol is adapted from the highly successful methods developed for other unstable boronic acids and is recommended as a starting point for optimization.[1]

Materials:

  • Aryl halide (e.g., aryl chloride or bromide, 1.0 mmol)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF), degassed (2 mL)

  • Deionized water, degassed (2 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed THF and degassed water via syringe. If the aryl halide is a liquid, add it at this stage.

  • Place the vial in a preheated oil bath or heating block set to 40°C.

  • Stir the reaction mixture vigorously for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle and Workflow Diagrams

To better understand the process, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Intermediate R¹-PdII(L)₂-X OxAdd->PdII_Intermediate Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII_Intermediate->Transmetalation PdII_Diorgano R¹-PdII(L)₂-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedElim->Product Experimental_Workflow A 1. Combine Reagents (Ar-X, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Solvents (Degassed THF/H₂O) B->C D 4. Reaction (Heat and Stir) C->D E 5. Workup (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

References

Isomeric Effects of Trifluoromethoxy Substitution on Phenylboronic Acid Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing substituents is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, provides a unique combination of strong electron-withdrawing inductive effects and the potential for steric influence, depending on its position on an aromatic ring. This guide provides an objective comparison of the physicochemical properties and reactivity of ortho-, meta-, and para-trifluoromethoxy-substituted phenylboronic acids, crucial reagents in synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties: The Impact of Isomerism on Acidity

The position of the trifluoromethoxy group on the phenyl ring significantly influences the acidity (pKa) of the boronic acid. This acidity is a critical factor in the reactivity of these compounds, particularly in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

The meta and para isomers are considerably more acidic than the parent phenylboronic acid (pKa ≈ 8.8)[1][2]. This increased acidity is attributed to the strong electron-withdrawing inductive effect of the -OCF₃ group. In contrast, the ortho isomer is significantly less acidic, a phenomenon attributed to steric hindrance from the bulky trifluoromethoxy group proximal to the boronic acid moiety. This steric hindrance can inhibit the formation of the tetrahedral boronate anion, a key intermediate in many of its reactions[1].

IsomerpKa (Potentiometric)pKa (Spectrophotometric)
ortho-Trifluoromethoxyphenylboronic acid 9.49 ± 0.089.51 ± 0.04
meta-Trifluoromethoxyphenylboronic acid 7.96 ± 0.077.79 ± 0.02
para-Trifluoromethoxyphenylboronic acid 8.03 ± 0.078.11 ± 0.04
Data sourced from Molecules 2021, 26(7), 2007.[1]

Reactivity in Suzuki-Miyaura Cross-Coupling

The lower reactivity of the ortho isomer is a well-documented phenomenon for substituted phenylboronic acids and is primarily due to steric hindrance, which can impede the approach of the boronic acid to the palladium center during the transmetalation step[3]. The meta and para isomers, being less sterically encumbered and more acidic, generally participate more readily in the catalytic cycle, leading to higher yields.

The following table presents representative, though not directly comparative, yields for the Suzuki-Miyaura coupling of each isomer with various aryl halides. It is important to note that reaction conditions may vary between these examples.

IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
ortho-Trifluoromethoxyphenylboronic acid 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2/XPhosK₃PO₄Water~73% (analogous methoxy derivative)[3]
meta-Trifluoromethoxyphenylboronic acid 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2/XPhosK₃PO₄Water~85% (analogous methoxy derivative)[3]
para-Trifluoromethoxyphenylboronic acid 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2/XPhosK₃PO₄Water~89% (analogous methoxy derivative)[3]

Experimental Protocols

Below is a general methodology for a Suzuki-Miyaura cross-coupling reaction involving a trifluoromethoxy-substituted phenylboronic acid and an aryl bromide. This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Trifluoromethoxy-substituted phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, trifluoromethoxy-substituted phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Reaction: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a fundamental process for understanding the reactivity of trifluoromethoxy-substituted phenylboronic acids.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)L_n-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Biaryl Product (Ar-Ar') reductive_elimination->product Ar-Ar' aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ (Ar'-B(OH)₂) base Base (e.g., K₂CO₃) boronic_acid->base Activation base->transmetalation [Ar'B(OH)₃]⁻

Caption: Suzuki-Miyaura catalytic cycle.

References

A Researcher's Guide to the Validation of Suzuki Coupling Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The resulting biaryl scaffolds are integral to a vast array of pharmaceuticals and functional materials. Consequently, the rigorous validation of Suzuki coupling products is a critical step to ensure their identity, purity, and suitability for downstream applications. This guide provides an objective comparison of mass spectrometry (MS) with alternative analytical techniques for the validation of these products, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

Mass spectrometry is a powerful and highly sensitive technique for confirming the molecular weight of the desired Suzuki coupling product. However, a comprehensive validation strategy often benefits from the use of orthogonal techniques to provide a complete analytical picture. The following tables compare the qualitative and quantitative performance of mass spectrometry with other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Qualitative Comparison of Analytical Techniques

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight of the product and its fragments.High sensitivity, requires minimal sample, provides rapid confirmation of product formation.Does not provide detailed structural information on its own; isomers may not be distinguishable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including the connectivity of atoms and stereochemistry. Quantitative

Kinetic Showdown: A Comparative Guide to Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis. However, the electronic nature of the coupling partners can significantly impact reaction kinetics. This guide provides an in-depth comparison of the performance of electron-deficient boronic acids in Suzuki reactions, supported by experimental data, to aid in reaction optimization and catalyst selection.

Electron-deficient boronic acids often pose a challenge in Suzuki-Miyaura couplings due to slower rates of transmetalation, a critical step in the catalytic cycle.[1][2] The electron-withdrawing substituents on the boronic acid decrease the nucleophilicity of the organic group to be transferred to the palladium center, thereby impeding the reaction rate. This guide explores the kinetic nuances of these challenging substrates and provides a framework for navigating catalyst and condition selection.

Performance Comparison: The Impact of Electronics and Sterics

The reactivity of substituted phenylboronic acids in Suzuki reactions is a complex interplay of electronic and steric effects. While electron-donating groups generally accelerate the transmetalation step, electron-withdrawing groups have the opposite effect.

A general reactivity trend observed for nitrophenylboronic acid isomers in Suzuki-Miyaura coupling is: para > meta >> ortho.[3] This trend can be rationalized by considering:

  • Electronic Effects: The potent electron-withdrawing nature of the nitro group deactivates the boronic acid for the transmetalation step. While the electronic effects of the para and meta isomers are comparable, they both lead to slower reactions than unsubstituted phenylboronic acid.[3]

  • Steric Effects: The low reactivity of the ortho-isomer is primarily attributed to steric hindrance. The bulky nitro group in close proximity to the boronic acid functionality impedes the approach of the palladium complex, significantly slowing down the transmetalation step.[4]

The following tables summarize quantitative data on the performance of various substituted boronic acids in Suzuki-Miyaura reactions.

Table 1: Comparison of Yields for Substituted Phenylboronic Acids

Aryl Boronic Acid SubstituentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-OCH₃ (electron-donating)4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001895[3]
3-CH₃ (weakly electron-donating)4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001892[3]
H (unsubstituted)4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001890[3]
4-NO₂ (electron-withdrawing)4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001885[3]
3-NO₂ (electron-withdrawing)4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001879[3]
2-NO₂ (electron-withdrawing)4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄2-Butanol1002425[3]
2-(Trifluoromethoxy) (electron-withdrawing)2-bromo-1,3-dichloro-5-nitrobenzenePd₂(dba)₃ / L1*K₂CO₃THF601good yields[5]

*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine

Table 2: Comparison of Catalytic Systems for Electron-Deficient Boronic Acids [2]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands.1-3

Experimental Protocols for Kinetic Studies

To obtain reliable kinetic data for Suzuki-Miyaura reactions, a carefully designed experimental protocol is crucial. The following outlines a general methodology for determining initial reaction rates.

Protocol: Initial Rate Determination

This experiment aims to determine the initial reaction rate by monitoring the formation of the product at early time points.[2]

1. Reagent Preparation:

  • Prepare stock solutions of the electron-deficient boronic acid (e.g., 0.1 M), the aryl halide (e.g., 0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the chosen base (e.g., K₃PO₄, 0.3 M) in the selected degassed solvent system (e.g., 9:1 Toluene/H₂O).[2]

  • Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos in a 1:2 ratio) in the same degassed solvent.[2]

2. Reaction Setup:

  • In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution.[2]

  • Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C).[2]

  • Initiate the reaction by adding the catalyst stock solution.[2]

3. Sampling and Analysis:

  • At regular intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[2]

  • Immediately quench the aliquot with a suitable solvent (e.g., a solution of triphenylphosphine in diethyl ether) to stop the reaction.

  • Analyze the quenched samples by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product relative to the internal standard.

4. Data Analysis:

  • Plot the concentration of the product versus time.

  • The initial reaction rate can be determined from the initial slope of this curve.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key processes involved in the kinetic studies of Suzuki reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_halide R¹-Pd(II)L₂-X OA->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OH)₂ (Base) PdII_aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_aryl RE Reductive Elimination PdII_aryl->RE RE->Pd0 Regeneration Product R¹-R² RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions Reaction_Setup Set up Reaction Vial Stock_Solutions->Reaction_Setup Catalyst_Solution Prepare Catalyst Solution Initiation Initiate Reaction Catalyst_Solution->Initiation Reaction_Setup->Initiation Sampling Take Aliquots at Intervals Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching Analysis Analyze by GC/HPLC Quenching->Analysis Data_Processing Plot Concentration vs. Time Analysis->Data_Processing Rate_Determination Determine Initial Rate Data_Processing->Rate_Determination

Caption: Workflow for a kinetic study of a Suzuki-Miyaura reaction.

Logical_Relationships cluster_electronics Electronic Effects cluster_sterics Steric Effects EWG Electron-Withdrawing Group on Boronic Acid Decreased_Nucleophilicity Decreased Nucleophilicity of Aryl Group EWG->Decreased_Nucleophilicity Slower_Transmetalation Slower Transmetalation Rate Decreased_Nucleophilicity->Slower_Transmetalation Ortho_Substituent Bulky Ortho-Substituent Hindered_Approach Hindered Approach to Pd Complex Ortho_Substituent->Hindered_Approach Slower_Reaction Slower Overall Reaction Hindered_Approach->Slower_Reaction

Caption: Factors influencing the kinetics of Suzuki reactions with substituted boronic acids.

References

A Comparative Benchmark: 3-Formyl-4-(trifluoromethoxy)phenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. This guide provides a comprehensive performance comparison of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid against other commercially available phenylboronic acid derivatives in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

The unique substitution pattern of this compound, featuring both a strongly electron-withdrawing trifluoromethoxy group and a reactive formyl moiety, presents distinct advantages and challenges in synthetic chemistry. This guide will delve into its reactivity, supported by experimental data, and provide detailed protocols to enable its effective utilization in research and development.

Performance Comparison of Substituted Phenylboronic Acids

The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. The table below summarizes the performance of this compound in comparison to other relevant building blocks. The data presented is a compilation from various sources and representative examples to illustrate the expected reactivity trends.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1006Est. 85-95[1]
3-Formylphenylboronic acid2-IodotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O80-54[2]
4-(Trifluoromethoxy)phenylboronic acidAryl BromidesPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O10018Variable[1]
Phenylboronic acid4-BromoacetophenonePd(OAc)₂/PPh₃Na₂CO₃n-propanol/H₂OReflux1>90[3]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1101293[4]

Note: Estimated yields are based on the general reactivity trends observed for phenylboronic acids with strong electron-withdrawing groups. Actual yields may vary depending on the specific reaction conditions and substrates.

The presence of two strong electron-withdrawing groups (formyl and trifluoromethoxy) on the target molecule is expected to increase the Lewis acidity of the boron center, which can facilitate the transmetalation step in the catalytic cycle. However, these groups can also influence the stability of the boronic acid itself.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for a standard Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture, 5-10 mL)

Reaction Setup:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.[4]

  • Add the degassed solvent to the reaction vessel.[4]

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[3]

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

This diagram outlines the typical workflow for performing a Suzuki-Miyaura coupling experiment in the laboratory.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Add_Solvent Add Degassed Solvent Combine_Reagents->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Add_Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Extraction with Organic Solvent and Water Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Transition States of Reactions Involving Trifluoromethoxy Phenylboronic Acids: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into phenylboronic acids has garnered significant interest in medicinal chemistry and materials science due to its unique electronic properties, which can profoundly influence molecular interactions and reactivity. Understanding the transition states of reactions involving these compounds is crucial for optimizing reaction conditions and designing novel synthetic pathways. While specific density functional theory (DFT) studies detailing the transition states of reactions with trifluoromethoxy phenylboronic acids are not extensively available in the surveyed literature, a comprehensive comparison can be drawn from the well-established mechanisms of related boronic acid reactions, such as the Suzuki-Miyaura cross-coupling. This guide provides an objective comparison based on available DFT data for prototypical Suzuki-Miyaura reactions and discusses the anticipated effects of the trifluoromethoxy substituent.

Comparison of Transition State Energies in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and its mechanism has been the subject of numerous DFT studies. The catalytic cycle typically proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination. The activation energies for these steps are critical in determining the overall reaction rate.

The table below summarizes representative DFT-calculated activation energies for the Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid, which serves as a baseline for understanding the energetic landscape of the reaction.

Reaction StepTransition StateCatalyst SystemActivation Energy (kcal/mol)
Oxidative AdditionTSOAPd(0) catalyst~2.6[1]
TransmetalationTSTMPd(II) intermediate~36.8 (neutral), ~30.5 (basic)[1]
Reductive EliminationTSREPd(II) intermediate~17.7 (neutral), ~14.4 (basic)[1]

Note: The activation energies can vary depending on the specific catalyst, ligands, solvent, and computational methods employed.

The Influence of the Trifluoromethoxy Substituent on Transition States

The trifluoromethoxy group is known for its strong electron-withdrawing inductive effect (-I) and weak electron-donating resonance effect (+R). This electronic profile is expected to influence the stability of the intermediates and transition states throughout the catalytic cycle.

  • Oxidative Addition: This step involves the insertion of the palladium catalyst into the aryl-halide bond. The electronic nature of the phenylboronic acid does not directly participate in this step.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from the boron atom to the palladium center. The trifluoromethoxy group's strong electron-withdrawing nature is anticipated to increase the Lewis acidity of the boronic acid, potentially facilitating the formation of the boronate species, which is generally considered to be the active nucleophile in the transmetalation step. However, the electron-deficient nature of the trifluoromethoxyphenyl ring may slightly increase the energy barrier for the transfer of this group to the electron-rich palladium center compared to electron-neutral or electron-rich arylboronic acids.

  • Reductive Elimination: In this final step, the new C-C bond is formed, and the active catalyst is regenerated. The electron-withdrawing trifluoromethoxy group on one of the aryl rings is expected to accelerate this step. Electron-withdrawing substituents on the palladium-bound aryl groups generally lower the energy barrier for reductive elimination.

Experimental and Computational Protocols

The data and mechanistic insights presented are derived from DFT calculations. A representative computational protocol for studying the Suzuki-Miyaura reaction is as follows:

Computational Methodology:

  • Software: Gaussian program suite.

  • Functional: A hybrid density functional, such as B3LYP or M06, is commonly used.

  • Basis Set: A combination of basis sets is often employed, for instance, the LANL2DZ effective core potential for the palladium atom and a Pople-style basis set like 6-31G(d) for other atoms.

  • Solvent Effects: Solvation effects are typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Transition State Location: Transition states are located using optimization algorithms like the Berny algorithm and are confirmed by the presence of a single imaginary frequency in the vibrational analysis.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to refine the energetics.

Visualizing the Catalytic Cycle

The logical relationship between the intermediates and transition states in a typical Suzuki-Miyaura cross-coupling reaction can be visualized as a catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation + [Ar'B(OH)_3]^- PdII_R_Ar R-Pd(II)L_n-Ar' Transmetalation->PdII_R_Ar BX3 B(OH)_3 + X^- RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 + R-Ar' R_Ar R-Ar' RX R-X ArBOH2 Ar'B(OH)_2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for DFT Calculation of a Transition State

The process of computationally identifying and verifying a transition state in a chemical reaction follows a logical workflow.

DFT_Workflow cluster_input Input Generation cluster_calculation DFT Calculation cluster_analysis Analysis & Verification reactant Reactant Geometry ts_search Transition State Search (e.g., QST2/3, Nudged Elastic Band) reactant->ts_search product Product Geometry product->ts_search freq_calc Frequency Calculation ts_search->freq_calc verify_ts Verify Single Imaginary Frequency freq_calc->verify_ts irc_calc Intrinsic Reaction Coordinate (IRC) Calculation verify_irc Verify IRC connects Reactant & Product irc_calc->verify_irc verify_ts->ts_search No verify_ts->irc_calc Yes verify_irc->ts_search No final_ts Verified Transition State Structure and Energy verify_irc->final_ts Yes

Caption: A typical workflow for locating and verifying a transition state using DFT.

References

A Comparative Guide to the Biological Activity Screening of Compounds Derived from 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential biological activities of compounds synthesized from the versatile starting material, 3-Formyl-4-(trifluoromethoxy)phenylboronic acid. While specific comprehensive screening data for a wide range of derivatives from this particular precursor is not extensively documented in publicly available literature, this document outlines the synthesis of common derivatives and compares the biological activities of analogous compounds. The experimental data presented is drawn from studies on structurally related molecules, offering a predictive framework for the potential efficacy of novel compounds derived from this compound.

The unique structural features of this compound, namely the reactive aldehyde group, the electron-withdrawing trifluoromethoxy group, and the boronic acid moiety, make it an attractive scaffold for the development of novel therapeutic agents. The aldehyde allows for the straightforward synthesis of various derivatives, including Schiff bases, hydrazones, and oximes, each with distinct biological potential. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the boronic acid group is known to interact with various biological targets, including enzymes.

Potential Synthetic Pathways and Screening Workflow

The general workflow for the synthesis and biological evaluation of derivatives from this compound is depicted below. This involves the synthesis of a library of compounds, followed by a cascade of in vitro and in vivo biological activity screenings.

Synthesis and Screening Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening Start This compound Derivatives Schiff Bases, Hydrazones, Oximes, etc. Start->Derivatives Condensation Reactions InVitro In Vitro Assays (Anticancer, Antimicrobial, Enzyme Inhibition) Derivatives->InVitro Hit Hit Identification & Optimization InVitro->Hit Data Analysis InVivo In Vivo Studies (Animal Models) Hit->InVivo Promising Candidates Lead Lead Compound InVivo->Lead

Figure 1. General workflow for the synthesis of derivatives from this compound and subsequent biological screening.

Comparative Biological Activities of Analogous Compounds

The following tables summarize the biological activities of Schiff bases, hydrazones, and oximes derived from various substituted aldehydes. This data provides a basis for comparison and prediction of the potential activities of derivatives synthesized from this compound.

Table 1: Anticancer Activity of Analogous Schiff Base Derivatives
Compound ClassTest ModelIC50 (µM)Reference
Salicylaldehyde-o-phenylenediamine Schiff baseK562 (Leukemia)11.95[1]
Salicylaldehyde-o-phenylenediamine Schiff baseHEL (Leukemia)9.72[1]
5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenolHeLa (Cervical Cancer)Micromolar range[2]
5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenolMCF-7 (Breast Cancer)Micromolar range[2]
p-vanillin Schiff base-TMB hybridMCF-7 (Breast Cancer)2.28[3]
Table 2: Antimicrobial Activity of Analogous Hydrazone Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
4-trifluoromethylbenzoic acid hydrazide-hydrazoneS. pneumoniaeLower than Ampicillin[4]
4-trifluoromethylbenzoic acid hydrazide-hydrazoneS. aureusLower than Ampicillin[4]
Isonicotinic acid hydrazide-hydrazoneGram-positive bacteria1.95 - 7.81[4]
Pyrazole derived hydrazone with trifluoromethyl groupGram-positive bacteria0.78[5]
N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideS. aureus (MRSA)≤0.49 - 3.9[6]
N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideC. glabrata≤0.49 - 3.9[6]

Signaling Pathway Implication: Enzyme Inhibition

Boronic acid derivatives are known to act as inhibitors of various enzymes, particularly serine proteases. The boronic acid moiety can form a stable, covalent bond with the catalytic serine residue in the enzyme's active site, leading to inhibition. This mechanism is relevant for derivatives of this compound, which retain the boronic acid group.

Enzyme Inhibition Pathway Drug Boronic Acid Derivative Complex Covalent Enzyme-Inhibitor Complex Drug->Complex Enzyme Target Enzyme (e.g., Serine Protease) Enzyme->Complex Inhibition Inhibition of Biological Pathway Complex->Inhibition

Figure 2. Simplified diagram of enzyme inhibition by a boronic acid derivative.

Experimental Protocols

Detailed methodologies for the synthesis of potential derivatives and key biological assays are provided below.

Synthesis of Schiff Base Derivatives
  • Dissolution: Dissolve 1 mmol of this compound in a suitable solvent (e.g., ethanol).

  • Addition of Amine: Add an equimolar amount (1 mmol) of the desired primary amine to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reflux: Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

Anticancer Activity Screening (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity Screening (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the synthesized compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While a comprehensive biological activity screening of a library of compounds directly synthesized from this compound is not yet widely published, the data from analogous compounds suggest significant potential for anticancer and antimicrobial activities. The synthetic accessibility of diverse derivatives, coupled with the favorable physicochemical properties imparted by the trifluoromethoxy and boronic acid groups, makes this a promising scaffold for future drug discovery efforts. The experimental protocols and comparative data presented in this guide offer a valuable starting point for researchers interested in exploring the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Proper Disposal of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, ensuring the safety of laboratory personnel and the protection of the environment.

This compound, while valuable in research, presents potential hazards and must be handled with care throughout its lifecycle, including disposal. Adherence to the following protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). Although an SDS for this specific compound may not be readily available, data from structurally similar compounds indicate that it should be treated as a hazardous substance.[1][2][3] All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1][4]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consider double gloving.
Body Protection A fully fastened laboratory coat.
Respiratory A NIOSH-approved respirator if dust or aerosols may be generated.[5]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste.[4][6] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[4][7][8]

Workflow for Disposal of this compound

cluster_prep Preparation cluster_waste_segregation Waste Segregation cluster_containment Containment cluster_final_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood SolidWaste Solid Waste (Contaminated gloves, paper towels, etc.) LiquidWaste Liquid Waste (Unused solutions, rinsates) SolidContainer Labelled, sealed container for solid hazardous waste SolidWaste->SolidContainer LiquidContainer Labelled, sealed container for liquid hazardous waste LiquidWaste->LiquidContainer Storage Store in Designated Hazardous Waste Accumulation Area SolidContainer->Storage LiquidContainer->Storage Pickup Arrange for pickup by a licensed hazardous waste disposal company Storage->Pickup

Caption: Disposal workflow for this compound.

Experimental Protocol for Waste Neutralization (for liquid waste):

While direct disposal via a licensed company is the primary recommendation, in some institutional settings, a neutralization step for boronic acid-containing aqueous waste may be permissible before collection. This procedure should only be performed by trained personnel and in accordance with institutional guidelines.

  • Preparation : In a suitable container within a fume hood, dilute the aqueous waste containing the boronic acid with water to a concentration of less than 3%.

  • Neutralization : Slowly add a mild base, such as sodium bicarbonate (baking soda), to the diluted waste with stirring.[7] Monitor the pH to ensure complete neutralization.

  • Collection : The resulting neutralized solution (boronate salt) and any rinsates from this process must be collected as liquid hazardous waste.[4]

Waste Segregation and Collection:

  • Solid Waste : All solid materials contaminated with this compound, such as gloves, weighing papers, and paper towels, must be collected in a designated, clearly labeled, and sealable container for solid hazardous waste.[4]

  • Liquid Waste : Unused solutions and rinsates containing the compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4] Do not mix with other incompatible waste streams.[5][7]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]

Decontamination of Glassware:

  • Initial Rinse : Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as hazardous liquid waste.

  • Secondary Decontamination : A wash with a basic solution can help convert residual boronic acid to a more water-soluble boronate salt.[4] This rinsate must also be collected as hazardous waste.

  • Final Rinse : A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[4]

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Storage and Final Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.[4]

  • Follow your institution's specific procedures for arranging the pickup and final disposal of the hazardous waste by a licensed and certified disposal company.[9][10]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical.

Table 2: Emergency Procedures

IncidentProcedure
Spill Evacuate the immediate area and ensure it is well-ventilated.[1][5] For a solid spill, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[1] For liquid spills, use an inert absorbent material to contain the spill and collect it into a hazardous waste container.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][11] Seek medical attention if irritation occurs.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[2][11] Rinse the mouth with water and seek immediate medical attention.[11]

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.

References

Essential Safety and Handling Protocols for 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to ensure the safety of laboratory personnel. The following table summarizes the recommended protective gear for handling 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, based on guidelines for similar chemical structures.

Body PartPersonal Protective EquipmentSpecifications and Standards
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet relevant standards (e.g., EN 374 in Europe, ASTM F739 in the US). Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.[4]
Eyes/Face Safety goggles and/or face shieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a significant risk of splashes.[1][4]
Respiratory Air-purifying respiratorWhen handling the solid form or in situations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[3][5] All handling of the solid should be conducted in a certified chemical fume hood.[6]
Body Laboratory coat or chemical-resistant apronA lab coat should be worn to prevent skin contact.[5] For larger quantities or when there is a higher risk of splashes, a chemical-resistant apron or coveralls should be utilized.

Operational Plan: Safe Handling Workflow

Proper handling procedures are essential to minimize exposure and prevent contamination. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Consult Safety Data Sheet (SDS) for similar compounds prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 handle1 Work in a well-ventilated fume hood prep2->handle1 Proceed to handling handle2 Avoid inhalation of dust and contact with skin and eyes handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 disp1 Segregate waste from other chemical streams handle3->disp1 Proceed to disposal disp2 Collect in a designated, labeled, and sealed hazardous waste container disp1->disp2 disp3 Consult institutional Environmental Health and Safety (EHS) for disposal procedures disp2->disp3

Caption: Safe handling workflow for this compound.

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Waste Segregation and Collection:

  • Solid Waste: Unused or contaminated solid materials (e.g., weighing paper, contaminated gloves) should be collected in a designated, sealable container clearly labeled as "Hazardous Waste."[6]

  • Liquid Waste: If the compound is in a solution, it should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution.[5]

Container Decontamination:

  • Empty containers must be decontaminated before disposal. Rinse the container three times with a suitable solvent in a chemical fume hood. The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines.[6]

  • After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to laboratory recycling or waste protocols.[6]

Storage and Final Disposal:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company for collection and final disposal.[5] Never mix boronic acid waste with other chemicals like strong acids or bases unless explicitly instructed by EHS, as this could lead to dangerous reactions.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.